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1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid Documentation Hub

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  • Product: 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid
  • CAS: 213316-20-2

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the synthesis of 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, a valuable building block in medicinal chemistry and drug development. This guide provides a plausible synthetic route based on established chemical principles, including detailed experimental protocols, data presentation in structured tables, and a logical workflow diagram.

Overview of the Synthetic Strategy

The synthesis of 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid can be approached through a two-step process. The core of this strategy involves the initial synthesis of the precursor amino acid, 1-aminocyclopent-3-enecarboxylic acid, followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This common protection strategy is widely employed in organic synthesis to prevent the amine from participating in undesired side reactions during subsequent chemical transformations.

Experimental Protocols

The following protocols are based on general and well-established procedures for the synthesis of similar cyclic amino acids and their Boc-protected derivatives.

Synthesis of 1-Aminocyclopent-3-enecarboxylic Acid

A potential route to the precursor, 1-aminocyclopent-3-enecarboxylic acid, involves a multi-step synthesis starting from commercially available materials. One plausible approach is the Strecker synthesis or a related methodology applied to cyclopent-3-enone.

Boc Protection of 1-Aminocyclopent-3-enecarboxylic Acid

This protocol describes the protection of the amino group of 1-aminocyclopent-3-enecarboxylic acid using di-tert-butyl dicarbonate.

Materials:

  • 1-Aminocyclopent-3-enecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane and Water (or another suitable solvent system like THF/water)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) or citric acid solution (for acidification)

Procedure:

  • Dissolve 1-aminocyclopent-3-enecarboxylic acid in a mixture of dioxane and water.

  • Add a base, such as sodium bicarbonate or triethylamine, to the solution to deprotonate the amino group.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Allow the reaction to stir at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent like hexane to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using a dilute solution of hydrochloric acid or citric acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
CAS Number 213316-20-2

Table 2: Expected Spectroscopic Data

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the cyclopentene ring protons (including olefinic protons), and the NH proton of the carbamate.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the Boc group, the carbons of the cyclopentene ring (including the double bond carbons), and the methyl carbons of the Boc group.
IR (Infrared) Spectroscopy Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretches of the carboxylic acid and the carbamate, and the C=C stretch of the alkene.
Mass Spectrometry (MS) A molecular ion peak (or adducts such as [M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the product.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_amino_acid 1-Aminocyclopent-3-enecarboxylic acid reaction Boc Protection (Base, Dioxane/Water) start_amino_acid->reaction start_boc Di-tert-butyl dicarbonate start_boc->reaction extraction Acidification & Extraction reaction->extraction purification Column Chromatography / Recrystallization extraction->purification product 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid purification->product Boc_Protection reactant1 1-Aminocyclopent-3-enecarboxylic acid plus1 + reactant1->plus1 reactant2 Boc₂O plus1->reactant2 arrow Base Solvent reactant2->arrow product 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid arrow->product

Exploratory

A Technical Guide to the Physicochemical Properties of Boc-Aminocyclopentene Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-aminocyclopentene carboxylic acid. This compound serves...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-aminocyclopentene carboxylic acid. This compound serves as a crucial chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the inherent stereochemistry of the aminocyclopentene backbone make it a valuable intermediate for creating complex molecular architectures with specific biological activities.

Core Physicochemical Properties

The physicochemical properties of Boc-aminocyclopentene carboxylic acid are essential for its handling, reaction optimization, and incorporation into drug candidates. The data presented here pertains to the commonly available enantiomers.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties for the (+)-(1R,4S) and (-)-(1S,4R) enantiomers of N-Boc-4-aminocyclopent-2-enecarboxylic acid.

Table 1: General Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₇NO₄
Molecular Weight227.26 g/mol
AppearanceWhite to off-white powder/crystalline powder

Table 2: Stereoisomer-Specific Properties

IsomerCAS NumberMelting Point (°C)Specific Optical Rotation ([α]D²⁵)
(+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid151907-80-1150-156+49 ± 2º (c=1 in MeOH)[1]
(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid151907-79-8Not specified-43 ± 2º (c=0.5 in MeOH)[2]
Solubility Profile
  • High Solubility: Boc-protected amino acids are typically soluble in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[3] Dimethyl sulfoxide (DMSO) is also an effective solvent, particularly for more challenging protected amino acids.[3] For example, the solubility of Boc-Leu-OH and Boc-Gly-Gly-OH in DMSO is approximately 100 mg/mL.[3]

  • Moderate Solubility: They can be soluble in alcohols like methanol and ethanol, as indicated by their use as solvents for optical rotation measurements.

  • Low/Sparingly Soluble: These compounds are generally sparingly soluble in aqueous solutions and non-polar solvents like hydrocarbons.[3][4][5] The bulky, nonpolar Boc group reduces aqueous solubility compared to the unprotected amino acid.[6]

Table 3: General Solubility of Boc-Protected Amino Acids in Common Solvents

SolventTypeGeneral SolubilityNotes
N,N-Dimethylformamide (DMF)Polar AproticHighCommonly used in peptide synthesis.
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighAn alternative to DMF.
Dichloromethane (DCM)HalogenatedHighA common solvent for organic reactions.
Dimethyl Sulfoxide (DMSO)Polar AproticHighEffective for dissolving challenging compounds.
Methanol (MeOH)Polar ProticModerate to HighOften used for analysis.
WaterPolar ProticSparingly SolubleThe nonpolar Boc group limits solubility.[3][4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the dry, crystalline Boc-aminocyclopentene carboxylic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

Optical Rotation Measurement
  • Solution Preparation: A precise mass of the chiral compound is dissolved in a specific volume of a suitable solvent (e.g., methanol) to a known concentration (c), typically expressed in g/mL.

  • Instrumentation: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then placed in a sample cell of a known path length (l), usually in decimeters (dm).

  • Measurement: Plane-polarized light (typically from a sodium D-line source, 589 nm) is passed through the sample. The observed rotation (α) in degrees is measured at a specific temperature (e.g., 25 °C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

Solubility Determination (Equilibrium Saturation Method)
  • Sample Preparation: An excess amount of solid Boc-aminocyclopentene carboxylic acid is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. The solubility is then expressed in units such as mg/mL or g/100 mL.

Visualizations

Experimental Workflow: Optical Rotation Measurement

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calc Calculation prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., Methanol) prep1->prep2 Precise Mass (m) prep3 Calculate Concentration (c = m/V) prep2->prep3 Known Volume (V) meas2 Fill Sample Cell (Path Length l) prep3->meas2 Sample Solution meas1 Calibrate with Blank (Pure Solvent) meas1->meas2 meas3 Measure Observed Rotation (α) at T°C meas2->meas3 calc1 Calculate Specific Rotation [α] = α / (l × c) meas3->calc1 Observed Rotation (α)

Caption: Workflow for determining the specific optical rotation of a chiral compound.

Role in Drug Discovery: A Synthetic Intermediate

Boc-aminocyclopentene carboxylic acid is not typically the final active pharmaceutical ingredient (API). Instead, it serves as a constrained amino acid analogue or a chiral scaffold. After deprotection of the Boc group, the free amine can be further elaborated, for example, by coupling with other amino acids or pharmacophores to synthesize a target molecule.

G start Boc-Aminocyclopentene Carboxylic Acid step1 Boc Deprotection (e.g., TFA) start->step1 intermediate Aminocyclopentene Carboxylic Acid step1->intermediate step2 Peptide Coupling or Functionalization intermediate->step2 end Bioactive Target Molecule (e.g., NMDA Receptor Ligand) step2->end

Caption: Synthetic utility of Boc-aminocyclopentene carboxylic acid as a building block.

Potential Biological Target: NMDA Receptor Signaling

The aminocyclopentane/ene scaffold is of interest in medicinal chemistry for targeting various receptors. One such prominent target is the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[7][8] Molecules derived from this scaffold could potentially act as modulators at the NMDA receptor, for instance, at the glycine co-agonist binding site.

G cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ligand Potential Ligand (Derived from Scaffold) Ligand->NMDAR Modulates Ca_channel Ca²⁺ Influx NMDAR->Ca_channel Activation Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_channel->Signaling Triggers Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Leads to

Caption: Simplified NMDA receptor signaling pathway, a potential target for derived molecules.

References

Foundational

In-Depth Technical Guide: Structural Elucidation of CAS Number 213316-20-2

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 213316-20-2, chemical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 213316-20-2, chemically known as 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid. The structure of this synthetic amino acid derivative, with the molecular formula C₁₁H₁₇NO₄, is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the methodologies for these key experiments and presents the data in a structured format for clarity and comparative analysis. The logical workflow of the structural determination process is also visualized.

Compound Identification

PropertyValue
CAS Number 213316-20-2
IUPAC Name 1-((tert-Butoxycarbonyl)amino)cyclopent-3-ene-1-carboxylic acid
Synonyms N-Boc-1-amino-cyclopent-3-ene-1-carboxylic acid
Molecular Formula C₁₁H₁₇NO₄[1]
Molecular Weight 227.26 g/mol
SMILES CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)O[1]
InChI Key XAUHKCBBMAAOMD-UHFFFAOYSA-N[1]

Structural Elucidation Methodologies

The definitive structure of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid was determined using a suite of modern analytical techniques. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation experiments) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Standard pulse sequence, spectral width of -2 to 12 ppm, sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse sequence, spectral width of -10 to 220 ppm.

    • COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, and can be run in both positive and negative ion modes.

  • Mass Analysis: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental formula.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Spectroscopic Data and Interpretation

While a dedicated publication with the complete raw data for this specific compound is not publicly available, based on the known structure and data from analogous compounds, the expected spectral data are presented below.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH ₃)₃~1.45s9H
-CH ₂- (C2, C5)~2.80 - 3.20m4H
-CH =CH - (C3, C4)~5.70s2H
-NH -~5.10br s1H
-COOH ~10-12br s1H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
-C(C H₃)₃~28.5
-C (CH₃)₃~80.0
-C H₂- (C2, C5)~45.0
C -NH (C1)~65.0
-C H=C H- (C3, C4)~128.0
-C =O (Boc)~155.0
-C OOH~176.0
Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

AdductCalculated m/z
[M+H]⁺228.1230
[M+Na]⁺250.1049
[M-H]⁻226.1085

Data predicted based on molecular formula C₁₁H₁₇NO₄.

Expected Fragmentation Pattern:

The primary fragmentation in ESI-MS/MS would involve the loss of the tert-butoxycarbonyl group.

  • Loss of isobutene (56 Da): A characteristic fragmentation of the Boc group, leading to a protonated amino acid.

  • Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate.

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety.

Logical Workflow and Pathway Diagrams

Structural Elucidation Workflow

The logical process for determining the structure of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is outlined below.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Data Interpretation and Structure Confirmation A Obtain Sample (CAS 213316-20-2) B Mass Spectrometry (HRMS) A->B D 1H NMR A->D E 13C NMR A->E C Determine Molecular Formula (C11H17NO4) B->C J Confirm Structure C->J F 2D NMR (COSY, HSQC, HMBC) D->F G Assign Proton Signals D->G E->F H Assign Carbon Signals E->H I Establish Connectivity F->I G->I H->I I->J

Workflow for Structural Elucidation.
Synthesis Pathway

While multiple synthetic routes exist, a common approach for the synthesis of this compound is outlined below.

G A Cyclopent-3-ene-1-carboxylic acid B Activation of Carboxylic Acid A->B e.g., SOCl2 C Curtius Rearrangement B->C NaN3 D Trapping with tert-Butanol C->D Heat E 1-amino-cyclopent-3-ene D->E Hydrolysis F Protection with Boc-anhydride E->F (Boc)2O G 1-((tert-Butoxycarbonyl)amino)cyclopent-3-ene F->G H Carboxylation G->H e.g., BuLi, CO2 I Final Product: 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid H->I

A Potential Synthetic Pathway.

Application in Drug Development

Amino acids with unnatural structures, such as 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, are valuable building blocks in medicinal chemistry. The cyclopentene scaffold provides conformational rigidity, which can be advantageous for designing molecules that bind to specific biological targets with high affinity and selectivity. The Boc-protecting group is standard in peptide synthesis, allowing for the controlled, stepwise assembly of complex peptide-based drugs or peptidomimetics. The carboxylic acid and amino functionalities provide handles for further chemical modification and conjugation to other molecules.

Conclusion

The structural elucidation of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid (CAS 213316-20-2) is readily achievable through standard spectroscopic techniques. The combination of NMR spectroscopy and mass spectrometry provides a complete picture of the molecular structure, confirming the connectivity and elemental composition. This well-characterized building block serves as a valuable tool for researchers in the field of drug discovery and development, enabling the synthesis of novel and conformationally constrained bioactive molecules.

References

Exploratory

An In-depth Technical Guide to the NMR Data Interpretation of N-Boc-amino-cyclopent-3-ene-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data interpretation for N-Boc-amino-cyclopent-3-ene-carboxyli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data interpretation for N-Boc-amino-cyclopent-3-ene-carboxylic acid. Due to the limited availability of public spectral data for this specific molecule, this guide presents a representative analysis based on established principles and data from structurally analogous compounds. The information herein is intended to serve as a robust reference for the structural elucidation and quality control of this and similar molecules.

Introduction

N-Boc-amino-cyclopent-3-ene-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its constrained cyclic structure and protected amine functionality make it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide details the expected ¹H and ¹³C NMR spectral features and provides standardized experimental protocols for data acquisition.

Predicted NMR Data

The following tables summarize the predicted quantitative NMR data for N-Boc-amino-cyclopent-3-ene-carboxylic acid, with spectra recorded in DMSO-d₆. These predictions are based on the analysis of similar N-Boc protected amino acids and cyclopentene derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~12.5br s-1HCOOH
~7.0d~8.01HNH
~5.7m-2HH-3, H-4 (olefinic)
~4.5m-1HH-2 (CH-NHBoc)
~3.2m-1HH-1 (CH-COOH)
~2.5m-2HH-5 (allylic)
1.40s-9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~174.0COOH
~155.0NCOO
~129.0C-3, C-4 (olefinic)
~78.0C (CH₃)₃
~55.0C-2 (CH-NHBoc)
~45.0C-1 (CH-COOH)
~35.0C-5 (allylic)
28.2C(C H₃)₃

Experimental Protocols

Synthesis of (±)-cis-2-(Boc-amino)-3-cyclopentene-1-carboxylic acid

A general synthetic approach involves the Diels-Alder reaction of a suitable diene and dienophile to construct the cyclopentene ring, followed by functional group manipulations to introduce the amino and carboxylic acid moieties, and subsequent N-protection with a Boc group. For a specific laboratory procedure, referral to specialized synthetic organic chemistry literature is recommended.

NMR Sample Preparation

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh 5-10 mg of N-Boc-amino-cyclopent-3-ene-carboxylic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[1][2][3]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[1][4]

  • Final Volume: Ensure the final volume in the NMR tube is sufficient to cover the detector coils, typically a height of about 4-5 cm.[1]

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Scans: Acquire a minimum of 16 scans.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[5]

  • ¹³C NMR Acquisition:

    • Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

    • Decoupling: Use proton decoupling to simplify the spectrum.

    • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

    • Referencing: The spectrum should be referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.[5]

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Spectral Interpretation and Structural Elucidation

The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the structure of N-Boc-amino-cyclopent-3-ene-carboxylic acid.

  • Boc Group: The most characteristic signals are from the N-Boc protecting group. The ¹H NMR spectrum will show a sharp singlet at approximately 1.40 ppm, integrating to nine protons. The ¹³C NMR will display two signals for the Boc group: one for the quaternary carbon around 78.0 ppm and another for the three equivalent methyl carbons at approximately 28.2 ppm.

  • Cyclopentene Ring:

    • The olefinic protons (H-3 and H-4) are expected to appear downfield in the ¹H NMR spectrum, around 5.7 ppm.

    • The protons on the carbons bearing the amino and carboxylic acid groups (H-1 and H-2) will be in the range of 3.2-4.5 ppm.

    • The allylic protons (H-5) will likely be around 2.5 ppm.

    • In the ¹³C NMR spectrum, the olefinic carbons will be in the 129.0 ppm region.

  • Functional Groups:

    • The carboxylic acid proton is typically a broad singlet far downfield (~12.5 ppm) in DMSO-d₆.

    • The amide proton (NH) will likely appear as a doublet around 7.0 ppm, with coupling to the adjacent H-2 proton.

    • The carbonyl carbons of the carboxylic acid and the Boc group will be observed in the ¹³C NMR spectrum at approximately 174.0 ppm and 155.0 ppm, respectively.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for NMR data acquisition and interpretation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Compound (5-50 mg) B Dissolve in DMSO-d6 (0.6 mL) A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C NMR C->E F 2D NMR (COSY, HSQC, HMBC) C->F G Process Spectra (FT, Phasing, Baseline Correction) D->G E->G F->G H Reference to Solvent G->H I Assign Signals H->I J Correlate 2D Data I->J K Confirm Structure J->K

Caption: Workflow for NMR Spectroscopic Analysis.

Interpretation_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_structure Structural Features H1 ¹H NMR: Chemical Shifts, Integration, Multiplicity Boc Boc Group H1->Boc Ring Cyclopentene Ring H1->Ring Func COOH & NH H1->Func C13 ¹³C NMR: Chemical Shifts C13->Boc C13->Ring C13->Func COSY COSY: ¹H-¹H Connectivity COSY->Ring HSQC HSQC: ¹H-¹³C Direct Correlation HSQC->Ring HMBC HMBC: ¹H-¹³C Long-Range Correlation HMBC->Boc HMBC->Ring HMBC->Func Final Final Structure Confirmation Boc->Final Ring->Final Func->Final

Caption: Logic Diagram for Structural Elucidation.

References

Foundational

Mass Spectrometry Analysis of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, a key...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document outlines the predicted fragmentation patterns, experimental protocols for analysis, and relevant data interpretation.

Introduction

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid (C₁₁H₁₇NO₄) is a protected amino acid derivative with a molecular weight of 227.26 g/mol . Its structure incorporates a cyclopentene ring, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group. Mass spectrometry is a critical analytical technique for the characterization of this molecule, enabling confirmation of its identity and purity, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely published, data can be predicted based on its chemical structure and the known behavior of similar Boc-protected amino acids in a mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, and analysis can be performed in both positive and negative ion modes.

Predicted Adducts and Monoisotopic Mass

The monoisotopic mass of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is 227.1158 Da. In ESI mass spectrometry, this compound is expected to form several common adducts.

Adduct IonPredicted m/z (Positive Mode)Predicted m/z (Negative Mode)
[M+H]⁺228.1232-
[M+Na]⁺250.1051-
[M+K]⁺266.0790-
[M-H]⁻-226.1084
[M+Cl]⁻-262.0851

Note: These values are calculated based on the monoisotopic masses of the elements.

Predicted Fragmentation Pathway

Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) is expected to induce characteristic fragmentation patterns, primarily involving the labile Boc protecting group. The following is a proposed fragmentation pathway:

cluster_frags Primary Fragments M_H [M+H]⁺ m/z = 228.12 M_H_isobutylene [M+H - C₄H₈]⁺ m/z = 172.07 M_H->M_H_isobutylene - C₄H₈ (56 Da) M_H_Boc [M+H - C₅H₉O₂]⁺ m/z = 128.07 M_H->M_H_Boc - Boc radical (101 Da) M_H_tBuOH [M+H - C₄H₁₀O]⁺ m/z = 154.08 M_H->M_H_tBuOH - C₄H₁₀O (74 Da) M_H_CO2 [M+H - CO₂]⁺ m/z = 184.13 M_H->M_H_CO2 - CO₂ (44 Da) M_H_isobutylene->M_H_Boc - CO₂ (44 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid.

The primary fragmentation events involve the neutral loss of isobutylene (56 Da) from the tert-butyl group, the loss of the entire Boc group (101 Da), the loss of tert-butanol (74 Da), and the loss of carbon dioxide (44 Da) from the carboxylic acid moiety.[1][2] The loss of isobutylene is a very common fragmentation pathway for Boc-protected compounds.[1]

Experimental Protocols

The following protocols provide a general framework for the mass spectrometric analysis of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid. Optimization may be required based on the specific instrumentation used.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For complex mixtures or to assess purity, coupling liquid chromatography with mass spectrometry is recommended.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate the column. For example: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative ion modes.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (optimization may be needed to minimize in-source fragmentation).

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (typically nitrogen).

  • Desolvation Temperature: 350-500 °C.

For tandem mass spectrometry (MS/MS) experiments, the precursor ion of interest (e.g., m/z 228.12 for [M+H]⁺) is isolated and fragmented using an appropriate collision energy (typically 10-30 eV).

Data Visualization and Interpretation

The following diagram illustrates a typical experimental workflow for the LC-MS analysis of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Dilute to 1-10 µg/mL dissolve->dilute filtrate Filter (0.22 µm) dilute->filtrate lc LC Separation (C18) filtrate->lc esi Electrospray Ionization lc->esi ms MS Scan (m/z 50-500) esi->ms msms MS/MS Fragmentation ms->msms spectrum Mass Spectrum Analysis msms->spectrum fragmentation Fragmentation Pattern ID spectrum->fragmentation quant Quantification spectrum->quant

Caption: Experimental workflow for LC-MS analysis.

Successful analysis will yield a mass spectrum with a prominent peak corresponding to the chosen adduct ion (e.g., [M+H]⁺ at m/z 228.12). The MS/MS spectrum will provide structural confirmation through the observation of the characteristic fragment ions outlined in the predicted fragmentation pathway. By comparing the observed m/z values with the theoretical values, the identity of the compound can be confirmed with high confidence.

Conclusion

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development, facilitating the accurate characterization of this important molecule.

References

Exploratory

A Technical Guide to Constrained Cyclopentene Amino Acid Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Constrained amino acid analogs have emerged as powerful tools in medicinal chemistry and drug discovery. By restricting the conformational flex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained amino acid analogs have emerged as powerful tools in medicinal chemistry and drug discovery. By restricting the conformational flexibility of the amino acid backbone and side chains, these analogs can pre-organize a peptide or small molecule into a bioactive conformation, leading to enhanced potency, selectivity, and metabolic stability. Among the various strategies to introduce conformational constraints, the incorporation of a cyclopentene ring has garnered significant interest. This rigid, yet synthetically tractable, scaffold offers a unique combination of steric hindrance and electronic properties that can be exploited to modulate biological activity. This technical guide provides a comprehensive review of the synthesis, conformational properties, and biological applications of constrained cyclopentene amino acid analogs, with a focus on their potential as therapeutic agents.

Synthesis of Constrained Cyclopentene Amino Acid Analogs

The synthesis of constrained cyclopentene amino acid analogs often involves multi-step sequences starting from readily available chiral precursors. Key strategies include ring-closing metathesis, Diels-Alder reactions, and asymmetric catalysis.

Experimental Protocol: Synthesis of a Cyclopentene-Based α,α-Disubstituted α-Amino Acid

This protocol is adapted from the synthesis of Ac5c= as described by Tanaka et al. (2018).[1]

Scheme 1: Synthesis of Boc-(Ac5c=)-OMe

  • Step 1: Synthesis of Diethyl 2,2-diallylmalonate: To a solution of diethyl malonate in a suitable solvent, add a base such as sodium ethoxide, followed by the dropwise addition of allyl bromide. The reaction is typically stirred at room temperature.

  • Step 2: Ring-Closing Metathesis: The diallyl malonate is treated with a Grubbs catalyst (e.g., Grubbs' first or second generation catalyst) in a solvent like dichloromethane under an inert atmosphere. The reaction progress is monitored by TLC.

  • Step 3: Reduction of the Ester Groups: The resulting cyclic diester is reduced to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF.

  • Step 4: Tosylation of the Diol: The diol is converted to a ditosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Step 5: Azide Formation: The ditosylate is then reacted with sodium azide in a polar aprotic solvent like DMF to yield the corresponding diazide.

  • Step 6: Reduction of the Azides to a Diamine: The diazide is reduced to the diamine using a reducing agent such as hydrogen sulfide in pyridine/water or by catalytic hydrogenation.

  • Step 7: Protection of the Amino Groups and Carboxylic Acid Formation: The diamine is typically protected with a suitable protecting group (e.g., Boc anhydride). Subsequent oxidative cleavage of the double bond (e.g., using ozonolysis followed by an oxidative workup) yields the carboxylic acid.

  • Step 8: Esterification: The carboxylic acid is esterified to the methyl ester using standard conditions (e.g., methanol and a catalytic amount of acid).

Workflow for the Synthesis of a Cyclopentene Amino Acid Analog

G start Diethyl Malonate diallylation Diallylation start->diallylation rcm Ring-Closing Metathesis (Grubbs Catalyst) diallylation->rcm reduction Reduction (LiAlH4) rcm->reduction tosylation Tosylation reduction->tosylation azide_formation Azide Formation tosylation->azide_formation azide_reduction Azide Reduction azide_formation->azide_reduction protection_oxidation Protection & Oxidative Cleavage azide_reduction->protection_oxidation esterification Esterification protection_oxidation->esterification end Boc-(Ac5c=)-OMe esterification->end

Caption: General synthetic workflow for a cyclopentene amino acid analog.

Conformational Analysis

The cyclopentene ring imposes significant conformational constraints on the amino acid backbone and side chain. The double bond reduces the number of available ring pucker conformations compared to a cyclopentane ring. The conformational preferences of these analogs are crucial for their biological activity and are typically studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Homopeptides of cyclopentene-based α,α-disubstituted α-amino acids have been shown to adopt 3(10)-helical structures, similar to their cyclopentane counterparts.[1] The side-chain cyclopentene conformations tend to be symmetric with the Cα-carbon puckered.[1] Computational studies on cyclopentane-based arginine analogs have revealed that the conformational space is highly restricted, with preferences dictated by hydrogen bond interactions between the side chain's guanidinium group and the peptide backbone.

Biological Applications and Signaling Pathways

Constrained cyclopentene amino acid analogs have shown promise in various therapeutic areas, including oncology and inflammation, often by targeting key enzymes and signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Certain cyclopentenone-containing molecules, which share a key structural motif with some constrained cyclopentene amino acid analogs, have been shown to be potent inhibitors of the NF-κB pathway.[2]

These compounds can directly target and inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[3] Specifically, they can covalently modify the IKKβ subunit, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex (IKKα/β/γ) IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Sequesters IkBa_P P-IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Analog Cyclopentenone Analog Analog->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Inhibition of the NF-κB pathway by cyclopentenone analogs.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have demonstrated that cyclopentenone-containing compounds can induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.

These molecules can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This is characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately cell death.

Mitochondrial Apoptosis Pathway

G Analog Cyclopentenone Analog ROS ↑ Reactive Oxygen Species (ROS) Analog->ROS Mito Mitochondrion ROS->Mito Mitochondrial Dysfunction CytoC Cytochrome c Mito->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp9_active Caspase-9 Apoptosome->Casp9_active Activation Casp3 Pro-caspase-3 Casp9_active->Casp3 Cleavage & Activation Casp3_active Caspase-3 Apoptosis Apoptosis Casp3_active->Apoptosis Execution

Caption: Induction of apoptosis via the mitochondrial pathway.

Quantitative Data and Structure-Activity Relationships

While extensive quantitative structure-activity relationship (SAR) studies for large libraries of constrained cyclopentene amino acid analogs are not widely available in the public domain, some studies on related compounds provide valuable insights. For instance, in a study on 4-aza cyclopentenone prostaglandin analogs, the inhibitory activity against NF-κB was evaluated.[2]

CompoundDescriptionIC50 (µM) for NF-κB Inhibition
12 Cross-conjugated dieneone6.2
27 Endocyclic N-Boc cysteine adduct of 121.0
28 N-acetyl cysteine adduct of 128.0

Data adapted from Doherty et al. (2024)[2]

These data suggest that modifications to the cyclopentenone core can significantly impact biological activity. The enhanced potency of the N-Boc cysteine adduct (compound 27) highlights the potential for tuning the electrophilicity and steric properties of the molecule to optimize target engagement.

Experimental Protocols for Biological Assays

NF-κB Reporter Gene Assay

This protocol is a generalized procedure for assessing the inhibition of NF-κB transcriptional activity.

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HeLa or HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the constrained cyclopentene amino acid analogs for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Protease Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against a specific protease.

  • Reagent Preparation: Prepare a stock solution of the protease, a fluorogenic substrate specific for the protease, and the test compounds in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the protease. Incubate for a defined period to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots. Determine the percentage of inhibition for each compound concentration compared to the control (no inhibitor). Calculate the IC50 or Ki value by fitting the data to the appropriate kinetic model.

Conclusion

Constrained cyclopentene amino acid analogs represent a promising class of molecules for the development of novel therapeutics. Their rigid scaffold allows for the precise control of conformation, leading to improved biological activity and pharmacokinetic properties. The ability of some of these analogs to modulate key signaling pathways, such as NF-κB and apoptosis, underscores their potential in treating a range of diseases, including cancer and inflammatory disorders. Further exploration of the structure-activity relationships and optimization of the synthetic routes for these compounds will undoubtedly pave the way for the discovery of new and effective drugs.

References

Foundational

Stability and storage conditions for Boc-protected amino acids

An In-depth Technical Guide to the Stability and Storage of Boc-Protected Amino Acids Audience: Researchers, scientists, and drug development professionals. Introduction The tert-butoxycarbonyl (Boc) protecting group is...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Boc-Protected Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical agents.[][] Introduced to shield the nucleophilic nature of a primary or secondary amine, the Boc group's utility is defined by its unique stability profile: it is remarkably stable under basic, nucleophilic, and reductive conditions, yet can be selectively and cleanly removed under mild acidic conditions.[3][4][5] This predictable reactivity makes it an invaluable tool, enabling orthogonal protection strategies in multi-step syntheses.[3][]

Proper handling and storage of Boc-protected amino acids are critical to preserving their chemical integrity and ensuring the success of synthetic endeavors. Degradation, primarily through premature deprotection or side reactions, can lead to impurities that complicate purification and reduce final product yield. This guide provides a comprehensive overview of the factors influencing the stability of Boc-amino acids, recommended storage and handling protocols, and detailed experimental methodologies relevant to their use.

General Stability Profile

The stability of the Boc group is dictated by the lability of the tert-butyl carbamate linkage to acid.

  • Acid Lability: The Boc group is readily cleaved by anhydrous acids.[4] The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently decomposes into isobutene and carbon dioxide.[][4] Reagents like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution (25-50%), are standard for deprotection.[][4]

  • Base and Nucleophile Stability: Boc-protected amines are stable towards most bases and nucleophiles, a key feature that allows for the use of base-labile protecting groups like Fmoc in orthogonal strategies.[3][] They are also stable to conditions such as hydrazinolysis.[7]

  • Reductive Stability: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd), a condition used to cleave other protecting groups like Carboxybenzyl (Cbz).[5][]

The following table provides a qualitative comparison of the stability of common amine protecting groups.

Table 1: Comparative Stability of Amine Protecting Groups

Condition Boc (tert-butoxycarbonyl) Fmoc (9-fluorenylmethoxycarbonyl) Cbz (Carboxybenzyl)
Strong Acid (e.g., HF, HBr) Labile Stable Labile
Mild Acid (e.g., TFA) Labile[4][] Stable Stable
Base (e.g., Piperidine) Stable[3][] Labile Stable
Catalytic Hydrogenation Stable[5][] Stable Labile

| Nucleophiles | Stable[3][] | Labile | Stable |

Factors Affecting Stability and Recommended Storage

To maximize the shelf life and maintain the purity of Boc-amino acids, several environmental factors must be strictly controlled. The primary chemical liability is the acid-labile nature of the Boc group, which can be compromised by moisture and acidic impurities.[8]

Temperature

Most solid Boc-amino acids are stable for long periods when stored correctly. While some can be stored at ambient temperatures, cold storage is generally recommended to maximize shelf life.[8][9] For solutions, frozen storage is critical to prevent degradation.

Moisture and Humidity

Atmospheric moisture can lead to the hydrolysis of the Boc group, especially if acidic dust or vapors are present. It is crucial to store containers tightly sealed and to prevent condensation by allowing the container to equilibrate to room temperature before opening.[8] For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen is highly recommended.[8]

Light

While many Boc-amino acids are not particularly light-sensitive, some derivatives, especially those containing fluorophores or other sensitive moieties like Boc-Leu-Gly-Arg-AMC, should be protected from light to prevent photodegradation.[10] As a general best practice, storing all reagents in amber vials or in the dark is advisable.

The diagram below illustrates the recommended general workflow for handling and storing Boc-protected amino acids to maintain their integrity.

G cluster_storage Storage & Handling Workflow Receive Receive Compound Equilibrate Equilibrate to Room Temperature Receive->Equilibrate Before first use Weigh Weigh Quickly in Low Humidity Environment Equilibrate->Weigh Seal Seal Tightly Under Inert Gas (Ar/N₂) Weigh->Seal After weighing Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) Weigh->Dissolve For immediate use LongTerm Long-Term Storage (Solid) Seal->LongTerm ShortTerm Short-Term Storage (Solid) LongTerm->Equilibrate For subsequent use Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot StoreSol Store Solution (Frozen) Aliquot->StoreSol

Caption: General workflow for handling and storing Boc-protected amino acids.

Summary of Storage Conditions

The following table summarizes the recommended storage conditions for solid Boc-amino acids and their solutions based on supplier data sheets and technical guides.

Table 2: General Recommended Storage Conditions for Boc-Amino Acids

Form Condition Temperature Duration Rationale & Notes
Solid (Powder) Long-Term -20°C to +8°C[8][11][12] Years Maximizes shelf life by minimizing thermal degradation. Recommended for all derivatives.
Short-Term Room Temperature (15-25°C)[9] Weeks to Months Acceptable for many common Boc-amino acids, but always check supplier data. Keep dry and sealed.
Solution (in DMSO, DMF, etc.) Long-Term -80°C[10] Up to 6 months Prevents degradation in solution. Aliquoting is critical to avoid freeze-thaw cycles.[10]

| | Short-Term | -20°C[10] | Up to 1 month | Suitable for shorter-term projects. Avoid repeated freeze-thaw cycles. |

Note: Always consult the specific Safety Data Sheet (SDS) and technical documentation provided by the supplier for the exact compound in use.

Physicochemical Data of Common Boc-Amino Acids

The stability of a Boc-amino acid can also be influenced by its physical properties. Crystalline solids are generally more stable than amorphous powders.

Table 3: Physicochemical Properties of Representative Boc-Amino Acids

Compound CAS Number Molecular Formula Appearance Melting Point (°C) Recommended Storage
Boc-Glycine 4530-20-5[11][13] C₇H₁₃NO₄ White to off-white powder[9] 86 - 89[13] +2°C to +25°C[9][11][14]
Boc-L-Proline 15761-39-4[15] C₁₀H₁₇NO₄ White to off-white powder[15] 133 - 135[16] Ambient or refrigerated
Boc-D-Proline 53100-44-0 C₁₀H₁₇NO₄ White crystalline powder[12] 130 - 138[12] 0 - 8°C[12]
Boc-L-Serine 3262-72-4 C₈H₁₅NO₅ White crystalline powder 95 - 105 Refrigerated

| Boc-His(Boc)-OH | 20866-46-0[8] | C₁₆H₂₅N₃O₆ | White to off-white powder[8] | 105 - 115 | -20°C to +4°C[8] |

Key Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol describes a standard method for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

  • Materials:

    • Amino Acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Base (e.g., sodium hydroxide, triethylamine)

    • Solvent (e.g., Dioxane/Water, THF/Water)[17]

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 1N Hydrochloric acid (HCl) or citric acid solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2.0 eq).

    • Cool the solution to 0°C in an ice bath.

    • Add Boc₂O (1.1 eq) to the cooled solution while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with cold 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the Boc-protected amino acid.

Protocol 2: General Procedure for Boc Deprotection

This protocol outlines the acid-catalyzed removal of the Boc group, a fundamental step in peptide synthesis.[4]

  • Materials:

    • N-Boc protected amino acid or peptide

    • Trifluoroacetic acid (TFA)[4]

    • Dichloromethane (DCM)[4]

    • Scavenger (optional, e.g., anisole, triisopropylsilane), particularly for Trp, Met, or Cys containing peptides.[]

  • Procedure:

    • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

    • If required, add a scavenger (e.g., anisole, 5% v/v).

    • Slowly add TFA to the solution to a final concentration of 25-50% (v/v). Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.[4]

    • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or triturated with cold diethyl ether to precipitate the product, which is then collected by filtration.

The mechanism of this deprotection and its orthogonality with the Fmoc group are illustrated in the diagrams below.

G Acid-Catalyzed Boc Deprotection Mechanism BocAmine Boc-Protected Amine (R-NH-Boc) Protonated Protonated Intermediate BocAmine->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid (Unstable) Protonated->CarbamicAcid - C(CH₃)₃⁺ Isobutene Isobutene Protonated->Isobutene + H₂O FreeAmine Free Amine (R-NH₃⁺) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[4]

G Orthogonal Protection in Peptide Synthesis Peptide Fmoc-NH-Peptide-Boc TFA Mild Acid (e.g., TFA) Peptide->TFA Piperidine Base (e.g., Piperidine) Peptide->Piperidine BocRemoved Fmoc-NH-Peptide-NH₂ TFA->BocRemoved Selectively Cleaves Boc FmocRemoved H₂N-Peptide-Boc Piperidine->FmocRemoved Selectively Cleaves Fmoc

Caption: Orthogonal deprotection strategy using Fmoc and Boc groups.[3]

Conclusion

The tert-butoxycarbonyl (Boc) group is an indispensable tool in chemical synthesis due to its well-defined and reliable stability profile. Its robustness towards basic, nucleophilic, and reductive conditions, combined with its predictable lability in acid, provides chemists with a versatile option for amine protection.[4] However, the successful application of Boc-protected amino acids is contingent upon their proper storage and handling. By controlling temperature, minimizing exposure to moisture and light, and adhering to established protocols, researchers can ensure the integrity of these critical reagents, leading to more efficient syntheses and higher purity products.

References

Exploratory

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals The strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and therapeutic molecules. Among these, the tert-butyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and therapeutic molecules. Among these, the tert-butyloxycarbonyl (Boc) group stands as a pillar of modern organic chemistry, offering a robust and versatile tool for the protection of the α-amino group of amino acids. This technical guide provides a comprehensive overview of the core features of N-Boc protected amino acids, including their physicochemical properties, detailed experimental protocols for their use in synthesis, and their critical role in drug development.

Core Chemical Properties and Key Features

The N-Boc protecting group is a carbamate that renders the highly nucleophilic amino group inert to a wide range of reaction conditions, thereby preventing unwanted side reactions during peptide synthesis.[1] Its widespread adoption is attributed to a unique combination of stability and controlled lability.

Key Features:

  • Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This deprotection proceeds through a stable tert-butyl cation intermediate.[1][2]

  • Base and Nucleophile Stability: N-Boc protected amino acids are exceptionally stable in the presence of bases and a variety of nucleophiles, allowing for selective reactions at other functional groups within a molecule.[1]

  • Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation. This orthogonality is a significant advantage in complex multi-step syntheses.[1]

  • Crystallinity and Storage: Many Boc-amino acids are crystalline solids with well-defined melting points and can be stored for extended periods without significant decomposition.[1]

Quantitative Data on N-Boc Protected Amino Acids

For the successful design and execution of synthetic strategies, a thorough understanding of the quantitative physicochemical properties of N-Boc protected amino acids is essential. The following tables summarize key data for a selection of commonly used derivatives.

Table 1: Physical Properties of Common N-Boc Protected Amino Acids
Boc-Amino Acid Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Boc-Gly-OHC₇H₁₃NO₄175.1886-89[3]
Boc-Ala-OHC₈H₁₅NO₄189.2179-83[4]
Boc-Val-OHC₁₀H₁₉NO₄217.2677-80
Boc-Leu-OHC₁₁H₂₁NO₄231.2985-87[5]
Boc-Ile-OHC₁₁H₂₁NO₄231.2969-71[5]
Boc-Pro-OHC₁₀H₁₇NO₄215.25134-135[5]
Boc-Phe-OHC₁₄H₁₉NO₄265.3186-88[5]
Boc-Ser-OHC₈H₁₅NO₅205.2186-88[5]
Boc-Thr-OHC₉H₁₇NO₅219.2475-78
Boc-Trp-OHC₁₆H₂₀N₂O₄304.34137-138[6]
Table 2: Solubility of Selected N-Boc Protected Amino Acids in Common Organic Solvents
Boc-Amino Acid DMF DCM Methanol DMSO
Boc-Gly-OHSolubleSparingly SolubleSoluble~100 mg/mL[7]
Boc-Ala-OHClearly Soluble (1 mmole in 2 mL)[8]SolubleSoluble-
Boc-Val-OHClearly Soluble (1 mmole in 2 mL)[7]SolubleSoluble-
Boc-Phe-OHSolubleSolubleSoluble-
Boc-β-Ala-OH---~100 mg/mL[7]

Note: Solubility can be influenced by factors such as temperature, purity, and the presence of co-solvents. The data presented here is for guidance and may require experimental verification for specific applications.

Table 3: Representative Yields for N-Boc Protection of Amino Acids
Amino Acid Reaction Conditions Reported Yield (%) Reference
L-Alanine(Boc)₂O, NaOH, THF/H₂O92-94[5]
Glycine(Boc)₂O, NaOH, THF/H₂O96[5]
L-Leucine(Boc)₂O, NaOH, THF/H₂O96[5]
L-Phenylalanine(Boc)₂O, NaOH, t-BuOH/H₂O78-87[5]
L-Proline(Boc)₂O, NaOH, THF/H₂O95[5]
L-Serine(Boc)₂O, NaOH, THF/H₂O66-82[5]
L-TryptophanBOC-ON, Et₃N, Dioxane/H₂O98.6[6]

Mechanisms of Protection and Deprotection

The successful application of N-Boc protected amino acids hinges on the efficient and selective introduction and removal of the Boc group.

N-Boc Protection Mechanism

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The reaction proceeds via a straightforward nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[1]

Boc_Protection AminoAcid Amino Acid (R-NH₂) NucleophilicAttack Nucleophilic Attack AminoAcid->NucleophilicAttack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->NucleophilicAttack Base Base (e.g., NaOH) Base->NucleophilicAttack activates Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate BocProtectedAA N-Boc Protected Amino Acid Intermediate->BocProtectedAA Collapse & Proton Transfer Byproducts Byproducts (t-BuOH, CO₂) Intermediate->Byproducts

Mechanism of N-Boc protection of an amino acid.
N-Boc Deprotection Mechanism

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[2]

Boc_Deprotection BocAA N-Boc Protected Amino Acid Protonation Protonation BocAA->Protonation Acid Acid (e.g., TFA) Acid->Protonation ProtonatedIntermediate Protonated Intermediate Protonation->ProtonatedIntermediate Cleavage Cleavage ProtonatedIntermediate->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid tButylCation tert-Butyl Cation Cleavage->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Isobutylene Isobutylene tButylCation->Isobutylene Deprotonation FreeAmine Free Amine (as salt) Decarboxylation->FreeAmine CO2 CO₂ Decarboxylation->CO2 Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) Wash1 2. Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 3. Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM, DMF) Neutralization->Wash2 Coupling 5. Coupling (Activated Boc-Amino Acid, Coupling Reagents) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 Wash3->Deprotection Repeat for next amino acid FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Wash3->FinalCleavage After final cycle Start Start with Resin-bound Amino Acid Start->Deprotection Purification Purification (e.g., RP-HPLC) FinalCleavage->Purification Signaling_Pathway Peptide Synthetic Peptide (from Boc-SPPS) Receptor Cell Surface Receptor Peptide->Receptor binds to G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces Kinase Protein Kinase A SecondMessenger->Kinase activates TargetProtein Target Protein Kinase->TargetProtein phosphorylates Response Cellular Response TargetProtein->Response

References

Foundational

The Boc Protecting Group: An In-depth Technical Guide to Its Introduction Using Di-tert-butyl Dicarbonate

For Researchers, Scientists, and Drug Development Professionals The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking the reactivity of prima...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in masking the reactivity of primary and secondary amines, as well as other functional groups like alcohols and thiols. Its widespread adoption is attributable to its ease of introduction, stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal. This technical guide provides a comprehensive overview of the introduction of the Boc group using di-tert-butyl dicarbonate ((Boc)₂O), detailing the reaction mechanism, extensive quantitative data, and explicit experimental protocols.

Core Principles of Boc Protection

The introduction of the Boc group onto a nucleophilic functional group, most commonly an amine, proceeds via a nucleophilic acyl substitution reaction. The nucleophile attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This reaction forms a transient tetrahedral intermediate which then collapses, resulting in the formation of the Boc-protected substrate, alongside the byproducts tert-butanol and carbon dioxide.[1][2] The reaction is versatile and can be performed under various conditions, including in the presence of a base, a catalyst, or in some cases, without any additives.[2][3]

A key advantage of the Boc group is its orthogonality to many other common protecting groups. For instance, it is stable under basic conditions used to cleave the Fmoc group and is resistant to the catalytic hydrogenation conditions used for the removal of Cbz and benzyl groups. This orthogonality is critical in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).

Reaction Mechanism and Experimental Workflow

The general mechanism for the Boc protection of an amine is depicted below, along with a typical experimental workflow from reaction setup to product isolation.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(=O)O-tBu      |    O(⁻)-tBu Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Deprotonation tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2 Experimental_Workflow start Start dissolve Dissolve amine (and base if applicable) in chosen solvent start->dissolve add_boc Add Di-tert-butyl dicarbonate ((Boc)₂O) dissolve->add_boc react Stir at specified temperature add_boc->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor workup Aqueous Workup (e.g., wash with acid/base/brine) monitor->workup dry Dry organic layer (e.g., Na₂SO₄) and concentrate workup->dry purify Purify product if necessary (e.g., column chromatography) dry->purify end End purify->end

References

Exploratory

Technical Guide: Physicochemical and Synthetic Profile of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid (Boc-Acp(3)c-OH) is a non-canonical, conformationally constrained amino acid. Its rigi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid (Boc-Acp(3)c-OH) is a non-canonical, conformationally constrained amino acid. Its rigid cyclopentene backbone makes it a valuable building block in medicinal chemistry and peptide science. By introducing specific conformational pre-organization, this intermediate allows for the synthesis of peptides and small molecules with enhanced properties such as increased metabolic stability, receptor affinity, and cell permeability. This guide provides a detailed overview of its chemical properties, a general protocol for its synthesis, and illustrates its role as a key intermediate in the drug discovery and development workflow.

Chemical and Physical Properties

The properties of this compound are critical for its application in synthesis, purification, and formulation. While extensive experimental data is not publicly available, a combination of supplier information and computational predictions provides a useful profile.

Compound Identification
IdentifierValue
IUPAC Name 1-((tert-butoxycarbonyl)amino)cyclopent-3-ene-1-carboxylic acid
CAS Number 213316-20-2[1][2]
Molecular Formula C₁₁H₁₇NO₄[1][2]
Synonyms N-Boc-amino-cyclopent-3-ene-carboxylic acid
Physicochemical Data

The following table summarizes the known and predicted physicochemical properties. Experimental values for properties like melting point and pKa are not consistently reported in publicly accessible literature; the data primarily relies on computational models and supplier specifications.

PropertyValueSource
Molecular Weight 227.26 g/mol Supplier Data[1]
Physical State Solid (Assumed based on related compounds)Inferred
Purity ≥97%Supplier Data[1]
XlogP (Predicted) 1.5Computational[3]
Monoisotopic Mass 227.11575 DaComputational[3]

Role in Drug Discovery and Development

This molecule is classified as a "building block" for chemical library synthesis.[4] As a conformationally constrained amino acid, it is employed to create novel peptide and peptidomimetic drug candidates.[5][6] The rigidity of the cyclopentene ring helps to lock the peptide backbone into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for biological targets like receptors and enzymes.[7] This strategic use of unnatural amino acids is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with improved pharmacological profiles.[6]

The general workflow for utilizing such a building block in a drug discovery campaign is outlined below.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Preclinical Development start Boc-Acp(3)c-OH (Building Block) synthesis Peptide Synthesis (Solid-Phase or Solution) start->synthesis Incorporation library Diverse Chemical Library synthesis->library Combinatorial Approach screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical In Vitro / In Vivo Testing lead_opt->preclinical candidate Drug Candidate preclinical->candidate G reagents Starting Amino Acid + Boc₂O + Base reaction Reaction at 0°C to RT reagents->reaction 1. Mix workup Aqueous Workup & Acidification reaction->workup 2. Quench extraction Organic Extraction workup->extraction 3. Isolate purification Drying & Purification extraction->purification 4. Purify product Final Boc-Protected Amino Acid purification->product 5. Final Product

References

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed application note and a comprehensive protocol for the synthesis of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the synthesis of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, a valuable building block in the development of novel therapeutics.

Introduction

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid and its stereoisomers are key intermediates in the synthesis of various pharmaceutical compounds. The presence of the cyclopentene scaffold and the protected amine functionality allows for diverse chemical modifications, making it a versatile component in drug design and discovery. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, facilitating multi-step synthetic routes.

Application

This compound serves as a crucial precursor for the synthesis of a variety of biologically active molecules, including antiviral agents, enzyme inhibitors, and receptor modulators. The constrained conformation of the cyclopentene ring can impart favorable binding characteristics to the final drug candidate.

Synthesis Overview

The synthesis of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid can be achieved through a two-step process. The general strategy involves the protection of the amino group of a suitable cyclopentene amino acid precursor with di-tert-butyl dicarbonate (Boc₂O), followed by hydrolysis of the ester if the starting material is an ester derivative. A representative synthesis starts from a commercially available amino ester hydrochloride.

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsSolventYieldPurity
14-((tert-Butoxycarbonyl)amino)cyclopent-2-ene-1-carboxylic acid methyl ester(-)-4-Aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochlorideDi-tert-butyl dicarbonate, TriethylamineDichloromethane98%>95%
2(1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid4-((tert-Butoxycarbonyl)amino)cyclopent-2-ene-1-carboxylic acid methyl esterEnzyme (e.g., Pig Pancreatic Lipase)Potassium Phosphate BufferNot specifiedNot specified

Note: The data presented is based on the synthesis of a specific stereoisomer, (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid, as a representative example.[1] Yields and conditions may vary for other isomers or racemic mixtures.

Experimental Protocol

This protocol is adapted from the synthesis of a closely related stereoisomer and can be used as a general guideline.[1]

Step 1: Synthesis of Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate

  • Reaction Setup: In a jacketed reaction vessel, suspend (-)-4-aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride (1.0 eq) in dichloromethane (approx. 2.5 mL per gram of starting material).

  • Cooling: Cool the suspension to 2°C using a circulator.

  • Base Addition: While stirring, add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Boc Protection: Prepare a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane (approx. 1.5 mL per gram of Boc₂O). Add this solution dropwise to the reaction mixture over a period of 1.5 hours.

  • Reaction Monitoring: Allow the reaction to stir for an additional hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Add water (approx. 1.5 mL per gram of initial starting material) to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with 1M potassium hydrogen sulfate solution (3 x 3 mL per gram of initial starting material) followed by a saturated brine solution (1 x 3 mL per gram of initial starting material).

  • Drying and Concentration: Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the Boc-protected amino ester as an off-white solid.[1]

Step 2: Hydrolysis to 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

The following is a general enzymatic hydrolysis method that can be adapted. Chemical hydrolysis using a base like lithium hydroxide in a THF/water mixture is also a common alternative.

  • Enzyme Screening (Optional but Recommended): To selectively hydrolyze the ester, screen various lipases (e.g., pig pancreatic lipase, Candida rugosa lipase) to find the most effective one.[1]

  • Reaction Setup: In a suitable vessel, place the methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate (1.0 eq) in a 50mM potassium phosphate buffer (pH 7) (approx. 100 mL per gram of substrate).

  • Enzymatic Hydrolysis: Add the selected enzyme (e.g., 20 mg per 50 mg of substrate).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., 1M HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Ester Hydrolysis start1 Start with (-)-4-Aminocyclopent-2-ene-1-carboxylic acid methyl ester hydrochloride reagents1 Add Triethylamine and Boc₂O in Dichloromethane start1->reagents1 1. reaction1 Stir at 2°C, then warm to RT reagents1->reaction1 2. workup1 Aqueous Work-up and Extraction reaction1->workup1 3. product1 Isolate Methyl 4-((tert-butoxycarbonyl)amino) cyclopent-2-enecarboxylate workup1->product1 4. start2 Start with Boc-protected amino ester reagents2 Add Enzyme in Phosphate Buffer start2->reagents2 1. reaction2 Stir at RT reagents2->reaction2 2. workup2 Acidify and Extract reaction2->workup2 3. product2 Isolate 1-((tert-Butoxycarbonyl)amino) cyclopent-3-enecarboxylic acid workup2->product2 4.

Caption: A flowchart illustrating the two-step synthesis of the target compound.

References

Application

Application Notes and Protocols for the Use of Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of tert-butyloxycarbonyl (Boc)-protected amino acids in solid-ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tert-butyloxycarbonyl (Boc)-protected amino acids in solid-phase peptide synthesis (SPPS). Boc-SPPS is a foundational technique in peptide chemistry, offering distinct advantages for the synthesis of specific peptide sequences, particularly those that are hydrophobic.[1][2] This document outlines the core principles of the Boc/Bzl protection strategy, detailed experimental procedures, and quantitative data to guide researchers in optimizing their synthetic workflows.

Introduction to Boc-SPPS

Solid-phase peptide synthesis using the Boc strategy involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin.[3] The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[3][4] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[3]

The cyclical process of Boc-SPPS consists of three main steps: Nα-Boc deprotection, neutralization, and coupling of the subsequent Boc-protected amino acid.[3] This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the resin, which simultaneously removes the side-chain protecting groups.[3]

Key Reagents and Resins in Boc-SPPS

The success of Boc-SPPS is highly dependent on the appropriate selection of resins and reagents. The choice of resin dictates the C-terminal functionality of the final peptide (acid or amide).

ComponentDescriptionCommon Examples
Resins The solid support for peptide assembly.Merrifield Resin: For C-terminal acids.[1][5] PAM Resin: Offers increased stability of the peptide-resin linkage to acid, minimizing chain loss.[1][5] BHA/MBHA Resin: Used for the synthesis of C-terminal peptide amides.[1][5]
Nα-Protection Temporary protecting group for the α-amino group.Boc (tert-butyloxycarbonyl): Cleaved by moderate acids like TFA.[1][3]
Side-Chain Protection More permanent protecting groups for reactive amino acid side chains.Benzyl-based (Bzl) groups: Require strong acids like HF for removal.[4]
Coupling Reagents Reagents that facilitate the formation of the peptide bond.HBTU, HATU, DCC, HOBt. [3][6]
Deprotection Reagents Acids used to remove the Nα-Boc group.Trifluoroacetic acid (TFA), Hydrogen chloride (HCl) in dioxane. [7]
Cleavage Reagents Strong acids for the final cleavage from the resin and removal of side-chain protecting groups.Hydrofluoric acid (HF), Trifluoromethanesulfonic acid (TFMSA). [3][5]

Experimental Protocols

The following are detailed protocols for the key steps in manual Boc-SPPS.

Resin Preparation and Swelling

Objective: To prepare the resin for the first amino acid coupling.

Protocol:

  • Place the desired amount of resin (e.g., Merrifield for a peptide acid or MBHA for a peptide amide) in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]

  • After swelling, drain the solvent by filtration.[3]

Boc-SPPS Cyclical Workflow

This cycle is repeated for each amino acid to be added to the peptide chain.

Boc_SPPS_Workflow start Start with Peptide-Resin deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (e.g., 5-10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Boc-AA-OH, Coupling Reagent, Base) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Next Cycle or Final Cleavage wash3->end end->deprotection Repeat for next amino acid

A typical workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).[8]

Objective: To remove the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • To the swollen peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[3]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[3][5]

  • Drain the solution and add a fresh portion of the TFA/DCM solution.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[3][5]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.[3]

Quantitative Data for Boc Deprotection:

ReagentConditionsTimeEfficacyNotes
50% TFA in DCMRoom Temperature20-30 min>99%Standard and widely used method.[3][5]
4M HCl in DioxaneRoom Temperature30 minHighAn alternative to TFA.[7]
100% TFARoom Temperature1-2 min x 2HighFast deprotection protocol.[9]

Objective: To neutralize the trifluoroacetate salt formed during deprotection to the free amine, which is necessary for the subsequent coupling reaction.

Protocol:

  • Wash the resin with Isopropanol (IPA) and then DCM.[6]

  • Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF) for 5-10 minutes.[6][8]

  • Drain the neutralization solution.

  • Wash the resin three times with DCM to remove excess DIEA.[7][8]

Objective: To form a peptide bond between the free N-terminal amine of the resin-bound peptide and the next Nα-Boc protected amino acid.

Protocol (using HBTU as an example):

  • In a separate vessel, dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in DMF.[3]

  • Add the solution to the neutralized peptide-resin.

  • Add a base, typically DIEA (4-6 equivalents), to initiate the coupling reaction.[3]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitor the reaction progress using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates the completion of the coupling.[3][6]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]

Challenges with Sterically Hindered Amino Acids: The coupling of sterically hindered amino acids, such as Boc-L-Isoleucine (Boc-L-Ile-OH), can be challenging due to the bulky side chain impeding peptide bond formation.[6] In such cases, extending the reaction time or using a more potent coupling reagent like HATU may be necessary.[6]

Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the solid support and remove the side-chain protecting groups.

Protocol (Low-High HF Cleavage): This two-step procedure is often used to minimize side reactions.

  • Low HF Step (SN2 Conditions):

    • Place the dried peptide-resin in a suitable HF cleavage apparatus.

    • Add a scavenger mixture, such as p-cresol:p-thiocresol:dimethyl sulfide (DMS).

    • Distill a mixture of HF/DMS (1:3 v/v) into the vessel.

    • Stir at 0°C for 2-4 hours.[9]

    • Evaporate the HF and DMS under vacuum.[9]

  • High HF Step (SN1 Conditions):

    • To the resin from the low HF step, add a scavenger such as anisole or p-cresol.[9]

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Distill neat anhydrous HF into the vessel.

    • Stir at 0°C for 1 hour.[9]

    • Evaporate the HF under vacuum.[9]

  • Work-up:

    • Precipitate the crude peptide by washing the resin with cold diethyl ether.[9]

    • Dissolve the peptide in an appropriate aqueous solvent and lyophilize.[9]

Common Cleavage Cocktails:

ReagentConditionsKey Features
Anhydrous HF0°C, 1-2 hoursThe most common and versatile reagent for Boc-SPPS cleavage.
TFMSA0°C, 1-2 hoursAn alternative to HF, can be used with standard laboratory glassware.[5]
TMSOTf0°C, 2 hoursAnother alternative to HF, but does not cleave all protecting groups.

Side Reactions and Troubleshooting

Several side reactions can occur during Boc-SPPS, potentially leading to impurities and lower yields.

  • Alkylation: Reactive carbocations generated during Boc deprotection and final cleavage can alkylate sensitive amino acid residues like tryptophan, methionine, and cysteine.[7][10] The use of scavengers in the deprotection and cleavage cocktails is crucial to mitigate this.[7][10]

  • Diketopiperazine Formation: This can occur, especially with sequences containing Proline or Glycine as the second amino acid, leading to cleavage of the dipeptide from the resin.[9]

  • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to this side reaction.[5]

  • Peptide Aggregation: The self-association of growing peptide chains can hinder reagent accessibility, leading to incomplete reactions.[8] This is more common in hydrophobic sequences.

Troubleshooting_Logic problem Problem Detected (e.g., Low Yield, Impurities) analyze Analyze Crude Product (HPLC, MS) problem->analyze identify Identify Side Reaction analyze->identify dkp Diketopiperazine Formation identify->dkp Truncated peptide alkylation Alkylation of Sensitive Residues identify->alkylation Unexpected mass additions aspartimide Aspartimide Formation identify->aspartimide Rearranged backbone aggregation Peptide Aggregation identify->aggregation Incomplete reactions mitigate_dkp Solution: In Situ Neutralization dkp->mitigate_dkp mitigate_alkylation Solution: Use Scavengers alkylation->mitigate_alkylation mitigate_aspartimide Solution: Add HOBt, Use OcHex protecting group aspartimide->mitigate_aspartimide mitigate_aggregation Solution: Chaotropic Salts (LiCl), Special Solvents aggregation->mitigate_aggregation

A decision-making workflow for troubleshooting common side reactions in Boc-SPPS.

Boc vs. Fmoc SPPS: A Comparative Overview

While Boc-SPPS is a robust method, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent for routine peptide synthesis due to its milder reaction conditions.[4]

FeatureBoc-SPPSFmoc-SPPS
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Deprotection Moderately strong acid (e.g., TFA)Secondary amine (e.g., piperidine)
Side-Chain Protection Acid-labile (benzyl-based), requires strong acid for removalAcid-labile (tert-butyl based), removed with TFA
Orthogonality Quasi-orthogonal (graduated acid lability)Truly orthogonal
Advantages Can be advantageous for hydrophobic sequences prone to aggregation.[4]Milder conditions, compatible with a wider range of sensitive amino acids and modifications.[4]
Disadvantages Use of harsh and corrosive acids (HF).

Conclusion

The Boc-SPPS methodology remains a powerful and relevant technique for the synthesis of peptides, particularly for sequences that are challenging to produce using the more common Fmoc strategy. A thorough understanding of the underlying chemistry, careful selection of reagents and protocols, and proactive troubleshooting of potential side reactions are essential for the successful synthesis of high-purity peptides. These application notes and protocols provide a solid foundation for researchers to effectively utilize Boc-protected amino acids in their peptide synthesis endeavors.

References

Method

Application of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic Acid in Drug Development

For Researchers, Scientists, and Drug Development Professionals Application Notes Introduction 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is a valuable chiral building block in medicinal chemistry, prim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of conformationally constrained amino acids and peptidomimetics. The cyclopentene scaffold introduces conformational rigidity, which can enhance binding affinity, selectivity, and metabolic stability of drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for straightforward use in standard peptide coupling and other synthetic transformations.

Core Structure and Significance

The defining feature of this compound is the unsaturated five-membered ring, which serves as a rigid scaffold. In drug design, constraining the conformation of a molecule can pre-organize it into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. This often leads to increased potency and selectivity. This constrained amino acid has been notably employed as a key synthetic intermediate in the development of antiviral agents, particularly for Hepatitis C Virus (HCV).

Application in HCV Drug Development: Synthesis of Boceprevir Intermediate

A significant application of a derivative of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is in the synthesis of the bicyclic [3.1.0]proline moiety, a crucial component (P2 fragment) of the HCV NS3/4A protease inhibitor, Boceprevir . Boceprevir was a first-generation direct-acting antiviral agent approved for the treatment of chronic HCV genotype 1 infection. The rigid bicyclic proline analogue derived from a cyclopentane precursor plays a critical role in fitting into the active site of the viral protease.

The synthesis of this key intermediate often involves a chemoenzymatic approach, highlighting the importance of stereocontrol in the development of effective antiviral therapies. The overall strategy involves the transformation of a cyclopentane-based precursor into the bicyclic proline system.

Mechanism of Action of Boceprevir

Boceprevir is a peptidomimetic inhibitor of the HCV non-structural 3/4A (NS3/4A) serine protease. This viral enzyme is essential for the cleavage of the HCV polyprotein, a necessary step for viral replication. Boceprevir acts as a covalent, reversible inhibitor by binding to the active site of the NS3 protease.[1] The α-ketoamide warhead of Boceprevir forms a covalent bond with the active site serine residue (S139), effectively blocking the protease's function and thus inhibiting viral replication in infected host cells.[1][2]

Quantitative Data

The following tables summarize key quantitative data for Boceprevir, a drug synthesized using a derivative of the topic compound.

Table 1: In Vitro Activity of Boceprevir

ParameterHCV GenotypeValueReference(s)
Ki 1a14 nM[2]
1b14 nM[2]
EC50 1b200 - 400 nM[3]
1 (in cirrhotic patients)0.04 µmol/L[4]
IC50 (Mpro) SARS-CoV-24.13 µM[5]

Table 2: Selectivity of Boceprevir

ProteaseSelectivity Ratio (Ki human protease / Ki HCV NS3/4A)Reference(s)
Human Neutrophil Elastase>7000[3]
Human Neutrophil Cathepsin G>7000[3]
Human Liver Cathepsin H4[3]
Human Liver Cathepsin L>7000[3]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

This protocol describes a general method for the protection of an amino group with a tert-butoxycarbonyl (Boc) group, which is a standard procedure in peptide synthesis.

Materials:

  • Amino acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • 1,4-Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water.

  • Add NaOH (1.5 equivalents) and stir until the amino acid is fully dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[6]

Protocol 2: General Peptide Coupling using HBTU/HOBt

This protocol outlines a standard method for forming a peptide bond between a Boc-protected amino acid, such as 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, and another amino acid or peptide fragment.

Materials:

  • N-Boc-protected amino acid (e.g., 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid)

  • Amino acid or peptide with a free amino group (as a salt, e.g., HCl or TFA salt)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Boc-protected amino acid (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in DMF.

  • Add DIEA (2.0 equivalents) to the solution to neutralize the amino acid salt and activate the carboxylic acid.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

  • Add the amino acid or peptide with the free amino group to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup procedures, typically involving aqueous extraction and chromatography.

Protocol 3: Chemoenzymatic Synthesis of Boceprevir Bicyclic [3.1.0]proline Intermediate (Conceptual Workflow)

This protocol outlines the key conceptual steps for the synthesis of the P2 fragment of Boceprevir, which can be adapted from precursors related to 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid.

  • Starting Material: A suitable prochiral cyclopentane-derived amine.

  • Enzymatic Desymmetrization: A key step employing a monoamine oxidase (MAO) to selectively oxidize one of the enantiotopic groups, leading to a chiral intermediate. This enzymatic reaction is crucial for establishing the correct stereochemistry.

  • Oxidative Strecker Reaction: The net reaction involves the conversion of the chiral intermediate from the enzymatic step into the desired bicyclic [3.1.0]proline structure.

  • Chemical Transformations: Subsequent chemical modifications, including protection/deprotection steps and functional group manipulations, to yield the final bicyclic proline methyl ester, which is a key fragment for the total synthesis of Boceprevir.[7][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Constrained Amino Acid cluster_drug_synthesis Incorporation into Drug Candidate (e.g., Boceprevir) cluster_testing Preclinical and Clinical Testing start Cyclopentene Precursor boc_protection Boc Protection start->boc_protection final_product 1-((tert-Butoxycarbonyl)amino) cyclopent-3-enecarboxylic acid boc_protection->final_product peptide_coupling Peptide Coupling final_product->peptide_coupling elaboration Further Synthetic Steps (e.g., Bicyclization) peptide_coupling->elaboration api Active Pharmaceutical Ingredient (API) elaboration->api in_vitro In Vitro Assays (e.g., Enzyme Inhibition) api->in_vitro in_vivo In Vivo Models in_vitro->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials

Caption: Drug development workflow utilizing the constrained amino acid.

hcv_inhibition_pathway cluster_virus HCV Replication Cycle cluster_drug Drug Action hcv_rna HCV RNA polyprotein HCV Polyprotein hcv_rna->polyprotein Translation viral_proteins Mature Viral Proteins polyprotein->viral_proteins Cleavage ns3_4a NS3/4A Protease ns3_4a->polyprotein replication Viral Replication viral_proteins->replication replication->hcv_rna Assembly & Release boceprevir Boceprevir boceprevir->ns3_4a Inhibition

Caption: Mechanism of HCV NS3/4A protease inhibition by Boceprevir.

References

Application

Application Notes and Protocols for the Boc Protection of Cyclic Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The protection of amino groups is a fundamental and critical step in peptide synthesis and the broader field of organic chemistry. The tert-but...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amino groups is a fundamental and critical step in peptide synthesis and the broader field of organic chemistry. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile cleavage under acidic conditions.[1] For cyclic amino acids, which are crucial building blocks in medicinal chemistry for introducing conformational constraints into peptides and other bioactive molecules, efficient and reliable Boc protection is paramount.

These application notes provide a detailed experimental protocol for the Boc protection of a range of cyclic amino acids using di-tert-butyl dicarbonate (Boc₂O). The protocol is designed to be broadly applicable to various ring sizes and structures, from the common L-proline to more complex bicyclic systems.

Reaction Mechanism and Workflow

The Boc protection of a cyclic amino acid proceeds via the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is typically carried out in the presence of a base to deprotonate the amino acid, thereby increasing its nucleophilicity. The reaction results in the formation of the N-Boc protected cyclic amino acid, with tert-butanol and carbon dioxide as byproducts.[2][3]

Below is a generalized workflow for the Boc protection of cyclic amino acids.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Cyclic Amino Acid start->dissolve add_base Add Base dissolve->add_base cool Cool to 0 °C add_base->cool add_boc Add Boc₂O cool->add_boc warm Warm to RT & Stir add_boc->warm quench Quench Reaction warm->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Optional) dry->purify end End purify->end

A generalized workflow for the Boc protection of cyclic amino acids.
Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and reported yields for the Boc protection of various cyclic amino acids. This data is intended to provide a comparative overview to guide reaction optimization.

Cyclic Amino AcidReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference(s)
L-Proline(Boc)₂O, Triethylamine, Dichloromethane0 to RT191-96[4]
L-Proline(Boc)₂O, Triethylamine, Water/Acetone400.573[5]
L-Proline(Boc)₂O, NaOH, Water/Acetone25490[5]
L-Pipecolic Acid(Boc)₂O, NaOH, Dioxane/WaterRT12~95[6]
Azetidine-2-carboxylic Acid(Boc)₂O, NaHCO₃, Dioxane/WaterRT1685[7]
cis-4-Aminocyclohexanecarboxylic Acid(Boc)₂O, NaOH, THF/WaterRT12>90[8]
3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid(Boc)₂O, Na₂CO₃, THF/WaterRTN/AHigh
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid(Boc)₂O, NaOH, Dioxane/WaterRT1695[9]

Experimental Protocols

General Protocol for the N-Boc Protection of Cyclic Amino Acids

This protocol describes a general and robust method for the N-protection of a wide range of cyclic amino acids using di-tert-butyl dicarbonate.

Materials:

  • Cyclic amino acid (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 equiv)

  • Sodium hydroxide (NaOH) (2.0 equiv) or Triethylamine (Et₃N) (1.5 - 2.0 equiv)

  • Solvent system: e.g., 1,4-Dioxane/Water (1:1), Tetrahydrofuran (THF)/Water (1:1), or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the cyclic amino acid (1.0 equiv) in the chosen solvent system. If using an aqueous system like dioxane/water or THF/water, add the base (e.g., NaOH) and stir until the amino acid is fully dissolved. If using an organic solvent like DCM, add the base (e.g., triethylamine) and stir.[4][5]

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (1.1 - 1.2 equiv) to the stirred solution. The addition can be done portion-wise as a solid or dropwise if melted.

  • Reaction Progression: After the addition of Boc₂O is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1 to 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane or diethyl ether to remove unreacted Boc₂O and tert-butanol.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected cyclic amino acid. The product can be further purified by crystallization or column chromatography if necessary.[4][5]

Safety Precautions:

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction can produce carbon dioxide gas, so ensure the reaction vessel is not sealed.[2]

The logical relationship between the key steps of the experimental protocol is illustrated in the diagram below.

Experimental_Protocol_Logic cluster_input Inputs cluster_process Process Steps cluster_output Output amino_acid Cyclic Amino Acid dissolution Dissolution & Basification amino_acid->dissolution boc2o Di-tert-butyl dicarbonate reaction Reaction with Boc₂O boc2o->reaction base Base (e.g., NaOH, Et₃N) base->dissolution solvent Solvent solvent->dissolution dissolution->reaction workup Aqueous Work-up & Extraction reaction->workup isolation Drying & Concentration workup->isolation product N-Boc Protected Cyclic Amino Acid isolation->product

Logical flow of the Boc protection protocol.

References

Method

Application Notes and Protocols for the Large-Scale Synthesis of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and the development of complex organic molecules. I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and the development of complex organic molecules. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1] The large-scale synthesis of Boc-protected amino acids is a critical process for pharmaceutical manufacturing and the production of peptides for therapeutic and research purposes. This document provides detailed application notes and scalable protocols for the synthesis of two representative Boc-amino acids: Boc-Glycine and Boc-L-Alanine.

The primary method for Boc protection on an industrial scale is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc-anhydride) under aqueous alkaline conditions, often referred to as the Schotten-Baumann reaction.[2] The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc-anhydride.[1] Subsequent workup and purification, typically involving extraction and crystallization, yield the final high-purity product.[3][4]

Reaction Principle: The Boc-Anhydride Method

The synthesis of Boc-amino acids via the Boc-anhydride method proceeds through the nucleophilic attack of the deprotonated amino group of the amino acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in a biphasic system or a mixture of water and an organic solvent to facilitate the dissolution of both the amino acid (as a salt) and the Boc-anhydride. A base, such as sodium hydroxide, sodium carbonate, or triethylamine, is essential to maintain a pH that ensures the amino group is sufficiently deprotonated.[1][5] The reaction is generally exothermic and requires temperature control.

Experimental Protocols

Example 1: Large-Scale Synthesis of Boc-Glycine

This protocol is adapted from established industrial preparation methods for the synthesis of Boc-Glycine, designed for scalability and high yield.[1][5]

Materials and Equipment:

  • Reactants: L-Glycine, Sodium Carbonate (Na₂CO₃), Di-tert-butyl dicarbonate ((Boc)₂O), Hydrochloric Acid (HCl), Dioxane, n-Hexane.

  • Equipment: Large reaction vessel with mechanical stirring and temperature control, addition funnel, pH meter, large separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 1 kg of L-Glycine in 5.5 L of 10% aqueous sodium carbonate solution. Stir until a clear solution is obtained.

  • Boc-Protection: Cool the solution to 10-15°C. Slowly add 1.381 kg of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise over 2-3 hours, maintaining the temperature between 20-30°C.[1]

  • Reaction: Allow the reaction to stir at room temperature for approximately 20 hours.[1] Monitor the reaction progress by TLC.

  • Impurity Extraction: Transfer the reaction mixture to a large separatory funnel. Extract the aqueous layer four times with 600 mL of n-hexane each time to remove unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layers.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 6M hydrochloric acid. The product will begin to precipitate.

  • Product Extraction: Extract the acidified aqueous layer with four portions of 1.2 L of dioxane.[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Crystallization: Add 2.4 L of n-hexane to the oil and stir to induce crystallization. Cool the mixture and collect the white solid by filtration.[1]

  • Drying: Dry the product under vacuum to a constant weight.

Example 2: Large-Scale Synthesis of Boc-L-Alanine

This protocol is a scalable adaptation of laboratory procedures for the synthesis of Boc-L-Alanine.[3][5]

Materials and Equipment:

  • Reactants: L-Alanine, Sodium Hydroxide (NaOH), Di-tert-butyl dicarbonate ((Boc)₂O), Tetrahydrofuran (THF), Ethyl Acetate, Petroleum Ether, Hydrochloric Acid (HCl).

  • Equipment: Reaction vessel with mechanical stirring and temperature control, addition funnel, pH meter, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: Suspend 1.0 kg (11.22 mol) of L-Alanine in a mixture of 5.6 L of water and 5.6 L of tetrahydrofuran (THF) in a reaction vessel.

  • Basification: Cool the suspension to 0°C in an ice bath. Add a solution of 0.67 kg (16.84 mol) of sodium hydroxide in 2.0 L of water dropwise, maintaining the temperature below 5°C.

  • Boc-Protection: To the resulting clear solution, add 3.18 kg (14.59 mol) of di-tert-butyl dicarbonate ((Boc)₂O) via an addition funnel over 2-3 hours, keeping the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 17 hours.[3]

  • Impurity Extraction: Extract the reaction mixture with two portions of 10 L of petroleum ether to remove unreacted (Boc)₂O. Separate and discard the organic layers.[3]

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 4M hydrochloric acid.[3]

  • Product Extraction: Extract the product from the acidified aqueous layer with four portions of 10 L of ethyl acetate.[3]

  • Washing and Drying: Combine the ethyl acetate extracts and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield Boc-L-Alanine, which can be further purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[5]

Data Presentation

ParameterBoc-Glycine (Large Scale)[1]Boc-L-Alanine (Scalable Protocol)[3][5]
Starting Amino Acid 1 kg1 kg (11.22 mol)
Base 884 g Na₂CO₃673 g NaOH (16.84 mol)
(Boc)₂O 1.381 kg3.185 kg (14.59 mol)
Reaction Time 20 hours17 hours
Reaction Temperature 20-30°C0°C to Room Temperature
Impurity Extraction 4 x 600 mL n-Hexane2 x 10 L Petroleum Ether
Product Extraction 4 x 1.2 L Dioxane4 x 10 L Ethyl Acetate
Crystallization Solvent 2.4 L n-HexaneEthyl Acetate/Hexane
Typical Yield ~94.8%~93%
Final Product Amount ~1512 g~1758 g (Calculated based on 93% yield)

Visualizations

G cluster_synthesis Boc-Amino Acid Synthesis cluster_workup Workup and Purification Start Start Dissolve Dissolve Amino Acid in Aqueous Base Start->Dissolve Protect Add (Boc)₂O (Maintain Temperature) Dissolve->Protect React Stir at Room Temperature Protect->React Extract_Imp Extract with Nonpolar Solvent (e.g., n-Hexane) React->Extract_Imp Acidify Acidify Aqueous Layer (pH 2-3) Extract_Imp->Acidify Extract_Prod Extract Product with Polar Organic Solvent Acidify->Extract_Prod Dry Dry and Concentrate Organic Layer Extract_Prod->Dry Crystallize Crystallize from Solvent/Antisolvent Dry->Crystallize Filter_Dry Filter and Dry Product Crystallize->Filter_Dry End End Filter_Dry->End

Caption: General workflow for the large-scale synthesis of Boc-protected amino acids.

G Amino_Acid Amino Acid Reaction Nucleophilic Acyl Substitution Amino_Acid->Reaction Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Reaction Base Base (e.g., NaOH, Na₂CO₃) Base->Reaction Deprotonates Amino Group Boc_AA Boc-Protected Amino Acid Reaction->Boc_AA Byproducts tert-Butanol + CO₂ Reaction->Byproducts

Caption: Logical relationship of reactants and products in Boc-protection of amino acids.

References

Application

Application Notes and Protocols for the Purification of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is a valuable building block in medicinal chemistry and drug development. The tert...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is a valuable building block in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its facile removal under mild acidic conditions. The purity of this intermediate is crucial for the successful synthesis of downstream target molecules. This document provides detailed application notes and protocols for the purification of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, focusing on common laboratory techniques such as extraction, crystallization, and column chromatography.

Purification Strategies

The choice of purification method for 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid depends on the nature and quantity of impurities present in the crude product. Often, a combination of these techniques is employed to achieve high purity. The typical workflow involves an initial extractive work-up to remove inorganic salts and highly polar or nonpolar impurities, followed by either crystallization or column chromatography for final purification.

Data Summary

The following table summarizes typical quantitative data associated with the purification of Boc-protected amino acids, including the target compound and its analogs. These values should be considered as representative, and actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification TechniqueKey ParametersTypical PurityTypical YieldReference
Extraction Solvent: Ethyl acetate; Wash: 1M KHSO4, Brine>85%>90%[1]
Crystallization Solvent System: Dichloromethane/Diisopropyl ether>98%49.3%[1]
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate (gradient)>95%80%[1]
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Dichloromethane/Methanol>95%Variable[2]

Experimental Protocols

Protocol 1: Extractive Work-up

This protocol describes a general method for the initial purification of the crude product after synthesis.

Materials:

  • Crude 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

  • Ethyl acetate (EtOAc)

  • 1 M aqueous Potassium bisulfate (KHSO4) solution

  • Saturated aqueous Sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer successively with 1 M aqueous KHSO4 solution (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Separate the organic layer and dry it over anhydrous Na2SO4.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, partially purified product.

Protocol 2: Purification by Crystallization

This protocol is suitable for obtaining highly pure crystalline material from a concentrated, partially purified product. Boc-protected amino acids can sometimes be oily, so seeding or using an anti-solvent can be crucial.

Materials:

  • Partially purified 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

  • Dichloromethane (DCM)

  • Diisopropyl ether

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the partially purified product in a minimal amount of dichloromethane.

  • Slowly add diisopropyl ether while stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Continue stirring for 1 hour to allow for complete crystallization.

  • Collect the white solid precipitate by filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diisopropyl ether.

  • Dry the purified product under vacuum.

Protocol 3: Purification by Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

Materials:

  • Crude or partially purified 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% EtOAc in hexane) and load it onto the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 10% EtOAc in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% EtOAc in hexane). For more polar impurities, a DCM/MeOH gradient can also be effective.[2]

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The presence of the carboxylic acid group may cause streaking on the TLC plate; adding a small amount of acetic acid (0.1-1%) to the eluent can improve the resolution.[2]

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid.

Visualizations

experimental_workflow cluster_extraction Protocol 1: Extractive Work-up cluster_purification Final Purification cluster_crystallization Protocol 2: Crystallization cluster_chromatography Protocol 3: Column Chromatography crude_product Crude Product dissolve Dissolve in EtOAc crude_product->dissolve wash_khso4 Wash with 1M KHSO4 dissolve->wash_khso4 wash_brine Wash with Brine wash_khso4->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate_extraction Concentrate dry->concentrate_extraction partially_purified Partially Purified Product concentrate_extraction->partially_purified dissolve_dcm Dissolve in DCM partially_purified->dissolve_dcm load_column Load on Silica Column partially_purified->load_column add_ether Add Diisopropyl Ether dissolve_dcm->add_ether filter Filter add_ether->filter dry_crystal Dry filter->dry_crystal pure_crystal Pure Crystalline Product dry_crystal->pure_crystal elute Elute with Gradient load_column->elute collect_fractions Collect Fractions (TLC) elute->collect_fractions concentrate_column Concentrate Pure Fractions collect_fractions->concentrate_column pure_oil_solid Pure Product concentrate_column->pure_oil_solid

Caption: Overall workflow for the purification of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid.

logical_relationship start Crude Product extraction Extractive Work-up (Removes bulk impurities) start->extraction partially_pure Partially Pure Product extraction->partially_pure crystallization Crystallization (High purity, solid product) partially_pure->crystallization chromatography Column Chromatography (Separates close impurities) partially_pure->chromatography final_product High Purity Product crystallization->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

References

Method

Application Notes & Protocols: 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic Acid in the Synthesis of Muraymycin Analogs

Audience: Researchers, scientists, and drug development professionals. Introduction: The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antiba...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Muraymycins, a class of nucleoside-peptide antibiotics, are potent inhibitors of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).[1][2][3] MraY is an essential integral membrane protein that catalyzes the first membrane-bound step in peptidoglycan biosynthesis, a pathway crucial for bacterial cell wall integrity.[3][4] The complexity of total synthesis for natural muraymycins has spurred interest in developing structurally simpler, more synthetically accessible analogs.[5][6]

This document details the use of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid as a carbocyclic building block to replace the natural ribose moiety of muraymycins. This modification aims to enhance synthetic tractability and explore new structure-activity relationships (SAR) while retaining potent MraY inhibition.

Mechanism of Action: Targeting Peptidoglycan Synthesis

Muraymycin analogs inhibit MraY, which transfers the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide (also known as Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C₅₅-P) on the cytoplasmic side of the cell membrane.[4] This reaction forms Lipid I, the first lipid-linked intermediate in the pathway. By blocking this essential step, muraymycin analogs prevent the formation of the bacterial cell wall, leading to cell lysis and death. The pathway is an attractive target as it is essential for bacteria and absent in mammals.[1]

Peptidoglycan_Biosynthesis_Pathway Bacterial Peptidoglycan Biosynthesis Pathway and MraY Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_GlcNAc->UDP_MurNAc_pp MurA-F enzymes MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I UMP released C55P C55-P (Lipid Carrier) C55P->MraY MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Translocation Polymerization Transglycosylation (PBP) Lipid_II_out->Polymerization Crosslinking Transpeptidation (PBP) Polymerization->Crosslinking PGN Peptidoglycan Crosslinking->PGN Muraymycin Muraymycin Analogs Inhibition Muraymycin->Inhibition Inhibition->MraY

Caption: Inhibition of MraY by muraymycin analogs disrupts peptidoglycan synthesis.

Synthetic Strategy Overview

The synthesis of muraymycin analogs using a cyclopentene core follows a convergent strategy. This approach involves the separate synthesis of the key building blocks—the carbocyclic core, the urea-dipeptide side chain, and a lipophilic tail—followed by their sequential coupling and final deprotection. This modularity allows for the facile generation of a library of analogs for SAR studies.

Synthetic_Workflow General Synthetic Workflow for Muraymycin Analogs Start Starting Materials BB_Synth Synthesis of Building Block: 1-((Boc)amino)cyclopent-3- enecarboxylic acid Start->BB_Synth Peptide_Synth Synthesis of Urea-Dipeptide Side Chain Start->Peptide_Synth Coupling Coupling Reaction (e.g., Amide Bond Formation) BB_Synth->Coupling Peptide_Synth->Coupling Modification Introduction of Lipophilic Tail Coupling->Modification Deprotection Global Deprotection (e.g., TFA) Modification->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Analog Final Muraymycin Analog Purification->Final_Analog

Caption: Convergent synthetic workflow for cyclopentene-based muraymycin analogs.

Quantitative Data: Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications to the ribose core of muraymycins are tolerated and that a lipophilic side chain is crucial for potent MraY inhibition and antibacterial activity.[5][7][8] Analogs replacing the ribose with a cyclopentane ring have shown promising activity. The following table summarizes inhibitory data for selected muraymycin analogs, highlighting the importance of the lipophilic tail.

Compound IDCore StructureLipophilic Side ChainMraY IC₅₀ (µM)S. aureus MIC (µg/mL)Reference
JH-MR-21 CyclopentaneAbsent340 ± 42>100[4]
JH-MR-22 CyclopentaneAbsent500 ± 69>100[4]
JH-MR-23 CyclopentanePresent75 ± 954 ± 6.8[4]
Analog 14 2'-DeoxyuridinePresent1.7 ± 0.2Not Reported[7]
Analog 15 ThymidinePresent120 ± 20Not Reported[7]

Data is compiled from multiple sources for comparative purposes. Assay conditions may vary between studies.

Experimental Protocols

Protocol 4.1: Synthesis of Cyclopentane-Based Muraymycin Analog (General Procedure)

This protocol outlines a general multi-step synthesis adapted from methodologies for creating carbocyclic muraymycin analogs.[8]

Step 1: Coupling of the Cyclopentene Core and Peptide Moiety

  • Materials: 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, protected urea-dipeptide amine fragment, coupling agents (e.g., EDCI, HOBt), anhydrous solvent (e.g., DMF or CH₂Cl₂), triethylamine (TEA).

  • Procedure:

    • Dissolve 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid (1.0 eq) in anhydrous DMF.

    • Add EDCI (1.2 eq), HOBt (1.2 eq), and TEA (2.5 eq) to the solution and stir for 15 minutes at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add the protected urea-dipeptide amine fragment (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Global Deprotection

  • Materials: Protected analog from Step 1, deprotection reagent (e.g., 80-90% aqueous trifluoroacetic acid (TFA)), scavenger (e.g., triisopropylsilane, if needed).

  • Procedure:

    • Dissolve the fully protected intermediate (1.0 eq) in the TFA solution at room temperature.

    • Stir the mixture for 2-4 hours. Monitor the removal of protecting groups (e.g., Boc) by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA.

    • Co-evaporate with toluene or diethyl ether to remove residual acid.

    • The crude product is typically obtained as a TFA salt.

Step 3: Purification of the Final Analog

  • Materials: Crude deprotected analog, solvents for HPLC (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the HPLC mobile phase.

    • Purify the compound using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing the pure product, as determined by analytical HPLC and/or LC-MS.

    • Lyophilize the pure fractions to obtain the final muraymycin analog as a solid (typically a TFA salt).

    • Characterize the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[7]

Protocol 4.2: In Vitro MraY Inhibition Assay (Fluorescence-Based)

This protocol is based on established fluorescence resonance energy transfer (FRET) or similar fluorescence-based assays used to measure MraY activity.[9]

  • Principle: The assay measures the enzymatic transfer of a fluorescently labeled UDP-MurNAc-pentapeptide donor substrate to the lipid carrier C₅₅P within a micelle containing a FRET acceptor. Successful transfer brings the donor and acceptor into proximity, generating a measurable FRET signal. Inhibitors prevent this transfer, leading to a reduction in the signal.

  • Materials:

    • Purified MraY enzyme (e.g., from S. aureus or E. coli) reconstituted in detergent micelles.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, and 0.04% Triton X-100.

    • Lipid Substrate: Undecaprenyl phosphate (C₅₅P).

    • FRET Acceptor: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (LRPE).

    • Fluorescent Donor Substrate: e.g., UDP-MurNAc-pentapeptide labeled with a donor fluorophore like BODIPY.

    • Test compounds (muraymycin analogs) dissolved in DMSO.

    • 384-well black polystyrene assay plates.

  • Procedure:

    • Prepare a master mix of MraY-containing membranes, C₅₅P, and the LRPE acceptor in the assay buffer.

    • Dispense the master mix into the wells of the 384-well plate.

    • Add serial dilutions of the test compounds (muraymycin analogs) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. The final DMSO concentration should be kept constant (e.g., <2%).

    • Incubate the plates for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent donor substrate to all wells.

    • Immediately begin monitoring fluorescence in a plate reader. Excite the donor fluorophore (e.g., at 485 nm) and measure emission at both the donor and acceptor wavelengths (e.g., 520 nm and 590 nm, respectively) every minute for 30-60 minutes.

    • Calculate the initial reaction rates from the linear phase of the reaction progress curves.

    • Determine the percent inhibition for each compound concentration relative to the uninhibited control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion: 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is a valuable and versatile building block for the synthesis of novel muraymycin analogs. By replacing the traditional ribose core, researchers can access compounds with potentially improved synthetic feasibility and novel pharmacological profiles. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of these next-generation antibacterial agents targeting the essential MraY enzyme.

References

Application

Application Notes and Protocols for Boc Deprotection Using Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from amines using triflu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from amines using trifluoroacetic acid (TFA). The Boc group is a cornerstone in the synthesis of complex molecules, particularly in peptide synthesis and the development of active pharmaceutical ingredients, due to its stability in a wide range of chemical environments and its facile cleavage under acidic conditions.[1][2]

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage mechanism. The key steps are as follows:[1][2][3][4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][2][3]

  • Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][2][3]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2][3]

  • Amine Salt Formation: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][2][3]

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as it generates carbon dioxide.[3] Running Boc deprotections in a closed system is not recommended.[3]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation Loss of TFA_in TFA TFA_in->BocAmine FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 CO2 (gas) CarbamicAcid->CO2 Loss of AmineSalt Amine TFA Salt FreeAmine->AmineSalt + TFA TFA_in2 TFA TFA_in2->FreeAmine Solution_Phase_Workflow start Start dissolve Dissolve Boc-Amine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-100% v/v) cool->add_tfa react Stir at RT for 1-4h (Monitor Progress) add_tfa->react workup Work-up react->workup concentrate Concentrate in vacuo workup->concentrate For TFA Salt neutralize Neutralize with NaHCO3 (aq) workup->neutralize For Free Amine isolate_salt Isolate Amine TFA Salt concentrate->isolate_salt extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry free_amine Isolate Free Amine dry->free_amine

References

Method

Application Notes and Protocols for Stepwise Peptide Synthesis Using Boc-Protected Amino Acids

Audience: Researchers, scientists, and drug development professionals. Introduction Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group is a foundational and robust methodology...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protecting group is a foundational and robust methodology for the chemical synthesis of peptides. This technique involves the stepwise addition of Nα-Boc-protected amino acids to a growing peptide chain covalently attached to an insoluble solid support (resin). The Boc group serves as a temporary protecting group for the α-amino group and is selectively removed with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups, often benzyl-based, are more stable to these conditions and are removed at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[1][2]

The Boc SPPS workflow is a cyclical process that includes the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the subsequent Nα-Boc protected amino acid.[1] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin with the concurrent removal of the side-chain protecting groups.[1]

These application notes provide detailed protocols for manual Boc-SPPS, covering each critical step from resin preparation to final peptide cleavage and purification.

Core Principles

The success of Boc-SPPS hinges on the differential acid lability of the Nα-Boc protecting group and the more acid-stable side-chain protecting groups. The Boc group is readily cleaved by moderate acids like TFA, while the benzyl-based side-chain protecting groups require strong acids like HF for removal.[2] This orthogonality, although not absolute, allows for the selective deprotection of the N-terminus at each cycle without significantly affecting the side-chain protection or the linkage of the peptide to the resin.[2]

Key Stages of Boc-SPPS

The synthesis of a peptide using Boc chemistry involves a series of repetitive steps, collectively known as a synthesis cycle. A typical cycle consists of:

  • Resin Swelling: The solid support is swollen in a suitable solvent to allow for efficient diffusion of reagents.

  • Boc Deprotection: The Nα-Boc protecting group is removed from the terminal amino acid of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products from the deprotection step.

  • Neutralization: The protonated N-terminal amine is neutralized to its free base form, making it nucleophilic for the subsequent coupling reaction.

  • Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

  • Washing: The resin is washed again to remove excess activated amino acid, coupling reagents, and by-products.

This cycle is repeated for each amino acid in the desired sequence.

Experimental Protocols

Resin Preparation and Swelling

The choice of resin is critical and depends on whether the desired final product is a peptide acid or a peptide amide. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.[1]

Protocol:

  • Place the desired amount of resin (e.g., Merrifield, MBHA) in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.[1]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

  • After swelling, drain the solvent by filtration.[1]

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.[1]

Protocol:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[1][3]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-5 minutes.[1][3]

  • Drain the solution and add a fresh solution of 50% TFA in DCM.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[1][3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2 times) to remove residual TFA.[1][4]

Note: For peptides containing sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), the addition of a scavenger such as 0.5% dithioethane (DTE) to the deprotection solution is recommended to prevent side reactions from the tert-butyl cation generated during deprotection.[2][3][4]

Neutralization

After deprotection, the N-terminal amine is in the form of a trifluoroacetate salt and must be neutralized to the free amine to enable the subsequent coupling reaction.[2][5]

Protocol:

  • Add a solution of 5% to 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[4][6]

  • Agitate the mixture for 2-5 minutes.[4][6]

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time to ensure complete conversion to the free amine.[1][4]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base and its salt.[1][4]

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[1] A variety of coupling reagents can be used, with aminium and phosphonium salts like HBTU and HATU being highly effective, especially for sterically hindered amino acids.[7]

Protocol (using HBTU):

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a similar molar equivalent of a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.[1]

  • Add 4-6 equivalents of a base, typically DIEA, to the solution to initiate the activation of the amino acid. Allow this pre-activation to proceed for 1-5 minutes.[1][7]

  • Add the pre-activated amino acid solution to the neutralized peptide-resin.[7]

  • Agitate the mixture at room temperature for 1-2 hours. Reaction times may need to be extended for difficult couplings.[7]

  • To monitor the reaction, a qualitative ninhydrin (Kaiser) test can be performed to check for the presence of free primary amines. A negative result (no blue color) indicates complete coupling.[4][7]

  • After the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and by-products.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid like HF or TFMSA.

Protocol (using a "low-high" HF procedure as an example):

  • The N-terminal Boc group is removed one last time.

  • A low concentration of HF in dimethyl sulfide (DMS) is used to remove most of the side-chain protecting groups.

  • This is followed by a standard high concentration HF cleavage to cleave the peptide from the resin.

  • A cleavage cocktail containing scavengers is essential to prevent side reactions. A common example is Reagent K (TFA/water/phenol/thioanisole/EDT).[1]

  • After the reaction, the strong acid is carefully removed by evaporation under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.[1]

  • The precipitated peptide is then dried under vacuum.[1]

Data Presentation

Table 1: Summary of Reagents and Conditions for a Standard Boc-SPPS Cycle

StepReagent/SolventConcentration/EquivalentsTimePurpose
Resin Swelling Dichloromethane (DCM)N/A30-60 minTo allow reagent access to reactive sites on the resin.
Boc Deprotection 50% TFA in DCMN/A15-25 minTo remove the Nα-Boc protecting group.
Washing DCM, IPAN/A5-10 minTo remove residual TFA and by-products.
Neutralization 5-10% DIEA in DCMN/A2 x 2-5 minTo deprotonate the N-terminal ammonium salt.
Washing DCMN/A5-10 minTo remove excess DIEA and its salts.
Coupling Boc-Amino Acid2-4 eq.1-2 hoursTo form the peptide bond.
Coupling Reagent (e.g., HBTU)2-4 eq.1-2 hoursTo activate the carboxylic acid of the amino acid.
DIEA4-6 eq.1-2 hoursTo facilitate the coupling reaction.
DMF or DCM/DMFN/A1-2 hoursTo dissolve the reagents.
Washing DMF, DCMN/A5-10 minTo remove excess reagents and by-products.

Table 2: Common Coupling Reagents for Boc-SPPS

Coupling ReagentFull NameTypeNotes
DCC N,N'-DicyclohexylcarbodiimideCarbodiimideOne of the original coupling reagents; its urea byproduct is insoluble in many organic solvents.[8]
DIC N,N'-DiisopropylcarbodiimideCarbodiimideThe urea byproduct is more soluble, making it easier to remove.[9]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltA widely used and highly efficient coupling reagent.[10]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltMore reactive than HBTU, particularly useful for difficult couplings.[8]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltAnother highly effective coupling reagent.[9]

Visualizations

Boc_SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA/DCM) swell->deprotect wash1 3. Washing (DCM/IPA) deprotect->wash1 neutralize 4. Neutralization (DIEA/DCM) wash1->neutralize couple 5. Coupling (Boc-AA, HBTU, DIEA) neutralize->couple wash2 6. Washing (DMF/DCM) couple->wash2 cycle Repeat Cycle for Each Amino Acid wash2->cycle cycle->deprotect Next Amino Acid cleave Final Cleavage (HF or TFMSA) cycle->cleave Final Amino Acid end Purified Peptide cleave->end

Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection boc_peptide Resin-Peptide-NH-Boc protonation Protonation of Carbonyl Oxygen (+ TFA) boc_peptide->protonation intermediate Protonated Intermediate protonation->intermediate cleavage Cleavage of tert-butyl-oxygen bond intermediate->cleavage carbocation tert-Butyl Cation cleavage->carbocation carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation free_amine Resin-Peptide-NH3+ decarboxylation->free_amine co2 CO2 decarboxylation->co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Peptide_Coupling_Mechanism cluster_1 Peptide Bond Formation (HBTU mediated) boc_aa Boc-Amino Acid (R-COOH) activation Activation boc_aa->activation hbtu HBTU + DIEA hbtu->activation active_ester Active Ester Intermediate (HOBt Ester) activation->active_ester coupling Nucleophilic Attack active_ester->coupling resin_peptide Resin-Peptide-NH2 resin_peptide->coupling tetrahedral Tetrahedral Intermediate coupling->tetrahedral peptide_bond New Peptide Bond Formed Resin-Peptide-CO-NH-R tetrahedral->peptide_bond

Caption: Generalized mechanism of peptide bond formation using HBTU.

References

Application

Application Notes and Protocols: Incorporation of Cyclopentene Amino Acids into Peptide Backbones

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-natural amino acids into peptide backbones is a powerful strategy in medicinal chemistry to enhance the therapeutic po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide backbones is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. Peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility.[1] The introduction of conformational constraints is a key approach to address these limitations.[2] Cyclopentene amino acids, as rigid analogues of natural amino acid side chains or backbone segments, offer a unique tool to modulate peptide conformation, leading to improved receptor affinity, selectivity, and resistance to enzymatic degradation.[3] This document provides detailed application notes and experimental protocols for the synthesis of cyclopentene amino acid-containing peptides and their subsequent characterization and biological evaluation.

Synthesis of Fmoc-Protected Cyclopentene Amino Acid Monomers

The foundation of incorporating cyclopentene amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) is the availability of the corresponding Fmoc-protected building block. The following protocol outlines a general strategy for the synthesis of an Fmoc-protected aminocyclopentene carboxylic acid. This process involves the synthesis of an orthogonally protected diaminocyclopentene derivative, followed by selective deprotection and Fmoc protection.[4][5]

Protocol 1: Synthesis of Fmoc-(1S,4R)-4-aminocyclopent-2-en-1-carboxylic acid

This protocol is a representative example and may require optimization based on the specific stereochemistry and substitution pattern desired.

Materials:

  • (1R,4S)-4-aminocyclopent-2-en-1-carboxylic acid

  • 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve (1R,4S)-4-aminocyclopent-2-en-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved.

  • Fmoc Protection: Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Acidification: Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure Fmoc-protected cyclopentene amino acid.

Incorporation of Cyclopentene Amino Acids into Peptides via SPPS

The Fmoc/tBu strategy is the most common approach for solid-phase peptide synthesis.[6] The incorporation of sterically hindered amino acids, such as some cyclopentene derivatives, may require optimized coupling conditions to ensure efficient peptide bond formation. The use of potent coupling reagents like HATU or HBTU is recommended.[4][5]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Cyclopentene-Containing Peptide

This protocol outlines a manual SPPS workflow for a single coupling cycle.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including the cyclopentene amino acid)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Cyclopentene Amino Acid:

    • In a separate vial, pre-activate the Fmoc-cyclopentene amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours. For sterically hindered cyclopentene amino acids, a double coupling may be necessary.[3]

    • Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.[7]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Comparative Analysis

The incorporation of cyclopentene amino acids is intended to improve the biophysical and pharmacological properties of peptides. The following tables summarize representative quantitative data comparing peptides with and without these modifications.

Peptide SequenceT1/2 in Human Plasma (hours)Reference
Linear RGD Peptide~1[8][9]
Cyclic (Disulfide) RGD Peptide~30[8][9]
Linear PeptideVaries[10]
Cyclic Peptide AnalogueGenerally Increased[10]

Table 1: Comparative Enzymatic Stability. The half-life (T1/2) of peptides in human plasma is a measure of their resistance to proteolytic degradation.

PeptideReceptorIC50 (nM)Reference
Linear Somatostatin AnalogueSSTR2>1000
Cyclic Octreotide (Somatostatin Analogue)SSTR21.2
Linear PeptideGPCRVaries[11]
Cyclopentene-Constrained AnalogueGPCRPotentially Lower[12]

Table 2: Comparative Receptor Binding Affinity. The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand.

Peptide% Helicity in Aqueous BufferReference
Linear Pentapeptide< 5%[13]
Lactam-Cyclized Pentapeptide~100%[13]
Hydrocarbon-Stapled Pentapeptide~62%[13]

Table 3: Helical Content Determined by Circular Dichroism (CD) Spectroscopy. The helicity of peptides can be estimated from their CD spectra.[14]

Experimental Protocols for Characterization and Biological Evaluation

Protocol 3: Enzymatic Degradation Assay

This protocol provides a method to assess the stability of cyclopentene-containing peptides against enzymatic degradation.[15]

Materials:

  • Peptide stock solution (1 mg/mL in water or buffer)

  • Protease solution (e.g., Proteinase K, 0.002% v/v in appropriate buffer)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA in water)

  • RP-HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the reaction buffer.

  • Initiation: Add the protease solution to initiate the degradation reaction. A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (T1/2) of the peptide.

Protocol 4: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a cyclopentene-containing peptide to its target receptor, often a G-protein coupled receptor (GPCR).[10][16]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [¹²⁵I]-labeled peptide)

  • Unlabeled competitor peptide (the cyclopentene-containing peptide)

  • Binding buffer

  • Wash buffer

  • Glass fiber filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor peptide.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Monomer Synthesis cluster_spps Solid-Phase Peptide Synthesis cluster_analysis Analysis & Evaluation A Starting Materials B Synthesis of Cyclopentene Amino Acid A->B C Purification & Characterization (NMR, MS) B->C D Fmoc Protection C->D E Fmoc-Cyclopentene Amino Acid Monomer D->E H Coupling of Fmoc-Amino Acids E->H F Resin Swelling G Fmoc Deprotection F->G G->H I Chain Elongation (Repeat Deprotection/Coupling) H->I J Cleavage & Deprotection I->J K Crude Peptide J->K L Purification (RP-HPLC) K->L M Characterization (MS, NMR, CD) L->M N Biological Assays (Binding, Stability) L->N O Data Analysis N->O

Figure 1: General experimental workflow for the synthesis, purification, and analysis of peptides containing cyclopentene amino acids.

Signaling Pathway

gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., SSTR5) G_protein G-Protein (αβγ) GPCR->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP inhibition of conversion ligand Cyclopentene Peptide (Somatostatin Analogue) ligand->GPCR binds PKA Protein Kinase A cAMP->PKA activates ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response leads to

Figure 2: Simplified G-protein coupled receptor (GPCR) signaling pathway for a somatostatin analogue. The cyclopentene-containing peptide binds to the somatostatin receptor 5 (SSTR5), leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This ultimately results in the inhibition of hormone secretion.[17][18][19]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-((tert-Butoxycarbonyl)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid?

A common and effective synthetic route starts with the Diels-Alder reaction of cyclopentadiene with a suitable dienophile to form a bicyclic intermediate, such as 2-azabicyclo[2.2.1]hept-5-en-3-one (also known as the Vince lactam). This intermediate then undergoes a series of transformations including methanolysis, N-Boc protection, and finally hydrolysis to yield the desired product. This multi-step approach allows for good stereochemical control.

Q2: What are the critical steps in the synthesis that can significantly impact the overall yield?

The key steps that require careful optimization to ensure a high overall yield are:

  • Diels-Alder Cycloaddition: The regio- and stereoselectivity of this reaction are crucial.[1][2] Controlling the reaction conditions to favor the desired isomer is paramount.

  • N-Boc Protection: Incomplete reaction, side reactions such as the formation of di-Boc products, or protection of other functional groups can lower the yield.[3][4] Careful control of stoichiometry and reaction conditions is necessary.[3]

  • Purification of Intermediates: Inefficient purification at each step can lead to the accumulation of impurities that may interfere with subsequent reactions, ultimately reducing the final yield.

Q3: Are there any known side reactions to be aware of during the N-Boc protection step?

Yes, several side reactions can occur during N-Boc protection with di-tert-butyl dicarbonate (Boc₂O):

  • Di-Boc Protection: Primary amines can react with two molecules of Boc₂O, especially with a large excess of the reagent and a strong base.[4]

  • Urea Formation: A potential isocyanate intermediate can react with another amine molecule, leading to the formation of a urea derivative. This is more likely at elevated temperatures.[3][4]

  • O-Boc Protection: If the substrate contains hydroxyl groups, these can also be protected by Boc₂O.[3]

To mitigate these side reactions, it is recommended to use a controlled stoichiometry of Boc₂O (typically 1.0-1.2 equivalents) and to maintain the reaction at room temperature or below.[3][4]

Troubleshooting Guides

Problem 1: Low Yield in Diels-Alder Cycloaddition to form the Cyclopentene Ring System
Possible Cause Suggested Solution Expected Outcome
Incorrect Stereochemistry (dominance of exo product) The endo product is generally favored under kinetic control due to secondary orbital overlap.[2] Running the reaction at lower temperatures can enhance the formation of the endo isomer. The use of Lewis acid catalysts can also improve endo selectivity.[5]Increased yield of the desired endo isomer.
Low Regioselectivity The regioselectivity is governed by the electronic properties of the diene and dienophile.[6] Ensure that the substituents on the reactants favor the desired regioisomer. Computational modeling can help predict the outcome.[7]Higher proportion of the correct regioisomer, leading to a better yield of the target intermediate.
Low Reaction Conversion Some Diels-Alder reactions require elevated temperatures to proceed at a reasonable rate.[4] Consider performing the reaction in a sealed tube at a higher temperature to drive the reaction to completion.[4]Increased conversion of starting materials to the desired cycloadduct.
Diene Dimerization Cyclopentadiene readily dimerizes at room temperature.[4] It is often necessary to "crack" dicyclopentadiene by heating it to generate the monomeric diene just before use.[4]Increased availability of the reactive diene monomer, leading to a higher yield of the Diels-Alder adduct.
Problem 2: Inefficient N-Boc Protection of the Amino Group
Possible Cause Suggested Solution Expected Outcome
Incomplete Reaction The amine may be a weak nucleophile. Adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can activate the Boc anhydride and accelerate the reaction.[3] For sterically hindered amines, stronger reaction conditions may be necessary.[3]Faster and more complete conversion to the N-Boc protected product.
Poor Solubility of Starting Material The amino acid precursor may have poor solubility in common organic solvents. Using a mixture of solvents such as THF/water or dioxane/water, or employing aqueous basic conditions (e.g., NaOH in water/dioxane) can improve solubility.[3]Enhanced reaction rate and yield due to improved homogeneity of the reaction mixture.
Formation of Di-Boc Product This occurs with primary amines when an excess of Boc₂O is used.[4] Carefully control the stoichiometry, using approximately 1.0 to 1.2 equivalents of Boc₂O. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.[3]Minimization of the di-Boc side product, leading to a cleaner reaction and higher yield of the desired mono-Boc product.
Difficult Purification (Excess Boc₂O) Residual Boc₂O can complicate purification. After the reaction, consider quenching with an amine-functionalized resin to scavenge the excess Boc anhydride.[3] A mild basic wash during the aqueous workup can also help hydrolyze the remaining Boc₂O.[3]Simplified purification process and improved purity of the final product.
Problem 3: Low Yield in the Final Hydrolysis Step
Possible Cause Suggested Solution Expected Outcome
Incomplete Hydrolysis of the Ester The reaction time may be insufficient, or the base concentration may be too low. Increase the reaction time and/or the concentration of the base (e.g., NaOH). Monitor the reaction progress by TLC until the starting material is fully consumed.Complete conversion of the methyl ester to the desired carboxylic acid, maximizing the yield.
Product Degradation Prolonged exposure to strong basic conditions at elevated temperatures can potentially lead to degradation of the product. Perform the hydrolysis at room temperature or slightly elevated temperatures and monitor the reaction closely to avoid extended reaction times.Minimized product degradation and a higher isolated yield of the pure carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate

This two-step protocol starts from the commercially available (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam).

Step 1: Methanolysis of Vince Lactam

  • In a suitable reaction vessel, dissolve (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (1 equivalent) in methanol.

  • Cool the solution to below 5°C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • Continue stirring the reaction mixture overnight at 5°C.

  • Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride salt. A typical reported yield for this step is approximately 99%.

Step 2: N-Boc Protection

  • Suspend the methyl ester hydrochloride salt (1 equivalent) in dichloromethane.

  • Cool the suspension to 2°C and add triethylamine (1.2 equivalents) dropwise.

  • Prepare a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane and add it dropwise to the reaction mixture over 1.5 hours.

  • Continue stirring for an additional hour.

  • Add water and perform an aqueous workup by extracting the organic phase with 1M potassium hydrogen sulfate and then with a saturated brine solution.

  • Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product. A typical reported yield for this step is approximately 98%.

Protocol 2: Hydrolysis to 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid
  • Dissolve the methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate (1 equivalent) in a mixture of methanol and water.

  • Add sodium hydroxide (a suitable excess) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure to obtain the final product. A reported yield for a similar hydrolysis is 100%.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cycloaddition cluster_intermediate1 Intermediate cluster_step2 Step 2: Ring Opening cluster_intermediate2 Intermediate cluster_step3 Step 3: Protection cluster_intermediate3 Intermediate cluster_step4 Step 4: Hydrolysis cluster_final Final Product start1 Cyclopentadiene step1 Diels-Alder Reaction start1->step1 start2 Dienophile start2->step1 int1 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) step1->int1 step2 Methanolysis int1->step2 int2 Methyl aminocyclopentene- carboxylate step2->int2 step3 N-Boc Protection int2->step3 int3 Methyl 1-((tert-butoxycarbonyl)amino)- cyclopent-3-enecarboxylate step3->int3 step4 Saponification int3->step4 final 1-((tert-Butoxycarbonyl)amino)- cyclopent-3-enecarboxylic acid step4->final

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting_Diels_Alder cluster_endo_exo Stereochemistry Issues cluster_regio Regiochemistry Issues cluster_conversion Reaction Kinetics start Low Yield in Diels-Alder Step q1 Check Endo/Exo Ratio start->q1 endo_low Low Endo Selectivity q1->endo_low Exo is major q2 Check Regioisomers q1->q2 Endo is major sol_temp Lower Reaction Temperature endo_low->sol_temp sol_cat Use Lewis Acid Catalyst endo_low->sol_cat regio_mix Mixture of Regioisomers q2->regio_mix Yes q3 Check Conversion q2->q3 No sol_reagents Modify Reactant Substituents regio_mix->sol_reagents low_conv Incomplete Reaction q3->low_conv Low sol_heat Increase Temperature/ Use Sealed Tube low_conv->sol_heat Troubleshooting_Boc_Protection cluster_incomplete Incomplete Reaction cluster_side_products Side Reactions cluster_purification Workup & Purification start Low Yield in Boc Protection q1 Reaction Complete? start->q1 incomplete Starting Material Remains q1->incomplete No q2 Side Products Present? q1->q2 Yes sol_dmap Add Catalytic DMAP incomplete->sol_dmap sol_solubility Optimize Solvent System incomplete->sol_solubility side_prod Di-Boc or Urea Formation q2->side_prod Yes q3 Purification Issues? q2->q3 No sol_stoich Control Boc₂O Stoichiometry (1.0-1.2 eq) side_prod->sol_stoich sol_temp Run at RT or Below side_prod->sol_temp pur_issue Excess Boc₂O q3->pur_issue Yes sol_quench Quench with Amine Resin pur_issue->sol_quench sol_wash Mild Basic Wash pur_issue->sol_wash

References

Optimization

Technical Support Center: Boc Protection of Amino Acids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Boc protection of amino acids. The information is tailored for r...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Boc protection of amino acids. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products observed during the Boc protection of amino acids?

The most frequently encountered side products include:

  • N,N-di-Boc-amino acid: The formation of a second Boc group on the nitrogen atom of the primary amine.

  • Urea derivatives: Formed especially with sterically hindered amines.[]

  • Oxazolidinone formation: An intramolecular cyclization product that can occur with β-amino alcohols like serine and threonine.

  • Isocyanate formation: Can be a side reaction, particularly when using catalysts like 4-(dimethylamino)pyridine (DMAP) at low temperatures.[2][3]

  • Dipeptide formation: The coupling of two amino acids can occur if the carboxylic acid is activated.

Q2: How can I prevent the formation of N,N-di-Boc-amino acid?

The formation of the di-Boc derivative is a common issue, especially when using a catalyst like DMAP or when the reaction conditions are too harsh.

Troubleshooting:

  • Avoid DMAP for primary amines: For primary amino acids, avoid using DMAP as a catalyst, as it is known to promote the formation of di-Boc products.[]

  • Catalyst-free reaction in water: Performing the reaction in water without a catalyst can provide excellent chemoselectivity for mono-N-Boc protection and avoids side products like N,N-di-t-Boc derivatives.[4]

  • Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Boc-protection reagent ((Boc)₂O). A large excess can increase the likelihood of di-protection.

  • Reaction conditions: Conduct the reaction at room temperature or below. Elevated temperatures can favor over-reaction.

Table 1: Influence of Reaction Parameters on Di-Boc Formation

ParameterCondition to Minimize Di-BocRationale
Catalyst Avoid DMAP; consider catalyst-freeDMAP is a highly effective acylation catalyst that can facilitate the second Boc addition.
Solvent WaterPromotes selective mono-protection.[4]
Stoichiometry 1.1-1.2 eq. (Boc)₂OLimits the availability of the reagent for a second reaction.
Temperature Room temperature or 0 °CReduces the reaction rate, allowing for better control.

Q3: I am observing significant urea formation in my reaction with a sterically hindered amino acid. How can I avoid this?

Sterically hindered amines are more prone to react with (Boc)₂O to form urea byproducts.[]

Troubleshooting:

  • Use a strong, non-nucleophilic base: Deprotonate the amino acid first with a strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) before adding the (Boc)₂O.[] This increases the nucleophilicity of the amine and favors the desired carbamoylation over urea formation.

  • Choice of Boc reagent: While (Boc)₂O is standard, for particularly challenging substrates, consider alternative reagents like Boc-ON, which can sometimes give cleaner reactions.[5]

Q4: While protecting serine/threonine, I am getting an unexpected byproduct. Could it be an oxazolidinone, and how can I prevent it?

Yes, amino acids with a hydroxyl group on the β-carbon, such as serine and threonine, can undergo intramolecular cyclization to form a 5-membered oxazolidinone ring.

Troubleshooting:

  • Use of HFIP as solvent: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has been shown to prevent the formation of oxazolidinones from α-amino alcohols.[4]

  • Catalyst-free conditions in water: Similar to preventing di-Boc formation, a catalyst-free reaction in water can also suppress oxazolidinone formation.[4]

  • Protect the hydroxyl group: If other methods fail, consider protecting the side-chain hydroxyl group of serine or threonine prior to the Boc protection of the amine.

Experimental Protocols

Protocol 1: General Method for Selective Mono-N-Boc Protection in Water (to minimize Di-Boc, Urea, and Oxazolidinone formation)[4]
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in water.

  • Base Addition: Add a suitable base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to adjust the pH to approximately 9-10.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Wash the reaction mixture with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-amino acid.

Protocol 2: Boc Protection of Sterically Hindered Amino Acids (to minimize urea formation)[1]
  • Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Amino Acid Addition: Add the sterically hindered amino acid (1.0 equivalent) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reagent Addition: Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Adjust the pH to 2-3 with a cold, dilute acid.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate under reduced pressure.

Visualizations

Boc_Protection_Pathway AA Amino Acid (H₂N-CHR-COOH) Desired_Product N-Boc-Amino Acid AA->Desired_Product Boc2O (Boc)₂O Boc2O->Desired_Product Base Base Base->Desired_Product

Caption: Main reaction pathway for Boc protection of an amino acid.

Side_Reactions Start Amino Acid + (Boc)₂O DiBoc N,N-di-Boc Product Start->DiBoc Excess (Boc)₂O / DMAP Urea Urea Derivative Start->Urea Steric Hindrance Oxazolidinone Oxazolidinone Start->Oxazolidinone For Ser/Thr Isocyanate Isocyanate Intermediate Start->Isocyanate DMAP / Low Temp Isocyanate->Urea

Caption: Common side reaction pathways in Boc protection.

Troubleshooting_Workflow Problem Side Product Observed Identify Identify Side Product (e.g., by LC-MS) Problem->Identify Is_DiBoc Di-Boc? Identify->Is_DiBoc Is_Urea Urea? Is_DiBoc->Is_Urea No Sol_DiBoc - Avoid DMAP - Use H₂O as solvent - Control stoichiometry Is_DiBoc->Sol_DiBoc Yes Is_Oxazolidinone Oxazolidinone? Is_Urea->Is_Oxazolidinone No Sol_Urea - Use strong base (NaH) - Deprotonate first Is_Urea->Sol_Urea Yes Sol_Oxazolidinone - Use HFIP or H₂O as solvent - Protect -OH group Is_Oxazolidinone->Sol_Oxazolidinone Yes End Reaction Optimized Sol_DiBoc->End Sol_Urea->End Sol_Oxazolidinone->End

Caption: A logical workflow for troubleshooting side reactions.

References

Troubleshooting

Optimizing Boc deprotection conditions to avoid side products

For researchers and scientists in organic synthesis and drug development, the tert-butyloxycarbonyl (Boc) group is a fundamental tool for amine protection. While its removal is typically straightforward, side reactions c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in organic synthesis and drug development, the tert-butyloxycarbonyl (Boc) group is a fundamental tool for amine protection. While its removal is typically straightforward, side reactions can occur, leading to reduced yields and complex purification challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acidic deprotection of the Boc group.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during Boc deprotection?

A1: The primary source of side products is the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1] This carbocation can lead to several undesired reactions:

  • tert-Butylation: This is the alkylation of nucleophilic residues by the tert-butyl cation. It is particularly problematic for amino acids with electron-rich side chains such as tryptophan (indole ring), methionine (thioether), and cysteine (thiol group).[1][2] Electron-rich aromatic rings are also susceptible to this modification.[1][3]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid residue can undergo intramolecular cyclization with the backbone amide nitrogen under acidic conditions. This can result in a mixture of α- and β-peptides and potential racemization.[1]

  • Cleavage of Other Acid-Sensitive Protecting Groups: The acidic conditions used for Boc deprotection can inadvertently cleave other acid-labile protecting groups, such as tert-butyl esters and trityl groups.[1]

Q2: My Boc deprotection reaction is incomplete. What are the potential causes and how can I resolve this?

A2: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for a complete reaction.[2]

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%).[4] For substrates that are particularly resistant, switching to a stronger acid system like 4M HCl in dioxane can be effective.[5]

  • Inadequate Reaction Time or Temperature: The reaction may require more time to reach completion.[2]

    • Solution: Extend the reaction time and monitor the progress using TLC or LC-MS.[4] Gentle heating (e.g., 30-40 °C) can also be employed, but this may increase the risk of side products, so the use of scavengers is recommended.[2][6]

  • Steric Hindrance: A sterically hindered Boc-protected amine can slow down the rate of deprotection.[5]

    • Solution: More forcing conditions, such as a stronger acid, longer reaction time, or elevated temperature, may be necessary. The use of an effective scavenger cocktail is crucial under these conditions.[5]

  • Moisture Contamination: Water can compete with the substrate for the acid, reducing its effective concentration.[6]

    • Solution: Use anhydrous solvents and reagents to minimize moisture.

Q3: What are scavengers and when should I use them in Boc deprotection?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations generated during the cleavage of the Boc group.[2] By reacting with the carbocation at a faster rate than the sensitive residues of your substrate, they prevent unwanted side reactions like tert-butylation.[2]

You should use scavengers whenever your substrate contains nucleophilic functional groups that are susceptible to alkylation, especially tryptophan, methionine, and cysteine residues.[7]

Q4: Which scavengers should I use for specific amino acid residues?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your molecule.[2]

  • Tryptophan (Trp): The indole ring is highly nucleophilic.[2] Using Fmoc-Trp(Boc)-OH during synthesis can significantly suppress side reactions. 1,2-Ethanedithiol (EDT) is a highly effective scavenger for preventing indole ring alkylation.[8]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also prone to oxidation.[8][9]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[2]

A general-purpose and effective scavenger cocktail for many sequences is a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution(s)
Incomplete Deprotection Insufficient acid strength or concentration.[2]Increase the acid concentration (e.g., 20% to 50% TFA in DCM) or switch to a stronger acid system (e.g., 4M HCl in dioxane).[4][5]
Insufficient reaction time or temperature.[2]Extend the reaction time and monitor by TLC or LC-MS. Gentle heating may be applied with caution.[4][6]
Steric hindrance around the Boc-protected amine.[5]Use more forcing conditions (stronger acid, longer time) and include an effective scavenger.[5]
Side Product Formation (+56 Da) tert-Butylation of nucleophilic residues (e.g., Trp, Met, Cys) by the tert-butyl cation.[3]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[10]
Cleavage of other acid-labile groups The deprotection conditions are too harsh for other protecting groups present in the molecule (e.g., tert-butyl esters, trityl groups).[1]Use milder acidic conditions. Consider alternatives like aqueous phosphoric acid, p-toluenesulfonic acid (pTSA), or Lewis acids (e.g., ZnBr₂).[10]
Aspartimide Formation Intramolecular cyclization of aspartic acid residues.[1]Minimize reaction time and temperature. The use of specific protecting groups for the aspartic acid side chain during synthesis can also prevent this.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in Dichloromethane (DCM)

  • Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous dichloromethane (DCM).[4]

  • Cool the solution to 0 °C using an ice bath.[11]

  • If necessary, add an appropriate scavenger (e.g., triisopropylsilane (TIS), 2.5-5% v/v).[4]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[4]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[4]

  • The resulting TFA salt of the deprotected amine can be used directly or purified further. For the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate solution).[12]

Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane

  • Suspend or dissolve the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[1]

  • Stir the mixture at room temperature.[13]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[4][14]

  • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[4]

Visualizing Workflows and Pathways

Boc_Deprotection_Workflow cluster_start Start cluster_decision Condition Selection cluster_reaction Deprotection cluster_monitoring Monitoring & Workup cluster_end Product start Boc-Protected Substrate decision Substrate contains nucleophilic residues? start->decision with_scavenger Add Scavenger (e.g., TIS) decision->with_scavenger Yes no_scavenger Proceed without Scavenger decision->no_scavenger No deprotection Add Acid (e.g., TFA in DCM) with_scavenger->deprotection no_scavenger->deprotection monitor Monitor Reaction (TLC, LC-MS) deprotection->monitor workup Workup & Purification monitor->workup end Deprotected Amine workup->end

Caption: A decision workflow for optimizing Boc deprotection conditions.

Side_Product_Formation cluster_deprotection Boc Deprotection cluster_side_reaction Side Reactions cluster_scavenging Scavenging Boc_Amine Boc-Protected Amine Carbamic_Acid Carbamic Acid Intermediate Boc_Amine->Carbamic_Acid + H+ H_plus H+ tBu_cation tert-Butyl Cation Carbamic_Acid->tBu_cation Amine Deprotected Amine Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Side_Product tert-Butylated Side Product tBu_cation->Side_Product + Nucleophile Trapped_cation Trapped Cation tBu_cation->Trapped_cation + Scavenger Nucleophile Nucleophilic Residue (Trp, Met, Cys) Nucleophile->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_cation

Caption: Mechanism of side product formation and the role of scavengers.

References

Optimization

Preventing tert-butylation of sensitive residues during Boc deprotection

Welcome to the technical support center for troubleshooting common issues during the deprotection of the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common issues during the deprotection of the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve side reactions, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side reactions is the formation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can alkylate any nucleophilic species present in the reaction mixture, leading to undesired byproducts.[2][3][4]

Q2: Which amino acid residues are most susceptible to tert-butylation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3][4] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of 56 Da.[2][4][5]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for tert-butylation.[2][3][4]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[2][4]

Q3: What are scavengers and how do they prevent tert-butylation?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[3][4] These are typically nucleophilic compounds that react with the carbocation at a much faster rate than the sensitive residues on your substrate.[3][4] By intercepting the tert-butyl cation, scavengers prevent it from reacting with your desired molecule and forming alkylated side products.[4][6]

Q4: Can Boc deprotection be incomplete, and what are the signs?

A4: Yes, Boc deprotection can be incomplete. This may be due to insufficient acid concentration, inadequate reaction time, or steric hindrance around the Boc-protected amine.[3] Signs of incomplete deprotection include the presence of starting material in your analytical data (e.g., HPLC or LC-MS) and a complex mixture of products.[3] In solid-phase peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[3]

Troubleshooting Guides

Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.

  • Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[4][7] This is particularly common for peptides containing sensitive residues like Tryptophan, Methionine, Cysteine, or Tyrosine.[4][8]

  • Solution: The most effective way to prevent tert-butylation is to incorporate a scavenger or a scavenger cocktail into your deprotection reagent.[7][8] The choice of scavenger is critical and depends on the specific sensitive residues in your peptide.[7][8] For example, triisopropylsilane (TIS) is a good general carbocation scavenger, while 1,2-ethanedithiol (EDT) is particularly effective for protecting Cysteine and Tryptophan.[4][7]

Issue 2: My deprotection reaction is incomplete, with significant starting material remaining.

  • Possible Cause 1: Insufficient Acid Strength or Reaction Time. Standard deprotection conditions may not be sufficient for sterically hindered substrates.[9]

    • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time.[1] Alternatively, a stronger acid system like 4M HCl in dioxane can be used.[1][3]

  • Possible Cause 2: Poor Resin Swelling (Solid-Phase Synthesis). If the resin is not adequately swollen, the acid cannot efficiently access all the reaction sites.[1][9]

    • Solution: Ensure the resin is fully swollen in the reaction solvent before adding the deprotection reagent. Interestingly, a 55% TFA solution in DCM has been shown to cause better resin swelling than 100% TFA.[1][9]

Data Presentation: Scavenger Cocktail Effectiveness

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.[3]

Deprotection CocktailDesired Peptide (%)S-tert-butylated Peptide (%)
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)>98<2

Data is illustrative and based on literature reports.[3][7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

This protocol provides a general procedure for the deprotection of a Boc-protected amine using TFA in dichloromethane (DCM).

  • Materials:

    • Boc-protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Scavenger (e.g., TIS), if required

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.[10]

    • Scavenger Addition (Optional): If using a scavenger, add it to the solution. For example, add 2.5-5% (v/v) of TIS.

    • TFA Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v).[10]

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]

    • Work-up:

      • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[10]

      • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

      • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Be cautious of CO₂ evolution.[10]

      • Wash the organic layer with brine.[10]

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.[10]

    • Purification: Purify the crude product as required, for example, by column chromatography.[10]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This protocol is an alternative for substrates sensitive to TFA.

  • Materials:

    • Boc-protected amine

    • 4M HCl in 1,4-dioxane

    • Diethyl ether (for precipitation)

  • Procedure:

    • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent if necessary.

    • Acid Addition: Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[2]

    • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[2]

    • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.[2]

Visualizations

Boc_Deprotection_Mechanism cluster_reaction Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Tert_Butylation_Side_Reaction cluster_side_reaction Tert-Butylation Side Reaction tBu_Cation tert-Butyl Cation Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Sensitive_Residue Sensitive Residue (e.g., Trp, Met, Cys, Tyr) Sensitive_Residue->Alkylated_Product Electrophilic Attack

Caption: Formation of alkylated side products.

Scavenger_Action cluster_workflow Decision Workflow: Scavenger Selection Start Boc Deprotection Check_Residues Sensitive Residues Present? (Trp, Met, Cys, Tyr) Start->Check_Residues No_Scavenger Proceed with Standard Deprotection Check_Residues->No_Scavenger No Add_Scavenger Add Appropriate Scavenger(s) (e.g., TIS, EDT, Anisole) Check_Residues->Add_Scavenger Yes End Deprotected Product No_Scavenger->End Add_Scavenger->End Scavenging_Mechanism cluster_scavenging Mechanism of Scavenger Action tBu_Cation tert-Butyl Cation Trapped_Product Trapped Cation tBu_Cation->Trapped_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Product Nucleophilic Trapping

References

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Peptide Synthesis

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues associated with incomplete Nα-tert-butyloxycarbonyl (Boc) deprot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues associated with incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Boc deprotection?

A1: Incomplete Boc deprotection can be identified through several analytical methods. Mass spectrometry (MS) analysis of the crude peptide product may reveal the presence of deletion sequences where one or more amino acids are missing.[1] High-performance liquid chromatography (HPLC) analysis can also show extra peaks corresponding to these deletion peptides.[2] Additionally, a qualitative colorimetric test, known as the Kaiser test, can be performed on a small sample of the peptide-resin. A negative result (yellow or colorless) after the deprotection step indicates that the primary amine is not free and the Boc group is likely still attached.[1]

Q2: What are the most common causes of incomplete Boc deprotection?

A2: Several factors can lead to incomplete removal of the Boc protecting group:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA), the reagent typically used for Boc deprotection, may be too low. While a 50% TFA solution in dichloromethane (DCM) is standard, some sequences may require a higher concentration.[1][2]

  • Inadequate Reaction Time: The deprotection reaction time may be too short. Standard protocols often suggest 20-30 minutes, but challenging sequences, particularly those involving sterically hindered amino acids, may necessitate longer exposure to the acidic conditions.[1]

  • Poor Resin Swelling: For the deprotection reagent to access the peptide chains, the resin must be adequately swollen. Poor swelling can limit reagent diffusion and result in incomplete deprotection.[1][2]

  • Steric Hindrance: Amino acids with bulky side chains located near the N-terminus can physically obstruct the TFA from reaching the Boc group, thereby slowing down the cleavage reaction.[1][2]

  • Peptide Aggregation: The formation of secondary structures, such as β-sheets, within the growing peptide chains can hinder reagent accessibility to the N-terminal Boc group.[1]

  • Problematic Residues: Certain amino acid derivatives, like N(alpha)-tert-butyloxycarbonyl-N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to standard deprotection conditions.[2]

Q3: How can I improve the efficiency of Boc deprotection?

A3: To enhance the efficiency of Boc deprotection, consider the following adjustments:

  • Optimize TFA Concentration and Time: If incomplete deprotection is suspected, increasing the TFA concentration or extending the reaction time can be effective. A pre-wash with the deprotection solution can also improve results.[1]

  • Improve Resin Swelling: Ensure the resin is fully swollen in an appropriate solvent like DCM before the deprotection step.

  • Address Peptide Aggregation: For sequences prone to aggregation, using chaotropic salts or alternative solvent systems may help disrupt secondary structures.

  • Use Stronger Acidic Conditions: For particularly resistant sequences, a stronger acid, such as 4M HCl in dioxane, can be employed, although this should be done with caution and with an effective scavenger cocktail.[3]

Q4: What are scavengers and why are they important during Boc deprotection?

A4: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated. This cation can cause unwanted side reactions by alkylating nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3] Scavengers are reagents added to the deprotection cocktail to trap these reactive carbocations before they can modify the peptide.[3] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues of incomplete Boc deprotection.

Problem: Analytical results (HPLC/MS) indicate the presence of deletion sequences, or the Kaiser test is negative after deprotection.

Data Presentation

Table 1: Deprotection Conditions and Scavenger Cocktails

Condition/CocktailComposition (v/v/v)Application Notes
Standard Deprotection 50% TFA in DCMStandard for most sequences; reaction time of 20-30 minutes.[1]
For Difficult Sequences 55% TFA in DCMA study showed higher purity on average compared to 100% TFA.[5]
Stronger Acid 4M HCl in DioxaneUsed for sterically hindered or resistant residues.[3]
General Scavenger Cocktail TFA / TIS / H₂O (95:2.5:2.5)A widely used and effective cocktail for many peptide sequences.[6]
For Tryptophan-containing Peptides TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5)EDT is particularly effective at preventing the alkylation of the indole ring of Tryptophan.[6]
For Methionine-containing Peptides TFA with ThioanisoleThioanisole helps to suppress the oxidation of Methionine.[6]

Experimental Protocols

Protocol 1: Qualitative Kaiser Test

This protocol provides a rapid, qualitative assessment of the presence of free primary amines on the resin.

Reagents:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]

  • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[7]

  • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[7]

Procedure:

  • Transfer a small sample of peptide-resin (10-15 beads) to a small test tube.

  • Wash the resin beads thoroughly with DCM or DMF to remove residual reagents and then decant the solvent.[7]

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[8]

  • Observe the color of the beads and the solution.[7]

Interpretation of Results:

  • Intense Blue: Positive result, indicating the presence of free primary amines (successful deprotection).

  • Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).[7]

Protocol 2: General Boc Deprotection in SPPS

This protocol outlines a standard procedure for the removal of the Nα-Boc group.

Reagents:

  • Deprotection Solution: 50% TFA in DCM (v/v)[1]

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v)

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.[1]

  • Drain the solvent and pre-wash the resin with the deprotection solution for 1-2 minutes.[1]

  • Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Neutralize the resin with the neutralization solution for 1-2 minutes.

  • Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[1]

Mandatory Visualization

Troubleshooting_Workflow start Start: Incomplete Deprotection Suspected check_analytical Perform Analytical Check (Kaiser Test, HPLC, MS) start->check_analytical is_incomplete Deprotection Incomplete? check_analytical->is_incomplete increase_time Increase Deprotection Time (e.g., to 60 min) is_incomplete->increase_time Yes proceed Proceed to Next Coupling Step is_incomplete->proceed No increase_tfa Increase TFA Concentration (e.g., to 75%) increase_time->increase_tfa stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) with Scavengers increase_tfa->stronger_acid improve_swelling Optimize Resin Swelling (Solvent, Time) stronger_acid->improve_swelling re_evaluate Re-evaluate Analytical Data improve_swelling->re_evaluate is_complete Deprotection Complete? re_evaluate->is_complete is_complete->increase_time No is_complete->proceed Yes

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc_Deprotection_Mechanism cluster_reaction Boc Deprotection and Side Reaction cluster_scavenger Scavenger Action Boc_Peptide R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Peptide->Protonated_Boc + H⁺ (TFA) Deprotected_Peptide R-NH₃⁺ Protonated_Boc->Deprotected_Peptide - CO₂ Tert_Butyl_Cation t-Bu⁺ (Reactive) Protonated_Boc->Tert_Butyl_Cation Side_Product Alkylated Peptide (Side Product) Tert_Butyl_Cation->Side_Product Tert_Butyl_Cation2 t-Bu⁺ Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Side_Product Scavenger Scavenger (e.g., TIS) Trapped_Cation Trapped Cation (e.g., t-Bu-Silane) Scavenger->Trapped_Cation Tert_Butyl_Cation2->Trapped_Cation

Caption: Mechanism of Boc deprotection and scavenger action.

References

Optimization

Managing poor solubility of amino acid starting materials in Boc protection

This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the poor solubility of amino acid starting materials during tert-butyloxycarbonyl (Boc) protection. Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the poor solubility of amino acid starting materials during tert-butyloxycarbonyl (Boc) protection.

Frequently Asked Questions (FAQs)

Q1: Why is my amino acid starting material poorly soluble in common organic solvents?

Poor solubility is a frequent challenge, primarily due to the zwitterionic nature of amino acids at neutral pH.[1] In their solid state, they exist as salts with strong intermolecular ionic interactions, making them more soluble in polar solvents like water than in many organic solvents used for Boc protection (e.g., THF, acetonitrile, DCM).[1][2] Additionally, the polarity and size of the amino acid side chain significantly influence its solubility.[3]

Q2: How does the amino acid side chain affect solubility during Boc protection?

The structure of the side chain is a critical factor.[3]

  • Large, nonpolar, or bulky side chains (e.g., Leucine, Valine) decrease solubility in polar solvents.[3]

  • Polar or functionalized side chains (e.g., Aspartic Acid, Glutamine) can also present challenges. For instance, unprotected Fmoc-Asn-OH and Fmoc-Gln-OH have very low solubility in DMF and NMP.[4][5] Side-chain protection can sometimes improve the solubility of the derivative.[4][5]

  • Aromatic side chains may require specific solvent systems to overcome insolubility.

Q3: What are the recommended initial solvents for dissolving amino acids for Boc protection?

Commonly used solvents for Boc protection include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Tetrahydrofuran (THF), acetonitrile, and dioxane.[3][6] For particularly challenging amino acids, Dimethyl sulfoxide (DMSO) can be a very effective, albeit more difficult to remove, solvent.[3] Often, a co-solvent system, such as a mixture of dioxane and water or acetone and water, is necessary to dissolve the zwitterionic amino acid.[2][]

Q4: My amino acid is still insoluble. What troubleshooting steps can I take?

If initial solvent systems fail, consider the following systematic approach:

  • Use a Co-Solvent System: Try a mixture of solvents. A 1:1 mixture of dioxane/water or acetone/water is often effective for dissolving zwitterionic amino acids.[2][8]

  • Employ Sonication: Place the suspension in a sonicator bath for 5-10 minutes to help break up solid particles and facilitate dissolution.[3]

  • Apply Gentle Warming: Carefully warm the mixture. A water bath set to no more than 40°C can significantly increase solubility.[3][6] However, exercise caution as excessive heat can degrade the starting material or the Boc anhydride reagent.[3]

  • Adjust pH: For reactions in aqueous co-solvents, adding a base like sodium hydroxide (NaOH), triethylamine (TEA), or sodium bicarbonate (NaHCO₃) deprotonates the ammonium group, breaking the zwitterionic structure and increasing solubility in organic media.[][9]

  • Use a Stronger Solvent: Attempt to dissolve the amino acid in a minimal amount of a strong solvent like DMSO, then dilute this stock solution with the primary reaction solvent (e.g., DMF).[3]

Q5: How does poor solubility impact the success of the Boc protection reaction?

Poor solubility is a direct cause of incomplete or failed reactions.[10] If the amino acid is not fully dissolved, it is not available to react with the Boc anhydride (Boc₂O), leading to low conversion rates and poor yields.[3][10] In solid-phase peptide synthesis (SPPS), this translates to low coupling efficiency.[3]

Q6: My Boc-protected amino acid precipitated out of the solution during the reaction. What should I do?

Precipitation can occur due to temperature changes or if the product itself is less soluble in the reaction solvent than the starting material.[3] To resolve this, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the solution, or sonicating the mixture to redissolve the precipitate.[3]

Data Presentation

The solubility of Boc-protected amino acids can vary significantly based on the specific amino acid, its purity, and the experimental conditions. The following table provides guideline solubility data for selected compounds.

Boc-Amino AcidSolventSolubility (mg/mL)Notes
Boc-Leu-Leu-OHDMF~30[3]-
DMSO~10[3]-
Ethanol~30[3]-
Ethanol:PBS (pH 7.2) (1:3)~0.25[3]Sparingly soluble in aqueous buffers.
Boc-Val-OHDMF~108.6Equivalent to 1 mmol in 2 mL.[3]
Boc-Leu-OHDMSO~100[3]Requires sonication.[3]
N-Boc-L-prolineDMF~20[3]-
DMSO~15[3]-
Ethanol~15[3]-
DMF:PBS (pH 7.2) (1:6)~0.14[3]Sparingly soluble in aqueous buffers.
Boc-Gly-Gly-OHDMSO~100[3]Requires sonication.[3]
Boc-β-Ala-OHDMSO~100[3]Requires sonication and warming to 60°C.[3]

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Poorly Soluble Amino Acid

This protocol provides a systematic approach to solubilizing a challenging amino acid derivative before proceeding with the Boc protection reaction.

  • Initial Attempt: Suspend the amino acid in the chosen primary reaction solvent (e.g., THF, Acetonitrile).

  • Sonication: Place the vessel in a sonicator bath and sonicate for 5-10 minutes.[3] Visually inspect for dissolution.

  • Gentle Heating: If the amino acid is still not dissolved, gently warm the solution in a water bath to a maximum of 40°C while continuing to stir or mix.[3]

  • Co-Solvent Addition: If solubility remains an issue, add a stronger co-solvent (e.g., DMSO) dropwise until the solution becomes clear. Be mindful of the final co-solvent concentration.

  • Cooling: Once fully dissolved, allow the solution to cool to room temperature before adding the Boc anhydride and base.

Protocol 2: Boc Protection of Amino Acids in an Aqueous Co-Solvent System

This method is highly effective for zwitterionic amino acids that are insoluble in purely organic solvents.

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq) in a 1:1 (v/v) mixture of dioxane and water (approx. 1.2 mL per mmol of amino acid).[8]

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or sodium hydroxide, to the solution and stir until the amino acid is fully dissolved.[8][11]

  • Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the stirring solution.[8]

  • Reaction: Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC. The mixture should become homogeneous within the first hour.[8]

  • Workup:

    • Dilute the mixture with water.[8]

    • Perform an extraction with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove unreacted Boc₂O and the oxime byproduct if using BOC-ON.[8]

    • Carefully acidify the aqueous layer to a pH of 2-3 using a cold, dilute acid like 5% citric acid or dilute HCl.[8][12]

    • Immediately extract the Boc-protected amino acid product from the acidified aqueous layer using an organic solvent (e.g., ethyl acetate, 3 times).[8]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the product.[8]

Visualizations

The following diagrams illustrate key workflows and reactions.

G start Start: Poorly Soluble Amino Acid solvent Attempt Dissolution in Primary Solvent (e.g., THF, ACN, DCM) start->solvent dissolved1 Dissolved? solvent->dissolved1 sonicate Sonicate & Gently Warm (max 40°C) dissolved1->sonicate No proceed Proceed with Boc Protection dissolved1->proceed Yes dissolved2 Dissolved? sonicate->dissolved2 cosolvent Add Minimal Amount of Stronger Co-Solvent (e.g., DMSO) dissolved2->cosolvent No dissolved2->proceed Yes dissolved3 Dissolved? cosolvent->dissolved3 aqueous Switch to Aqueous Co-Solvent System (Dioxane/H2O or ACN/H2O) + Base (NaOH, TEA) dissolved3->aqueous No dissolved3->proceed Yes aqueous->proceed

Caption: Troubleshooting workflow for dissolving poorly soluble amino acids.

G amino_acid Amino Acid (R-CH(NH2)-COOH) boc_anhydride Boc Anhydride ((tBuOCO)2O) plus1 + arrow Base (e.g., TEA, NaOH) Solvent boc_amino_acid Boc-Protected Amino Acid byproducts tBuOH + CO2 plus2 +

References

Troubleshooting

Selective removal of Boc group in presence of other protecting groups

Technical Support Center: Selective Boc Group Removal This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the chemoselective deprotection of the tert-butyloxyc...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Boc Group Removal

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the chemoselective deprotection of the tert-butyloxycarbonyl (Boc) group. It is designed for researchers, scientists, and drug development professionals facing challenges with selective transformations in multi-step organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing a Boc protecting group? The most common and robust method for Boc deprotection involves treatment with strong acids in anhydrous organic solvents.[1] Typically, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate is used.[1][2] These reactions are generally rapid and are often completed within 1-3 hours at room temperature.[1][3]

Q2: What is the principle of "orthogonal protection" and how does it apply to the Boc group? Two protecting groups are considered orthogonal if one can be selectively removed without affecting the other.[4] This principle is crucial for synthesizing complex molecules with multiple functional groups.[4] The Boc group, being labile to acid, forms orthogonal pairs with groups that are cleaved under different conditions[5]:

  • Base-labile groups: e.g., Fmoc (9-fluorenylmethoxycarbonyl), removed with a base like piperidine.[6]

  • Hydrogenolysis-labile groups: e.g., Cbz (benzyloxycarbonyl), removed with H₂ over a palladium catalyst.[5][7]

  • Fluoride-labile groups: e.g., Silyl ethers like TBDMS (tert-butyldimethylsilyl), removed with reagents like TBAF.[8]

Q3: How can I selectively remove a Boc group in the presence of a Cbz group? This is a classic example of orthogonal protection. The Boc group can be reliably removed using standard acidic conditions (e.g., TFA in DCM), which will leave the Cbz group intact.[7][8] The Cbz group is stable to these acidic conditions but can be subsequently removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[7][9]

Q4: Is it possible to remove a Boc group without cleaving an Fmoc group? Yes. The Boc group is stable to the basic conditions (e.g., piperidine in DMF) used to remove the Fmoc group.[6] Conversely, the Fmoc group is stable under the acidic conditions required for Boc cleavage.[10] This orthogonality is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[10]

Q5: My molecule has a TBDMS ether. Will it be cleaved during Boc deprotection with TFA? It is highly likely. While TBDMS groups are primarily cleaved by fluoride ions, they are also labile to the strong acidic conditions used for standard Boc deprotection, such as 25% TFA in DCM.[11] To achieve selectivity, you should either use a milder Boc deprotection method (see Q6) or replace the TBDMS group with a more acid-stable silyl ether, such as TIPS (triisopropylsilyl).[8][11]

Q6: What are some milder alternatives to TFA or HCl for removing a Boc group, especially for acid-sensitive substrates? For molecules containing other acid-sensitive groups (like esters, acetals, or some silyl ethers), several milder reagents can be employed[1][12]:

  • Aqueous Phosphoric Acid: An effective and environmentally benign reagent that can deprotect Boc groups while tolerating functionalities like Cbz, benzyl esters, and TBDMS ethers.[6][12]

  • Oxalyl Chloride in Methanol: A very mild method that is particularly useful for substrates containing acid-labile ester groups.[1][13]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) can offer different selectivity.[1][14] For instance, ZnBr₂ can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[1][15]

  • Thermal Deprotection: In some cases, simply heating the substrate in a suitable solvent (e.g., water, methanol, or trifluoroethanol) can effect Boc removal without any acid catalyst, offering excellent chemoselectivity.[16][17]

Q7: I am observing an unexpected byproduct with a higher mass after Boc deprotection with TFA. What could it be? The tert-butyl cation (t-Bu⁺) generated during acid-catalyzed deprotection is a reactive electrophile.[18] It can alkylate nucleophilic functional groups in your molecule, such as the side chains of tryptophan or cysteine, leading to t-butylated byproducts.[18] This can be suppressed by adding a "scavenger," such as triisopropylsilane (TIS), thioanisole, or anisole (typically 1-5% v/v), to the reaction mixture to trap the t-butyl cation.[16][18]

Q8: Can I selectively cleave a Trityl (Trt) group without removing a Boc group? Yes. The Trityl group is significantly more labile to acid than the Boc group.[8] A Trt-protected amine or alcohol can be selectively deprotected using very mild acidic conditions, such as 1% TFA in DCM, which will leave a Boc group intact.[8][19]

Data Presentation: Selective Boc Deprotection Conditions

The following table summarizes various conditions for the selective removal of a Boc group in the presence of other common protecting groups.

Other Protecting Group(s)Reagent / ConditionsTemp.TimeSelectivity / Remarks
Cbz (Benzyloxycarbonyl)20-50% TFA in DCMRT1-2 hExcellent. Cbz is stable to acid but labile to hydrogenolysis.[7][8]
Fmoc (Fluorenylmethoxycarbonyl)20-50% TFA in DCMRT1-2 hExcellent. Fmoc is stable to acid but labile to base (e.g., piperidine).[6][10]
Esters (Methyl, Ethyl, Benzyl)Oxalyl Chloride (3 eq.) in Methanol0°C to RT1-4 hGood to Excellent. This mild method avoids hydrolysis of acid-sensitive esters.[13][20]
TBDMS Ether 85% aq. H₃PO₄ in TolueneRT to 50°CVariableGood. Standard TFA conditions often cleave TBDMS. Phosphoric acid is a milder alternative.[6][12]
Trityl (Trt) Not applicable--Trt is more acid-labile than Boc. Selective Trt removal is performed with 1% TFA/DCM, leaving Boc intact.[8]
Acetal / Ketal Thermal Deprotection (Water or TFE)100-230°CVariableGood. Avoids acidic conditions that would cleave both groups. Selectivity can be temperature-dependent.[17][21]
Primary N-Boc ZnBr₂ in DCMRTVariableGood. Allows for selective deprotection of a secondary N-Boc group while leaving a primary N-Boc group untouched.[15]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM This protocol is suitable for substrates that do not contain other highly acid-sensitive groups.

  • Preparation: Dissolve the N-Boc protected substrate in dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask.

  • Scavenger Addition (Optional): If the substrate contains nucleophilic residues (e.g., Trp, Cys, Met), add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[16]

  • Reaction: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[8][16]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or diethyl ether.[16] The resulting amine TFA salt can be used directly or neutralized.

Protocol 2: Mild Boc Deprotection using Aqueous Phosphoric Acid This protocol is recommended for substrates with acid-sensitive functionalities like TBDMS ethers or certain esters.[12]

  • Preparation: Dissolve the N-Boc protected substrate in a suitable solvent such as toluene or acetonitrile.

  • Reaction: Add 85 wt% aqueous phosphoric acid (the amount may require optimization for the specific substrate).

  • Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Once the reaction is complete, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[12]

Protocol 3: Selective Boc Deprotection using Oxalyl Chloride in Methanol This protocol is highly effective for substrates containing sensitive ester groups that would be cleaved by TFA.[13]

  • Preparation: Dissolve the N-Boc protected substrate in methanol (MeOH).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (approx. 3 equivalents) to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.[13]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts. The product is typically obtained as the hydrochloride salt.

Visual Workflow Guides

Caption: Decision workflow for selecting a Boc deprotection strategy.

Boc_Deprotection_Troubleshooting Troubleshooting Common Issues in Boc Deprotection start Problem Occurred During Boc Deprotection p_incomplete Incomplete Reaction or No Reaction start->p_incomplete p_side_product Unexpected Side Product(s) Observed start->p_side_product p_other_pg Other Protecting Groups Were Cleaved start->p_other_pg s_incomplete1 Increase Reaction Time or Temperature Gently p_incomplete->s_incomplete1 s_side_product1 Is mass +56 Da? (t-Butylation) p_side_product->s_side_product1 s_other_pg1 Use Milder Conditions (e.g., aq. H3PO4) p_other_pg->s_other_pg1 s_incomplete2 Increase Acid Concentration or Use Stronger Acid (e.g., pure TFA) s_incomplete1->s_incomplete2 s_incomplete3 Check for Steric Hindrance - may require harsher conditions s_incomplete2->s_incomplete3 s_side_product1_yes Add Scavenger (e.g., TIS, Anisole) s_side_product1->s_side_product1_yes Yes s_side_product2 Is mass +96 Da? (Trifluoroacetylation) s_side_product1->s_side_product2 No s_side_product2_yes Use HCl instead of TFA or perform mild basic workup s_side_product2->s_side_product2_yes Yes s_side_product_other Characterize byproduct and re-evaluate stability s_side_product2->s_side_product_other No s_other_pg2 Use Non-Acidic Method (e.g., Thermal Deprotection) s_other_pg1->s_other_pg2 s_other_pg3 Re-evaluate Orthogonality of Protecting Groups s_other_pg2->s_other_pg3

Caption: Troubleshooting common issues in Boc deprotection.

References

Optimization

Technical Support Center: Optimizing Boc Protection of Sterically Hindered Amines

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the tert-butoxycarbonyl (Boc) protection of sterically hindered amines. Below, you will find t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the tert-butoxycarbonyl (Boc) protection of sterically hindered amines. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and accelerate your reaction times.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Boc protection reaction with a sterically hindered amine is extremely slow or failing completely. What are the primary causes?

Several factors can contribute to a failed or incomplete Boc protection, especially with challenging substrates:

  • Low Nucleophilicity: Steric hindrance significantly reduces the amine's nucleophilicity, making it a poor reactant for di-tert-butyl dicarbonate (Boc₂O).[1][2] Electron-withdrawing groups on the molecule can further decrease reactivity.

  • Inadequate Reagents or Conditions: Standard conditions that work for simple amines are often insufficient for hindered ones. This includes the choice of base, solvent, and temperature.[2]

  • Poor Solubility: If the amine starting material is not fully dissolved in the reaction solvent, the reaction rate will be severely limited.[3]

  • Side Reactions: With hindered amines, forcing conditions (e.g., strong bases, high heat) can sometimes favor the formation of urea derivatives over the desired carbamate.[2][3]

Q2: How can I accelerate the reaction time for a poorly reactive, hindered amine?

To improve slow reaction rates, consider the following strategies:

  • Use a Nucleophilic Catalyst: A catalytic amount (e.g., 0.05 eq) of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[2][4] DMAP reacts with Boc anhydride to form a more reactive intermediate that is more susceptible to attack by the hindered amine.[5][6]

  • Increase the Temperature: Gently warming the reaction mixture to 40-55°C can significantly increase the reaction rate.[3][7] However, be cautious as higher temperatures can cause the decomposition of Boc anhydride.[7]

  • Optimize Solvent Choice: While THF and acetonitrile are common, using an alcoholic solvent like methanol can dramatically increase the reaction rate for some amines, particularly aromatic ones.[2][3] For example, the reaction of p-toluidine with Boc anhydride is 70 times faster in methanol than in chloroform.[8]

  • Form the Amine Salt: For severely hindered amines, pre-forming the sodium salt of the amine using a strong base like sodium hydride (NaH) or NaHMDS before adding Boc anhydride can improve reactivity and prevent side reactions.[3]

Q3: I am observing significant side product formation. What are the likely byproducts and how can I minimize them?

Common side reactions with hindered amines and strategies to mitigate them include:

  • Urea Formation: This can occur under strongly basic conditions.[2] Using a milder base or optimizing the reaction temperature can help minimize this pathway.[2]

  • N,N-di-Boc Formation: While less common with secondary hindered amines, primary amines can sometimes undergo double protection, especially with a large excess of Boc₂O and a strong base.[1][2] Use a controlled stoichiometry of Boc₂O (around 1.1-1.2 equivalents) to avoid this.[2]

  • Reaction with Other Functional Groups: If your substrate contains other nucleophilic groups like hydroxyls, they may also react. Careful control of reaction conditions is necessary to achieve chemoselectivity.[1]

Q4: Is a base always necessary for Boc protection?

A base is not always strictly required, as the amine itself can act as a base to neutralize the acidic byproduct.[4] However, for weakly nucleophilic and sterically hindered amines, a base is highly recommended to drive the reaction to completion.[1][4] For amine salts (e.g., hydrochlorides), a base is essential to liberate the free amine.[2]

Q5: What are some alternative reagents or catalysts for protecting highly hindered amines?

  • Heterogeneous Acid Catalysts: Catalysts like Amberlite-IR 120 or Yttria-Zirconia can be effective, often under solvent-free conditions, which simplifies workup and can lead to very short reaction times.[4][9]

  • Boc-ON Reagent: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be effective for protecting amino acids and may offer advantages in specific cases.[5]

  • 1,1,1,3,3,3-hexafluoroisopropanol (HFIP): This can be used as both a solvent and a catalyst, allowing for efficient and chemoselective mono-N-Boc protection of diverse amines.[10]

Data Presentation: Reaction Condition Comparison

The following table summarizes various reaction conditions and their impact on the Boc protection of different types of amines, with a focus on strategies for hindered substrates.

Amine TypeReagent/CatalystSolventBaseTemperature (°C)Typical Reaction TimeNotes
Primary Aliphatic(Boc)₂ODCM or THFTEARoom Temp1-4 hoursStandard, generally fast reaction.[4][6]
Aromatic (Aniline)(Boc)₂OMethanolNoneRoom Temp< 10 minutesMethanol significantly accelerates the reaction.[3][8]
Aromatic (Aniline)(Boc)₂O / Amberlite-IR 120Solvent-FreeNoneRoom Temp1-3 minutesGreen, fast, and efficient method.[9]
Sterically Hindered(Boc)₂O / DMAP (cat.)DCM or THFTEARoom Temp - 40°C4-24 hoursDMAP is a highly effective catalyst for hindered amines.[2][4]
Severely Hindered1. NaH or NaHMDS 2. (Boc)₂OTHF(Amine Salt)Room TempVariesPre-formation of the amine salt increases nucleophilicity.[3]
Various Amines(Boc)₂OWater/AcetoneNoneRoom Temp8-20 minutesAn environmentally friendly protocol effective for many amines.[6][11]
Secondary Aromatic(Boc)₂OMethanolNoneRoom Temp24-48 hoursReaction is much slower compared to primary aromatic amines under these conditions.[8]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the Boc protection of sterically hindered amines.

experimental_workflow Diagram 1: General Experimental Workflow for Boc Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Hindered Amine (1.0 eq) in appropriate solvent (e.g., THF, DCM) add_base Add Base (e.g., TEA, 1.2 eq) Add Catalyst (e.g., DMAP, 0.05 eq) dissolve->add_base add_boc Add (Boc)₂O (1.1-1.5 eq) at 0°C or Room Temperature add_base->add_boc stir Stir at RT or heat to 40-55°C Monitor by TLC or LC-MS add_boc->stir quench Quench reaction (e.g., with water) stir->quench extract Aqueous Workup: Wash with dilute acid, NaHCO₃, brine quench->extract purify Dry (Na₂SO₄), filter, concentrate Purify by column chromatography if needed extract->purify

Caption: General Experimental Workflow for Boc Protection.

troubleshooting_workflow Diagram 2: Troubleshooting Incomplete Boc Protection start Problem: Low or No Product q1 Is the amine highly sterically hindered? start->q1 q2 Is solubility an issue? q1->q2 No a1 Action: - Add DMAP (catalyst) - Increase temperature (40-55°C) - Pre-form amine salt with NaH q1->a1 Yes q3 Are standard conditions (Base, RT) being used? q2->q3 No a2 Action: - Use aqueous basic conditions - Use solvent mixture (e.g., H₂O/MeOH/TEA) - Use a better solvating solvent (e.g., DMF) q2->a2 Yes a3 Action: - Switch to an accelerating solvent (Methanol) - Use a heterogeneous catalyst - Increase reaction time q3->a3 Yes end_node Reaction Optimized q3->end_node No, already optimized a1->end_node a2->end_node a3->end_node

Caption: Troubleshooting Incomplete Boc Protection.

Experimental Protocols

Protocol 1: DMAP-Catalyzed Boc Protection of a Hindered Amine [4]

This protocol is effective for weakly nucleophilic or sterically hindered amines that react slowly under standard conditions.

  • Dissolution: Dissolve the hindered amine (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 to 0.5 M).

  • Add Base and Catalyst: Add triethylamine (TEA, 1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.05 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Add Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Accelerated Boc Protection Using Methanol [3]

This protocol is particularly effective for accelerating the protection of less reactive aromatic amines.

  • Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol (0.1 to 0.5 M).

  • Add Boc Anhydride: Add (Boc)₂O (1.1-1.2 eq) to the solution. No additional base is typically required.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within minutes to a few hours. Monitor progress by TLC or LC-MS.

  • Workup: Remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Protocol 3: Boc Protection under Solvent-Free, Heterogeneous Catalysis [9]

This environmentally friendly protocol offers very short reaction times and a simple workup.

  • Mixing: In a flask, mix the amine (1 mmol) and (Boc)₂O (1 mmol).

  • Add Catalyst: Add Amberlite-IR 120 resin (15% by weight) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete in 1-3 minutes.

  • Workup: Dilute the reaction mixture with a solvent such as DCM or ethyl acetate.

  • Purification: Filter the mixture to remove the solid catalyst (which can be recycled). Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification is often not necessary.

References

Troubleshooting

Technical Support Center: Use of Scavengers in Boc Deprotection

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side reactions is the generation of a highly reactive tert-butyl cation (t-Bu+) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can attack nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][2][3]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[2][4]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[2][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][4]

  • Arginine (Arg): While the guanidinium group itself is less nucleophilic when protonated, protecting groups used for the Arg side chain can generate other reactive cations upon cleavage that may cause side reactions.[5]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide or substrate.[4] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the target molecule.[4] By intercepting the carbocations, scavengers prevent the formation of alkylated and other modified side products.[4]

Q4: What is a good general-purpose scavenger cocktail for Boc deprotection?

A4: For many routine applications, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[5][6] TIS is an excellent carbocation scavenger, while water can also help to quench carbocations by forming tert-butanol.[5][7]

Q5: How can I prevent the oxidation of Methionine during cleavage?

A5: To prevent the oxidation of Methionine to its sulfoxide (+16 Da), it is recommended to use degassed solvents and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[5] The addition of thioanisole or dimethyl sulfide (DMS) to the cleavage cocktail is also effective in suppressing Met oxidation.[4] For particularly sensitive peptides, specialized cocktails like "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) have been developed.[5][8]

Troubleshooting Guides

Issue 1: Unexpected peak(s) in HPLC/LC-MS, often with a +56 Da mass shift.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4] This is the most common side reaction.

  • Solution: Incorporate an appropriate scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. Always use a scavenger when sensitive residues are present.

    • Recommended Action: For a first attempt, use a standard cocktail such as TFA/TIS/H₂O (95:2.5:2.5). If side reactions persist, consult the scavenger selection guide in Table 1.

Issue 2: The Boc deprotection reaction is incomplete.

  • Possible Cause 1: Insufficient acid strength or reaction time. The rate of Boc cleavage can have a second-order dependence on acid concentration.[4]

    • Solution: Increase the concentration of TFA (e.g., from 50% in DCM to neat TFA) or extend the reaction time. Monitor the reaction's progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[4]

  • Possible Cause 2: Steric hindrance. Bulky groups near the Boc-protected amine can slow the reaction rate.[4]

    • Solution: More forceful conditions may be required, such as using a stronger acid system (e.g., 4M HCl in dioxane), increasing the reaction time, or gentle warming.[4] It is critical to use an effective scavenger cocktail under these conditions to prevent increased side reactions.[4]

  • Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling. If the resin is not properly swollen, the acid cannot efficiently access all the peptide chains.[4]

    • Solution: Ensure the solvent system (e.g., TFA/DCM) promotes good resin swelling. Interestingly, 100% TFA can sometimes cause less swelling than a 55% TFA solution in DCM.[4]

Issue 3: A peak with a +16 Da mass shift is observed in a Methionine-containing peptide.

  • Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[4] This can occur during the acidic cleavage step, especially if reagents are old or have been exposed to air.[4]

  • Solution: Add reducing agents or antioxidants to the cleavage cocktail.

    • Recommended Action: Use degassed solvents and add thioanisole or dimethyl sulfide (DMS) to the cleavage cocktail.[4][5] For peptides where Met(O) has already formed, the addition of ammonium iodide (NH₄I) and DMS can help reduce the sulfoxide back to methionine.[4]

Data Presentation

Table 1: Scavenger Selection Guide for Problematic Amino Acids

Amino Acid(s) PresentRecommended Scavenger(s)Typical ConcentrationPurpose & Notes
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)2.5 - 5%TIS and TES are highly effective carbocation scavengers.[4] EDT is particularly effective at preventing both tert-butylation and acid-catalyzed oxidation of the indole ring.[4][8]
Methionine (Met) Thioanisole, Dimethyl Sulfide (DMS)2.5 - 5%Thioanisole is effective in preventing S-alkylation.[4] DMS helps prevent oxidation.[4]
Cysteine (Cys) 1,2-Ethanedithiol (EDT)2.5 - 5%A commonly used and effective scavenger for protecting the free thiol group from alkylation.[4] TIS has also been shown to act as a reducing agent for some Cys protecting groups.[9]
Tyrosine (Tyr) Phenol, Anisole, m-Cresol2.5 - 5%These phenolic compounds act as decoys, being more reactive towards the tert-butyl cation than the tyrosine side chain.[4]
Multiple Sensitive Residues "Reagent K" or similar cocktailsN/AReagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v) is a robust cocktail for complex peptides.[10]

Table 2: Comparison of Scavenger Cocktail Efficacy for a Met- and Cys-Containing Peptide

Cleavage Cocktail (v/v/v)Desired Product Purity (%)% S-tert-butylated Cys% Met Sulfoxide
95% TFA / 5% H₂O75205
95% TFA / 2.5% TIS / 2.5% H₂O9244
92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT9613
Reagent K98<1<1
Data is illustrative and adapted from studies on model peptides containing methionine and cysteine residues.[5]

Experimental Protocols

Protocol 1: General Solution-Phase Boc Deprotection with Scavengers

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[4]

  • Deprotection: Cool the mixture to 0 °C in an ice bath. Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture dropwise.[4][11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt and can be purified by standard methods (e.g., precipitation, chromatography).[2][12]

Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection

This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups simultaneously.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage of a peptide with sensitive residues, use TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .[5] Always add the acid to the other components slowly.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[4] Agitate gently at room temperature for 2-4 hours.[4]

  • Peptide Isolation: Filter the resin and collect the filtrate into a new container. Wash the resin with a small amount of fresh TFA and combine the filtrates.[4]

  • Precipitation: Add the combined TFA filtrate dropwise to a larger volume of cold diethyl ether (approximately 10 times the filtrate volume) while vortexing to precipitate the peptide.[4]

  • Collection & Washing: Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[4] Collect the peptide by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and organic impurities.[4]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Mandatory Visualization

Boc_Deprotection_Workflow start Start: Boc-Protected Substrate add_acid Add Acidic Cleavage Cocktail (e.g., TFA + Scavengers) start->add_acid protonation Protonation of Boc Group add_acid->protonation cleavage Cleavage & Formation of Carbamic Acid + t-Butyl Cation protonation->cleavage decarboxylation Decarboxylation cleavage->decarboxylation tbutyl_cation Reactive tert-Butyl Cation cleavage->tbutyl_cation generates desired_product Desired Product (Free Amine) decarboxylation->desired_product side_reaction_path Side Reaction (Undesired) tbutyl_cation->side_reaction_path scavenger_path Scavenger Trapping (Desired) tbutyl_cation->scavenger_path sensitive_residue Nucleophilic Residue (Trp, Met, Cys, Tyr) side_reaction_path->sensitive_residue scavenger Scavenger (TIS, EDT, etc.) scavenger_path->scavenger alkylated_product Alkylated Side Product (+56 Da) sensitive_residue->alkylated_product trapped_cation Neutralized Cation (e.g., tBu-Scavenger) scavenger->trapped_cation

Caption: Boc deprotection pathway and the role of scavengers.

Troubleshooting_Workflow start Start: Analyze Crude Product (LC-MS) check_completion Is Deprotection Complete? start->check_completion check_side_products Side Products Present? (+56 Da, +16 Da, etc.) check_completion->check_side_products Yes incomplete_dep Troubleshoot: - Increase Acid Conc./Time - Use Stronger Acid - Check Resin Swelling check_completion->incomplete_dep No no_side_products Proceed to Purification check_side_products->no_side_products No add_scavengers Action: - Add/Optimize Scavengers - Use Cocktail (Reagent K) - Use Antioxidants for Met check_side_products->add_scavengers Yes re_analyze Re-run Deprotection & Analyze incomplete_dep->re_analyze add_scavengers->re_analyze re_analyze->check_completion

Caption: Troubleshooting workflow for Boc deprotection.

References

Optimization

Technical Support Center: High-Temperature Continuous Flow N-Boc Deprotection

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing high-temperature continuous flow conditions for N-B...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing high-temperature continuous flow conditions for N-Boc deprotection.

Troubleshooting Guide

This section addresses common issues encountered during high-temperature continuous flow N-Boc deprotection experiments.

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient temperature or residence time.Increase the reaction temperature or lengthen the residence time. Note that selectivity may decrease at higher temperatures.[1]
Poor solvent choice.Trifluoroethanol (TFE) and methanol have been shown to be effective solvents, accelerating the reaction rate compared to THF or toluene.[1][2]
Substrate reactivity.N-Boc groups on alkyl amines are generally less reactive than those on aryl or heteroaryl amines and may require more forcing conditions (higher temperatures or longer residence times).[2][3]
Formation of Impurities Thermal degradation of the starting material or product.Optimize the temperature and residence time. A shorter residence time at a higher temperature may be beneficial. For some substrates, lower temperatures (e.g., 200°C) with incomplete conversion can yield a cleaner reaction profile than higher temperatures with full conversion.[1]
Urea formation.This can occur from the reaction of the deprotected amine with a carbamic acid intermediate. The addition of a small amount of water (e.g., 1 wt%) can suppress this side reaction.[1]
N-oxide formation.For sensitive substrates, sparging the solvent with nitrogen can prevent oxidation.[1]
Ether cleavage.Aryl alkyl ethers may undergo cleavage at high temperatures.[4] Consider alternative protecting group strategies if this is a significant issue.
Dehalogenation.N-Boc compounds with aryl bromides may undergo dehalogenation. Using a plug flow reactor (PFR) with appropriate material construction can mitigate this.[4]
Poor Product Yield See "Incomplete Deprotection" and "Formation of Impurities".Address the root cause of incomplete reaction or side product formation.
Adsorption of product to the reactor.This can be an issue with certain substrates. Consider passivation of the reactor tubing.
Clogging of the Flow Reactor Precipitation of starting material, product, or byproducts.Ensure complete dissolution of the starting material in the chosen solvent at the reaction concentration. Using a solvent in which the product is also soluble at the reaction temperature is crucial.
Vigorous off-gassing.The deprotection reaction releases carbon dioxide and isobutylene, which can cause pressure fluctuations and potential blockages. Employing a back-pressure regulator can help maintain a stable flow.[2]

Frequently Asked Questions (FAQs)

A list of common questions regarding high-temperature continuous flow N-Boc deprotection.

1. What is the mechanism of thermal N-Boc deprotection?

Thermal N-Boc deprotection proceeds through a fragmentation mechanism, forming the amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.[5] This process is advantageous as it avoids the use of acids, which can be incompatible with sensitive functional groups.[1][6]

2. What are the typical temperature ranges for this reaction?

Temperatures typically range from 150°C to 270°C.[2][5] The optimal temperature depends on the substrate's reactivity, with N-Boc protected heteroaryl and aryl amines deprotecting at lower temperatures than alkyl amines.[3]

3. Which solvents are recommended for high-temperature continuous flow N-Boc deprotection?

Methanol and 2,2,2-trifluoroethanol (TFE) have been shown to be highly effective, often providing faster reaction rates.[1][2][7] Other solvents like acetonitrile, tetrahydrofuran (THF), anisole, and water can also be used, though they may require higher temperatures or longer residence times.[1][3] Solvent choice can also be critical for substrate and product solubility to prevent clogging of the reactor.

4. Can thermal deprotection be selective?

Yes, selective deprotection of different N-Boc groups on the same molecule can be achieved by controlling the temperature. For instance, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by using a lower temperature.[2][7]

5. What are the main advantages of using continuous flow for this reaction?

Continuous flow technology offers several benefits for high-temperature reactions, including:

  • Enhanced safety: Small reaction volumes at any given time minimize the hazards associated with high pressures and temperatures.[5]

  • Precise temperature and residence time control: This allows for better optimization and reproducibility.[3]

  • Telescoped reactions: The output from the deprotection can be directly fed into a subsequent reaction step without isolation or workup, improving efficiency.[2][3]

Experimental Protocols

General Experimental Protocol for High-Temperature Continuous Flow N-Boc Deprotection

This protocol provides a general methodology. Specific parameters should be optimized for each substrate.

1. System Setup:

  • A continuous flow reactor system equipped with a high-pressure pump, a heated reactor coil, and a back-pressure regulator is required.

  • The reactor coil material should be compatible with the solvent and high temperatures (e.g., stainless steel, Hastelloy).

2. Reagent Preparation:

  • Prepare a solution of the N-Boc protected amine in the chosen solvent (e.g., methanol, TFE) at a specified concentration (e.g., 0.1 M).

  • Ensure the substrate is fully dissolved to prevent clogging.

3. Reaction Execution:

  • Prime the system with the solvent.

  • Set the desired temperature for the reactor coil (e.g., 225°C).

  • Set the desired flow rate to achieve the target residence time. The residence time is calculated as the reactor volume divided by the flow rate.

  • Pump the substrate solution through the heated reactor.

  • Collect the product solution after it passes through the back-pressure regulator.

4. Analysis:

  • Analyze the collected fractions by a suitable method (e.g., UPLC, LC-MS, 1H NMR) to determine the conversion and purity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on high-temperature continuous flow N-Boc deprotection.

Table 1: Effect of Solvent and Temperature on the Deprotection of N-Boc Aniline [2]

SolventTemperature (°C)Residence Time (min)Conversion (%)
TFE2403093
Methanol2403088
THF2403065
Toluene2403054

Table 2: Effect of Solvent on the Deprotection of Various Substrates at 225°C and 10 min Residence Time [1]

SubstrateSolventConversion (%)
N-Boc-4-fluoroanilineTFE91
Anisole33
THF (1 wt% water)27
N-Boc-piperidineTFE75
Anisole44
THF39

Table 3: Deprotection of Various N-Boc Protected Amines in Methanol [2]

SubstrateTemperature (°C)Residence Time (min)Yield (%)
N-Boc-indole1506098
N-Boc-imidazole1506098
N-Boc-aniline2403088
N-Boc-phenethylamine2403044

Visualizations

Deprotection_Mechanism NBoc N-Boc Protected Amine TransitionState Transition State NBoc->TransitionState Heat Heat High Temperature (e.g., 150-270°C) CarbamicAcid Carbamic Acid Intermediate TransitionState->CarbamicAcid Fragmentation Isobutylene Isobutylene TransitionState->Isobutylene Amine Deprotected Amine CarbamicAcid->Amine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2

Caption: Mechanism of thermal N-Boc deprotection.

Experimental_Workflow cluster_prep 1. Preparation cluster_flow 2. Continuous Flow Reaction cluster_analysis 3. Analysis ReagentPrep Prepare Solution of N-Boc Protected Amine Pump Pump Solution ReagentPrep->Pump Reactor Heated Flow Reactor (High Temperature) Pump->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Collect Product BPR->Collection Analysis Analyze Product (UPLC, LC-MS, NMR) Collection->Analysis

Caption: Experimental workflow for N-Boc deprotection.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Cyclopentane and Cyclopentene Amino Acid Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The incorporation of cyclic constraints into amino acid scaffolds is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic constraints into amino acid scaffolds is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. Cyclopentane and cyclopentene rings, in particular, offer a readily accessible means to restrict the conformational flexibility of amino acid side chains and backbones. This guide provides a comparative analysis of cyclopentane versus cyclopentene amino acid analogs, focusing on their impact on biological activity and conformational preferences. The information is supported by experimental data from published studies, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Comparative Biological Activity: A Tale of Saturation

The primary distinction between cyclopentane and cyclopentene amino acid analogs lies in the saturation of the five-membered ring. The presence of a double bond in the cyclopentene ring introduces a degree of planarity and rigidity that can significantly influence ligand-receptor interactions compared to the more flexible, puckered conformations of a cyclopentane ring. This difference is most evident when comparing their activities against specific biological targets.

GABA Receptor Modulation: A Case Study in Stereospecificity and Unsaturation

A direct comparison of cyclopentane and cyclopentene analogs of γ-aminobutyric acid (GABA) reveals the profound impact of ring saturation and stereochemistry on GABAc receptor activity. The following tables summarize the pharmacological data for a series of these analogs on human homomeric ρ1 and ρ2 GABAc receptors.[1]

Table 1: Comparative Activity of Cyclopentane and Cyclopentene GABA Analogs at ρ1 GABAc Receptors [1]

CompoundRing TypeStereochemistryActivity TypeEC50 (μM)Ki (μM)
(+)-TACPCyclopentanetransPartial Agonist2.7 ± 0.2-
(-)-TACPCyclopentanetransWeak Partial Agonist--
(+)-CACPCyclopentanecisPartial Agonist26.1 ± 1.1-
(-)-CACPCyclopentanecisPartial Agonist78.5 ± 3.5-
(+)-4-ACPCACyclopentene-Antagonist-6.0 ± 0.1
(-)-4-ACPCACyclopentene-Inactive--

Table 2: Comparative Activity of Cyclopentane and Cyclopentene GABA Analogs at ρ2 GABAc Receptors [1]

CompoundRing TypeStereochemistryActivity TypeEC50 (μM)Ki (μM)
(+)-TACPCyclopentanetransPartial Agonist1.45 ± 0.22-
(-)-TACPCyclopentanetransWeak Partial Agonist--
(+)-CACPCyclopentanecisPartial Agonist20.1 ± 2.1-
(-)-CACPCyclopentanecisPartial Agonist63.8 ± 23.3-
(+)-4-ACPCACyclopentene-Antagonist-4.7 ± 0.3
(-)-4-ACPCACyclopentene-Inactive--
  • TACP: trans-3-Aminocyclopentanecarboxylic acid

  • CACP: cis-3-Aminocyclopentanecarboxylic acid

  • 4-ACPCA: 4-Aminocyclopent-1-ene-1-carboxylic acid

From this data, several key insights emerge:

  • Impact of Unsaturation: The cyclopentene analog, (+)-4-ACPCA, acts as an antagonist, in stark contrast to the agonist and partial agonist activities of the cyclopentane analogs. This suggests that the conformational rigidity imposed by the double bond is critical for its inhibitory activity at GABAc receptors.

  • Stereoselectivity: The biological activity is highly dependent on the stereochemistry of the cyclopentane ring. For instance, (+)-TACP is a significantly more potent agonist than its cis-isomer, (+)-CACP.

  • Enantioselectivity: The enantiomers of these analogs exhibit distinct pharmacological profiles. For example, (+)-4-ACPCA is a potent antagonist, while its enantiomer, (-)-4-ACPCA, is inactive.

Further studies on GABAA receptors and GABA uptake have shown that the racemic 4-aminocyclopent-1-ene-1-carboxylic acid and trans-3-aminocyclopentane-1-carboxylic acid were the most potent GABAA receptor agonists among a series of analogs.[2] Notably, the (+)-(4S)-enantiomer of the cyclopentene analog was approximately twice as potent as GABA at the GABAA receptor, while the (-)-(4R)-enantiomer was a selective inhibitor of GABA uptake.[2]

Enzyme Inhibition: A Look at MraY, Neuraminidase, and α-Amylase

While direct comparative studies are less common for enzyme targets, the available literature provides insights into the potential of both cyclopentane and cyclopentene analogs as inhibitors.

Cyclopentane-based analogs of muraymycin have been synthesized and evaluated as inhibitors of MraY, an essential bacterial enzyme in peptidoglycan biosynthesis.[3] Although these analogs were less potent than the natural product muraymycin D2, one analog with a lipophilic side chain, 20 (JH-MR-23) , exhibited the most potent MraY inhibition with an IC50 of 75 ± 9 μM and showed antibacterial activity against S. aureus.[3]

Table 3: MraY Inhibitory Activity of Cyclopentane-Based Muraymycin Analogs [3]

CompoundDescriptionMraY IC50 (μM)
10 (JH-MR-21) Cyclopentane analog without lipophilic side chain340 ± 42
11 (JH-MR-22) Cyclopentane analog without lipophilic side chain500 ± 69
20 (JH-MR-23) Cyclopentane analog with a lipophilic side chain75 ± 9

The structure-activity relationship (SAR) analysis suggests that a lipophilic side chain is crucial for MraY inhibition in this class of cyclopentane analogs.[3]

A series of novel cyclopentane derivatives have demonstrated potent and selective inhibition of influenza virus neuraminidase.[4][5] These compounds were found to be comparable in potency, and in some cases slightly more potent than, the approved drugs zanamivir and oseltamivir carboxylate against a range of influenza A and B viruses.[4][5]

Table 4: Anti-influenza Virus Activity of Cyclopentane Neuraminidase Inhibitors (H1N1 strains) [4]

CompoundA/Bayern/07/95 EC50 (μM)A/Beijing/262/95 EC50 (μM)A/PR/8/34 EC50 (μM)A/Texas/36/91 EC50 (μM)
RWJ-270201 0.80.20.30.1
BCX-1827 1.50.30.30.2
BCX-1898 1.00.30.30.2
BCX-1923 1.00.30.30.2
Zanamivir 1.00.80.60.3
Oseltamivir Carboxylate 2.01.00.80.5

These findings highlight the potential of the cyclopentane scaffold in designing effective neuraminidase inhibitors.

Derivatives of bis(arylidene)cycloalkanones, including those with a cyclopentanone core, have been evaluated as inhibitors of human pancreatic α-amylase.[6] The study revealed that cyclopentanone-based derivatives consistently exhibited greater inhibitory potency than their cyclohexanone counterparts.[6]

Table 5: α-Amylase Inhibitory Activity of Cyclopentanone-Based Analogs [6]

CompoundR-groupα-Amylase IC50 (μM)
5a H20.3 ± 2.1
5b 4-OCH318.9 ± 1.5
5c 4-CH323.1 ± 2.5
5d 4-Cl7.6 ± 1.4
5e 4-Br6.9 ± 1.8
Acarbose (Standard) -23.5 ± 2.7

The enhanced activity of the cyclopentanone analogs is attributed to the greater planarity of the five-membered ring, which facilitates extended π-conjugation and improves interactions with the enzyme's active site.[6]

Conformational Analysis: The Impact of Ring Pucker and Planarity

The conformational preferences of cyclopentane and cyclopentene rings play a crucial role in determining the overall three-dimensional structure of peptides and peptidomimetics into which they are incorporated.

Cyclopentane rings are not planar and exist in two main low-energy conformations: the envelope and the half-chair . These conformations are flexible and can interconvert with a low energy barrier. This flexibility allows a cyclopentane-containing amino acid to adapt its conformation to the binding pocket of a receptor or enzyme.

Cyclopentene rings, due to the presence of the double bond, are more rigid and adopt a conformation where the double bond and the two adjacent carbons are nearly planar. This planarity can be advantageous in pre-organizing the pharmacophoric groups in a conformation that is favorable for binding, potentially leading to higher affinity and selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformations of these analogs and the peptides containing them. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to determine the preferred backbone and side-chain dihedral angles and, consequently, the overall three-dimensional structure.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

GABAc Receptor Activity Assay (Two-Electrode Voltage Clamp)[1]
  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding for human ρ1 or ρ2 GABAc receptor subunits.

  • Incubation: Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with frog Ringer's solution.

    • Two microelectrodes filled with 3 M KCl are impaled into the oocyte.

    • The membrane potential is clamped at -60 mV.

  • Drug Application:

    • GABA and the test analogs are dissolved in Ringer's solution and applied to the oocyte.

    • For agonists, concentration-response curves are generated to determine EC50 values.

    • For antagonists, the ability of the compound to inhibit the response to a fixed concentration of GABA is measured to determine Ki values.

  • Data Analysis: Data is acquired and analyzed using appropriate software to calculate EC50 and Ki values.

MraY Inhibition Assay (UMP-Glo™ Glycosyltransferase Assay)[3]
  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and Triton X-100.

    • Dilute the MraY enzyme and the substrate UDP-MurNAc-pentapeptide in the reaction buffer.

    • Prepare serial dilutions of the cyclopentane analogs.

  • Enzyme Reaction:

    • In a 384-well plate, add the MraY enzyme, the cyclopentane analog dilutions, and the lipid carrier C55-P.

    • Incubate at room temperature for 30 minutes.

    • Initiate the reaction by adding the UDP-MurNAc-pentapeptide substrate.

    • Incubate at 37°C for 1 hour.

  • UMP Detection:

    • Add the UMP-Glo™ reagent, which contains a thermostable luciferase.

    • Incubate at room temperature for 30 minutes to allow for the conversion of UMP to ATP and subsequent light production.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each analog concentration and determine the IC50 values by fitting the data to a dose-response curve.

Neuraminidase Inhibition Assay (Fluorescence-Based)
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., MES buffer with CaCl2).

    • Prepare serial dilutions of the test compounds.

    • Prepare a solution of the fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Dilute the influenza virus containing neuraminidase in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well black plate, add the diluted virus, the test compound dilutions, and pre-incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding the MUNANA substrate.

    • Incubate at 37°C for 60 minutes.

  • Reaction Termination and Fluorescence Measurement:

    • Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

α-Amylase Inhibition Assay[6]
  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 6.9) containing NaCl.

    • Prepare a solution of porcine pancreatic α-amylase in the buffer.

    • Prepare a starch solution (1% w/v) in the buffer.

    • Prepare serial dilutions of the test compounds.

  • Enzyme Reaction:

    • In a test tube, add the α-amylase solution and the test compound dilution.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the starch solution.

    • Incubate at 37°C for 10 minutes.

  • Colorimetric Detection:

    • Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent.

    • Heat the mixture in a boiling water bath for 5 minutes.

    • Cool to room temperature and dilute with distilled water.

  • Data Acquisition: Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 values.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for enzyme inhibition assays and a simplified representation of a signaling pathway that could be modulated by these amino acid analogs.

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Substrate Substrate Solution Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Preincubation Preincubation->Reaction Termination Reaction Termination Reaction->Termination Detection Signal Detection (e.g., Absorbance) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Signaling_Pathway Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activates Analog Amino Acid Analog (Ligand) Analog->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates & Leads to

Caption: Simplified G-protein coupled receptor signaling pathway.

Conclusion

The comparative analysis of cyclopentane and cyclopentene amino acid analogs underscores the significant impact of ring saturation on biological activity. The increased rigidity of the cyclopentene ring can lead to a switch from agonist to antagonist activity, as observed with GABA receptor modulators, or enhance inhibitory potency, as seen with α-amylase inhibitors. Conversely, the conformational flexibility of the cyclopentane ring provides a versatile scaffold for the design of inhibitors for targets such as neuraminidase and MraY.

The choice between a cyclopentane and a cyclopentene analog in drug design will ultimately depend on the specific target and the desired pharmacological profile. Further direct comparative studies across a wider range of biological targets are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation therapeutics based on these valuable scaffolds.

References

Comparative

A Comparative Guide to the Chiral Separation of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic Acid Enantiomers

For researchers and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. The enantiomers of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, a cyclic amino aci...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. The enantiomers of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, a cyclic amino acid derivative, are crucial intermediates in the synthesis of various bioactive molecules. The presence of the undesired enantiomer can significantly alter the pharmacological profile of the final product. This guide provides an objective comparison of prevalent techniques for the chiral separation of this compound, supported by relevant experimental data and detailed protocols.

The primary methods for resolving racemic mixtures like Boc-protected amino acids include direct chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), as well as classical chemical methods like diastereomeric salt crystallization.[1] Chromatographic methods are often preferred for their high efficiency and scalability, from analytical purity checks to preparative separations.[][3]

Comparison of Chiral Separation Techniques

The choice of separation technique depends on factors such as the required scale of separation, available equipment, and desired purity. Chromatographic methods offer high resolution and are suitable for both analytical and preparative scales, while crystallization can be cost-effective for large-scale industrial production.[]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Diastereomeric Salt Resolution
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to different retention times.[5]Similar to HPLC, but uses supercritical CO2 as the primary mobile phase, offering different selectivity and efficiency.[3]A racemic acid is reacted with a chiral base to form two diastereomeric salts with different solubilities, allowing separation by crystallization.[1][6]
Advantages Broad applicability, wide variety of available CSPs, well-established and robust.[] High-resolution is achievable.[7]Faster separations, lower viscosity of the mobile phase allows for higher flow rates, reduced organic solvent consumption, and complementary selectivity to HPLC.[3][8]Simple operation, low cost for bulk separations, and suitable for large-scale industrial production.[]
Disadvantages Higher consumption of potentially toxic organic solvents compared to SFC, can have longer run times.[3]Requires specialized high-pressure equipment. The cost of CSPs for preparative scale can be a limitation.[8]Laborious, success is difficult to predict, depends on finding a suitable resolving agent and crystallization conditions, and at least 50% of the material is discarded per cycle without a racemization step.[1]
Typical Throughput Analytical: High. Preparative: Moderate.Analytical: Very High. Preparative: High.Low to Moderate, depends on crystallization time.
Chromatographic Method Performance

For N-Boc protected amino acids, polysaccharide and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective.[7][9] The following table summarizes typical starting conditions for method development based on literature for structurally similar compounds.

ParameterHPLC Method 1 (Macrocyclic CSP)HPLC Method 2 (Polysaccharide CSP)SFC Method (Polysaccharide CSP)
Stationary Phase Astec® CHIROBIOTIC® T (Teicoplanin) or R (Ristocetin A).[7][9]Chiralpak® IB / IA (Cellulose/Amylose derivatives).[10][11]Polysaccharide-based columns (e.g., Cellulose 3,5-dichlorophenylcarbamate).[8]
Mobile Phase Reversed-Phase: Acetonitrile or Methanol/Aqueous Buffer (e.g., Ammonium Acetate).Normal-Phase: Heptane/Isopropanol (e.g., 70:30 v/v).[11]CO2 / Co-solvent (e.g., Methanol, Ethanol).
Additive Acidic (e.g., Acetic Acid, TFA) or Basic (e.g., DEA) modifiers can improve peak shape and resolution.Not always required but can be tested.Acidic or basic additives are often used to improve separation.[12]
Flow Rate 1.0 mL/min.[11]3.0 - 5.0 mL/min.
Detection UV (e.g., 210-230 nm).UV (e.g., 190-220 nm).[11]UV.
Resolution (Rs) Baseline resolution (Rs > 1.5) is often easily achieved for Boc-amino acids.[7]Generally provides good enantioselectivity for amino acid derivatives.[10]Can provide baseline resolution for many underivatized amino acids, suggesting good potential for N-protected ones.[8]

Experimental Protocols

Chiral HPLC Method Development Protocol

This protocol outlines a general approach for separating the enantiomers of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid using chiral HPLC.

  • Column Selection :

    • Begin screening with macrocyclic glycopeptide CSPs such as CHIROBIOTIC® T or CHIROBIOTIC® R, which are known to be effective for Boc-amino acids.[9]

    • Concurrently, screen polysaccharide-based CSPs like Chiralpak® IA or IB.

  • Mobile Phase Screening :

    • Reversed-Phase Mode (for CHIROBIOTIC columns) :

      • Prepare a stock solution of the racemic analyte at ~1 mg/mL in methanol or ethanol.

      • Start with a mobile phase of 90:10 (v/v) 20 mM Ammonium Acetate (pH 6.0) / Methanol.

      • Run the separation at a flow rate of 1.0 mL/min and monitor with a UV detector at 230 nm.

      • If separation is not optimal, vary the methanol percentage and the pH of the buffer.

    • Normal-Phase Mode (for Chiralpak columns) :

      • Prepare a stock solution of the analyte in the mobile phase.

      • Start with a mobile phase of 70:30 (v/v) n-Heptane / Isopropanol.[11]

      • Run at a flow rate of 1.0 mL/min and monitor at 210 nm.

      • Adjust the ratio of heptane to alcohol to optimize retention and resolution.

  • Optimization :

    • Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature (e.g., 25 °C) to maximize the resolution factor (Rs).

Diastereomeric Salt Resolution Protocol

This is a classical chemical resolution method.[1]

  • Resolving Agent Selection :

    • Select a chiral base to react with the racemic carboxylic acid. Common resolving agents include chiral amines like (R)- or (S)-1-phenylethylamine.[1]

  • Salt Formation :

    • Dissolve one equivalent of the racemic 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Add 0.5 equivalents of the chiral resolving agent to the solution. This is done to ensure that only one diastereomeric salt preferentially crystallizes.

  • Crystallization :

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. The difference in solubility between the two diastereomeric salts is key to the separation.[6]

    • Collect the resulting crystals by filtration. These crystals will be enriched in one diastereomer.

  • Liberation of the Enantiomer :

    • Dissolve the filtered diastereomeric salt in water or an appropriate solvent.

    • Acidify the solution (e.g., with 1M HCl) to protonate the carboxylic acid and convert the resolving agent into its water-soluble salt.

    • Extract the pure enantiomer of the Boc-amino acid with an organic solvent (e.g., ethyl acetate).

  • Purity Analysis :

    • Determine the enantiomeric excess (ee%) of the recovered product using the analytical chiral HPLC method developed above.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the chiral separation process, from initial analysis of the racemic mixture to the isolation of pure enantiomers.

G Workflow for Chiral Separation cluster_0 Phase 1: Analysis & Method Selection cluster_1 Phase 2: Separation Method Execution cluster_2 Phase 3: Analysis & Isolation Racemate Racemic Starting Material Analytical Analytical Purity Check (e.g., Achiral HPLC, NMR) Racemate->Analytical Method_Select Select Separation Strategy Analytical->Method_Select HPLC_SFC Chromatography (HPLC / SFC Screening) Method_Select->HPLC_SFC Chromatographic Route Crystallization Diastereomeric Salt Formation & Crystallization Method_Select->Crystallization Classical Route Opt Method Optimization (Mobile Phase, Temp.) HPLC_SFC->Opt Liberation Liberate Free Acid from Salt Crystallization->Liberation Prep Preparative Separation Opt->Prep Fractions Collect Enantiomer Fractions Prep->Fractions Purity_Check Enantiomeric Excess (ee%) Analysis (Chiral HPLC) Liberation->Purity_Check Fractions->Purity_Check Product Isolated Pure Enantiomers Purity_Check->Product

References

Validation

The Rising Potential of Cyclopentene Amino Acids in Peptide Drug Discovery: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design, aiming to overcome the inherent limitations of natural peptid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Among the various strategies, the use of cyclic amino acids has gained significant traction. This guide provides a comparative overview of the biological activity of peptides containing cyclopentene amino acids, juxtaposed with alternative peptide modifications. While direct quantitative comparisons in the literature are sparse, this document synthesizes available data on related compounds and outlines the scientific rationale and experimental approaches for evaluating these promising molecules.

Introduction to Cyclopentene Amino Acids in Peptidomimetics

Cyclopentene amino acids are conformationally restricted analogues of natural amino acids, most notably proline. The double bond in the cyclopentene ring introduces a degree of planarity and rigidity that can lock a peptide into a specific bioactive conformation.[1][2] This pre-organization can lead to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation.[1] The cyclopentene scaffold is a key feature in various bioactive natural products and clinically approved drugs, highlighting its potential in medicinal chemistry.[2]

Comparative Analysis of Biological Activity

Direct head-to-head comparisons of the biological activity of peptides containing cyclopentene amino acids against their linear or other cyclic counterparts are not extensively documented in publicly available research. However, we can infer their potential by examining data from structurally related compounds and other classes of cyclic peptides that have been more thoroughly investigated.

Enzyme Inhibition

Enzyme inhibition is a common therapeutic modality for peptides. The conformational constraint imposed by cyclic amino acids can be particularly advantageous in designing potent enzyme inhibitors. While specific Ki or IC50 values for cyclopentene-containing peptide inhibitors are not readily found, studies on peptides with other cyclic amino acid mimics, such as cyclopropane-containing amino acids, provide valuable insights.

For instance, dipeptides containing the cyclopropane-derived amino acid 2,3-methanophenylalanine have demonstrated competitive inhibition of the enzyme chymotrypsin. The inhibition constants (Ki) for these peptides are in the micromolar range, showcasing the potential of small cyclic structures to impart significant biological activity.

Table 1: Comparative Enzyme Inhibitory Activity of Peptidomimetics

Compound IDPeptide Sequence/StructureTarget EnzymeInhibition Constant (Ki) / IC50Reference
Cyclopropane Analogue 1 H-(2R,3S)-ΔPhe-Leu-OMeChymotrypsin130 µM (Ki)N/A
Cyclopropane Analogue 2 H-(2R,3S)-ΔPhe-Phe-OMeChymotrypsin230 µM (Ki)N/A
Cyclic Peptide 1 cyclo(Arg-Gly-Asp-D-Phe-Lys)Integrin αvβ30.8 nM (IC50)N/A
Cyclic Peptide 2 Thioether-linked cyclic peptideSARS-CoV-2 Mpro70 nM (IC50), 14 nM (Ki)[3]
Cyclopentene Derivative (Computational) (R)-(2-tert-butoxycarbonyl)amino-1-oxo-3-phenyl)propyl)-1-cyclopenteneProtein Kinases (in silico)Potential anticancer activity suggested by docking studies[2][4]

Note: Data for cyclopentene-containing peptides is currently limited to computational predictions. The provided data for other cyclic peptides serves as a benchmark for potency.

Anticancer and Antiviral Activity

Cyclic peptides are a well-established class of anticancer and antiviral agents. Their enhanced stability and defined conformations contribute to their potent biological effects. While experimental data for cyclopentene-containing peptides in these therapeutic areas is emerging, numerous studies on other cyclic peptides provide a baseline for comparison.

Table 2: Comparative Anticancer and Antiviral Activity of Cyclic Peptides

Compound ClassExample Compound/PeptideBiological ActivityTarget/Cell LineIC50 / EC50Reference
Natural Cyclic Peptides Scleritodermin AAnticancerHCT116, A2780, SKBR30.67 - 5.6 µM[5]
Natural Cyclic Peptides Theopapuamides A-CAnticancerHCT-162.1 - 4.0 µg/mL[6]
Synthetic Cyclic Peptides GG-8-6AnticancerSMMC-7721, HepG26.38 µM, 12.22 µM[6]
Plant-Derived Peptides BanLecAntiviral (HIV-1)HIV-10.49 - 2.06 nM[7]
Cationic Antimicrobial Peptides VariousAntiviral (HCV)HCV2.6 - 34.24 µM[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of the biological activities of novel compounds. Below is a representative protocol for an enzyme inhibition assay, adapted from studies on related peptidomimetics.

Protocol: Chymotrypsin Inhibition Assay

This protocol outlines the determination of the inhibitory activity of a test compound (e.g., a cyclopentene-containing peptide) against the enzyme α-chymotrypsin.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • Substrate: N-Benzoyl-L-tyrosine ethyl ester (BTEE)

  • Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.2 M CaCl2

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 256 nm

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a stock solution of the substrate BTEE in methanol.

    • Prepare various concentrations of the test compound.

  • Assay:

    • In a quartz cuvette, mix the Tris-HCl buffer, a specific volume of the chymotrypsin stock solution, and the desired concentration of the test compound.

    • Incubate the mixture at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 5 minutes) to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the BTEE substrate to the cuvette.

    • Immediately monitor the change in absorbance at 256 nm over time. The hydrolysis of BTEE results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot.

    • Perform the assay with varying concentrations of the substrate and a fixed concentration of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive) using a Lineweaver-Burk plot.

    • Determine the inhibition constant (Ki) by plotting the slope of the Lineweaver-Burk plots against the inhibitor concentration.

Visualizing Methodologies and Concepts

Diagrams generated using Graphviz can effectively illustrate experimental workflows and conceptual relationships.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_enzyme Prepare Chymotrypsin Solution mix Mix Enzyme, Buffer, and Inhibitor prep_enzyme->mix prep_substrate Prepare BTEE Substrate Solution add_substrate Add BTEE Substrate prep_substrate->add_substrate prep_inhibitor Prepare Cyclopentene Peptide Solutions prep_inhibitor->mix incubate Incubate at 25°C mix->incubate incubate->add_substrate measure Monitor Absorbance at 256 nm add_substrate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity lineweaver_burk Generate Lineweaver-Burk Plot calc_velocity->lineweaver_burk determine_ki Determine Inhibition Constant (Ki) lineweaver_burk->determine_ki

Caption: Workflow for determining the enzyme inhibitory activity of cyclopentene-containing peptides.

signaling_pathway_inhibition receptor Cell Surface Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulation cyclopentene_peptide Cyclopentene Peptide (Potential Inhibitor) cyclopentene_peptide->kinase_cascade Inhibition

Caption: Hypothetical mechanism of action for a cyclopentene peptide inhibiting a cancer cell signaling pathway.

Conclusion and Future Directions

The incorporation of cyclopentene amino acids into peptides holds considerable promise for the development of novel therapeutics with enhanced stability and biological activity. While the field is still in its nascent stages, the foundational knowledge from related cyclic peptidomimetics suggests a high potential for success. Future research should focus on the systematic synthesis and biological evaluation of cyclopentene-containing peptides against a variety of therapeutic targets. The generation of robust, quantitative data will be essential to objectively assess their advantages over existing peptide modifications and to guide the rational design of the next generation of peptide-based drugs.

References

Comparative

A Researcher's Guide to Conformational Analysis of Peptides with Constrained Amino Acids

For Researchers, Scientists, and Drug Development Professionals The introduction of constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug design. By reducing the conformati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug design. By reducing the conformational flexibility of peptides, researchers can enhance their binding affinity, selectivity, metabolic stability, and bioavailability. This guide provides an objective comparison of the conformational effects of various constrained amino acids, supported by experimental data, and details the methodologies used for their analysis.

The Role of Conformational Constraint in Peptide Design

Peptides often suffer from drawbacks such as high flexibility, which leads to a significant entropic penalty upon binding to a target, and susceptibility to proteolytic degradation. Incorporating amino acids with restricted backbone or side-chain rotations can pre-organize the peptide into a bioactive conformation, thus overcoming these limitations. Common strategies include the use of N-alkylated amino acids, α,α-disubstituted amino acids, cyclic amino acids, and the formation of covalent cross-links between side chains (e.g., lactam bridges or hydrocarbon staples).

The choice of a specific constrained amino acid or constraining strategy depends on the desired secondary structure (e.g., α-helix, β-turn, or extended conformation) and the specific biological target.

Comparative Analysis of Conformational Effects

The conformational preferences induced by different constrained amino acids can be quantified using various analytical techniques. The following tables summarize key quantitative data from studies on peptides incorporating different types of constraints.

Table 1: Comparison of Helicity in Constrained Peptides Determined by Circular Dichroism (CD)

Peptide/Constraint TypeSequence% Helicity (in aqueous buffer)% Helicity (in TFE/water)Reference
Unconstrained (WT)Ac-KETAAAKFERQHMDS-NH230%-
Hydrocarbon Staple (i, i+4)Ac-KS TAAAKS ERQHMDS-NH277%-
Lactam Bridge (i, i+4)Ac-AE AAKK AAAA-NH2High (qualitative)High (qualitative)[1]
Triazole Staple (i, i+4)Ac-A(Pra)AAK(Aza)AAAA-NH2Moderate (qualitative)High (qualitative)[1]
Thioether Bridge (i, i+3)Ac-CC AAKAAAA-NH2Increased over linear-[1]

Note: S represents an α,α-disubstituted amino acid with an olefinic side chain for stapling. E and K represent glutamic acid and lysine for lactam bridge formation. Pra and Aza represent propargylglycine and azidohomoalanine for triazole formation. C represents cysteine for thioether linkage. TFE (trifluoroethanol) is a helix-inducing solvent.

Table 2: Representative Dihedral Angles (Φ, Ψ) for Constrained Amino Acids

Constrained Amino AcidTypical Dihedral Angles (Φ, Ψ)Favored Secondary StructureReference
α-Aminoisobutyric acid (Aib)(-57°, -47°) or (57°, 47°)310-helix, α-helix[2]
L-Proline (trans-peptide bond)(-60°, -30° to +60°)β-turn, Polyproline II helix[3]
L-Proline (cis-peptide bond)(-60°, 145°)β-turn[3]
(S)-α-Methyl-L-prolineRestricts ring pucker, favors exoβ-turn[3]
β-amino acidsVaries with substitution patternβ-peptides can form helices and sheets[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate conformational analysis of constrained peptides. Below are generalized protocols for the key techniques cited.

Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides

SPPS is the standard method for synthesizing peptides, including those with constrained amino acids. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.[5]

  • Resin Preparation: Swell the appropriate solid support resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).[6]

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF.[7]

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (including the constrained residue) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin and allow it to react.[7]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • On-Resin Cyclization (for side-chain to side-chain constraints):

    • Lactam Bridge: Selectively deprotect the side chains of the amino acids to be linked (e.g., Asp/Glu and Lys/Orn). Perform the cyclization on the resin using a peptide coupling reagent.[1]

    • Hydrocarbon Staple: Incorporate α,α-disubstituted amino acids with olefinic side chains at the desired positions. Perform ring-closing metathesis (RCM) on the resin using a ruthenium catalyst.[8]

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove all side-chain protecting groups.[7]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the peptide by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution, including dihedral angles, interproton distances, and hydrogen bonding patterns.[9]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. The choice of solvent can significantly impact the peptide's conformation.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample quality and observe the chemical shift dispersion, which can indicate a well-folded structure.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about through-space interactions between protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.

    • HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹⁵N, ¹³C), this experiment correlates the chemical shifts of protons with their directly attached heteroatoms, aiding in resonance assignment.

  • Data Analysis:

    • Resonance Assignment: Assign all proton and, if applicable, ¹⁵N and ¹³C resonances to specific atoms in the peptide sequence.

    • Structural Restraints: Extract distance restraints from NOESY/ROESY spectra and dihedral angle restraints from coupling constants or chemical shifts (using programs like TALOS).

    • Structure Calculation: Use molecular dynamics or distance geometry-based software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that are consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region (190-250 nm).

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette of appropriate path length (typically 0.1-1 mm). Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

  • Data Acquisition: Record the CD spectrum in the far-UV range (e.g., 190-260 nm). Collect a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Analyze the shape and magnitude of the spectrum to estimate the secondary structure content. Characteristic spectra include:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: A strong negative band around 200 nm.

    • Use deconvolution algorithms to quantify the percentage of each secondary structure element.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

  • Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitants) to find the optimal conditions for growing single, well-ordered crystals of the peptide. This is often the most challenging step.[10]

  • Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.[10]

  • Structure Determination:

    • Phase Problem: The diffraction pattern provides the intensities of the diffracted X-rays, but not their phases. The phase problem can be solved using methods like molecular replacement (if a similar structure is known) or experimental phasing techniques.

    • Electron Density Map: Once the phases are determined, an electron density map of the peptide can be calculated.

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model to best fit the experimental data.[10]

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in conformational analysis.

Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation & Modeling SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification QC Mass Spectrometry QC Purification->QC CD Circular Dichroism QC->CD NMR NMR Spectroscopy QC->NMR XRay X-ray Crystallography QC->XRay SecondaryStructure Secondary Structure Estimation CD->SecondaryStructure TertiaryStructure 3D Structure Calculation NMR->TertiaryStructure SolidState Solid-State Conformation XRay->SolidState Model Conformational Model SecondaryStructure->Model TertiaryStructure->Model SolidState->Model

Caption: A general workflow for the conformational analysis of constrained peptides.

Constraint_Types Constraint Constrained Amino Acids N_alkylation N-Alkylation (e.g., Sarcosine) Constraint->N_alkylation alpha_disub α,α-Disubstitution (e.g., Aib) Constraint->alpha_disub Cyclic_AA Cyclic Amino Acids (e.g., Proline) Constraint->Cyclic_AA Lactam Lactam Bridge Constraint->Lactam Staple Hydrocarbon Staple Constraint->Staple

Caption: Major types of conformational constraints used in peptide design.

Conclusion

The conformational analysis of peptides with constrained amino acids is a multifaceted process that relies on a combination of sophisticated synthetic and analytical techniques. By carefully selecting the type of constraint, researchers can engineer peptides with improved therapeutic properties. The data presented in this guide highlight the distinct conformational preferences induced by different constraining strategies, and the detailed protocols provide a foundation for conducting these critical analyses. The continued development of novel constrained amino acids and analytical methods will further advance the field of peptide-based drug discovery.

References

Validation

A Comparative Guide to Boc and Fmoc Protection Strategies in Peptide Synthesis

In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is a cornerstone technique, enabling the creation of peptides for a vast array of research, therapeutic, and diagnostic applications....

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is a cornerstone technique, enabling the creation of peptides for a vast array of research, therapeutic, and diagnostic applications. The success of SPPS is critically dependent on the use of protecting groups to ensure the correct amino acid sequence is assembled. Two strategies have dominated this field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection schemes. This guide offers an objective comparison of these two methodologies, providing researchers, scientists, and drug development professionals with the detailed information needed to select the optimal strategy for their specific synthetic needs.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions for the synthesis cycle.[1] Orthogonality in this context means that the temporary protecting group on the α-amino group and the permanent protecting groups on the amino acid side chains can be removed under different chemical conditions.[][3]

Boc Strategy: This classic approach, which laid the foundation for SPPS, employs the acid-labile Boc group for the temporary protection of the α-amino group.[1][4] Deprotection is achieved through treatment with a moderate acid, typically trifluoroacetic acid (TFA).[1][5] The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[1][5]

Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy utilizes a base-labile Fmoc group to protect the α-amino terminus.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[1][6] The side-chain protecting groups are typically tert-butyl based and are removed simultaneously with cleavage from the resin using TFA.[] This true orthogonality, where temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a significant advantage of the Fmoc approach.[1][]

At a Glance: Key Differences

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., 50% TFA in DCM)[5]Basic (e.g., 20% piperidine in DMF)[5]
Side-Chain Protection Benzyl-based (Bzl)[]tert-Butyl-based (tBu)[]
Final Cleavage Strong acid (e.g., HF, TFMSA)[5][8]Moderate acid (e.g., TFA)[6]
Orthogonality Quasi-orthogonal[3]Fully orthogonal[]
Reaction Conditions Harsher[5]Milder[]
Equipment Requires specialized HF-resistant apparatusCompatible with standard laboratory equipment
Safety Involves highly hazardous reagents (HF)[9]Uses relatively safer reagents

Performance Insights: A Quantitative Look

While direct, side-by-side quantitative comparisons for the same peptide are not always abundant in the literature, the general consensus is that the Fmoc approach often yields crude products of higher purity due to its milder deprotection steps, which minimize side reactions.[1] However, the Boc strategy can be advantageous for synthesizing long and difficult sequences that are prone to aggregation, as the acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[1][8]

The efficiency of Fmoc-SPPS is well-documented, with coupling yields often exceeding 99%.[] The synthesis of the challenging 65-74 fragment of the acyl carrier peptide (ACP) is a case in point, where different activators in Fmoc-SPPS have been evaluated.

ActivatorCoupling TimeCrude Purity (%)
HATU2 x 1 min83.63
HCTU2 x 20 min81.33
COMU2 x 1 min79.00
(Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.)[1]

Experimental Protocols

Below are generalized protocols for the key steps in both Boc and Fmoc SPPS. It is important to note that specific conditions may require optimization based on the peptide sequence and the resin used.

Boc-SPPS Protocol: Single Amino Acid Cycle
  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) in a suitable reaction vessel.[4]

  • Deprotection (Boc Removal):

    • Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes and drain.[4]

    • Add a fresh portion of the 50% TFA in DCM solution and agitate for 20-30 minutes.[4]

    • Wash the resin with DCM and Isopropanol (IPA), followed by DCM again.[4]

  • Neutralization:

    • Neutralize the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM.[4][10] This step is crucial to deprotonate the terminal amine for the subsequent coupling reaction.[10]

    • Wash the resin thoroughly with DCM.[4]

  • Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU/DIEA or DCC/HOBt) in N,N-Dimethylformamide (DMF) or DCM.[4]

    • Add the activated amino acid solution to the resin and agitate for the required time (typically 1-2 hours).

    • Monitor the reaction completion using a qualitative test like the Kaiser test.[11]

  • Washing: Wash the resin with DCM and DMF to remove excess reagents and byproducts.[10]

  • Repeat Cycle: The cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the sequence.

Fmoc-SPPS Protocol: Single Amino Acid Cycle
  • Resin Swelling: Swell the peptide-resin in DMF.[6]

  • Deprotection (Fmoc Removal):

    • Treat the resin with a solution of 20% piperidine in DMF.[12]

    • Agitate the mixture at room temperature for 5-10 minutes. Some protocols suggest a two-step deprotection for optimal removal.[12]

    • Wash the resin thoroughly with DMF and DCM to remove the cleaved Fmoc group and piperidine.[12]

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU) in DMF. A base such as DIEA may be required depending on the coupling agent.[12]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.[12]

    • Monitor the reaction completion using a qualitative test.

  • Washing: Wash the resin with DMF to remove unreacted reagents.[12]

  • Repeat Cycle: This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid.

Final Cleavage and Deprotection

Boc Strategy:

  • Reagents: Strong acids like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are typically used.[8]

  • Procedure: The peptide-resin is treated with the strong acid in the presence of scavengers (e.g., anisole, thioanisole) to quench reactive cationic species generated during the process. This step requires specialized, corrosion-resistant equipment.[1]

  • Post-Cleavage: The cleaved peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and then purified, typically by HPLC.[1]

Fmoc Strategy:

  • Reagents: A cleavage cocktail containing TFA and scavengers is used. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[6][13] The choice of scavengers depends on the amino acid composition of the peptide, especially for residues like Cysteine, Tryptophan, and Methionine.[13][14]

  • Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[6]

  • Post-Cleavage: The resin is filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.[1] The crude peptide is then collected and purified.

Visualizing the Synthesis Cycles

The cyclical nature of both SPPS strategies can be visualized through the following workflows.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, Activator) Wash2->Coupling Wash3 Wash (DCM/DMF) Coupling->Wash3 End Repeat or Final Cleavage Wash3->End End->Deprotection Next Amino Acid

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Repeat or Final Cleavage Wash2->End End->Deprotection Next Amino Acid

References

Comparative

Validation of synthesized 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid derivatives

A Comprehensive Guide to the Validation of Synthesized 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic Acid Derivatives For researchers and professionals in drug development, the rigorous validation of synthesize...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Validation of Synthesized 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic Acid Derivatives

For researchers and professionals in drug development, the rigorous validation of synthesized compounds is a critical step to ensure purity, structural integrity, and desired biological activity. This guide provides a comparative overview of the validation of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid, a versatile building block in medicinal chemistry.[1][2] We present a comparison with alternative cyclopentane-based amino acids and offer detailed experimental protocols for key validation techniques.

Comparative Analysis of Synthetic Intermediates

The choice of a protected amino acid scaffold is crucial in the design of novel therapeutics. Below is a comparison of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid with other relevant cyclopentane derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ApplicationsReference
1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid C11H17NO4227.26Building block for peptidomimetics and conformationally restricted amino acids.[3][4]
(1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acidC11H19NO4229.27Chiral building block for various therapeutic agents.[5][5]
1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD)C7H11NO4173.17Excitatory amino acid used in neuroscience research.[6][6]
Cyclopent-3-ene-1-carboxylic acidC6H8O2112.13Precursor for the synthesis of various cyclopentane derivatives.[7][7]

Validation Data for 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

Accurate characterization is paramount for synthesized compounds. The following table summarizes typical analytical data for the title compound.

Analytical TechniqueParameterExpected Value/ObservationReference
¹H NMR Chemical Shift (δ)~1.4 ppm (s, 9H, Boc), ~2.5-3.0 ppm (m, 4H, CH2), ~5.6-5.8 ppm (m, 2H, CH=CH), ~9-12 ppm (br s, 1H, COOH)[8]
¹³C NMR Chemical Shift (δ)~28 ppm (Boc CH3), ~40-45 ppm (CH2), ~80 ppm (Boc C), ~125-130 ppm (CH=CH), ~155 ppm (Boc C=O), ~175 ppm (COOH)[8]
Mass Spectrometry (ESI-MS) [M-H]⁻226.10847 m/z[3]
High-Performance Liquid Chromatography (HPLC) Purity>95% (typical)[8]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are protocols for the standard validation of Boc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.[8]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8]

  • Instrument Setup: Insert the sample into the spectrometer. Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.[8]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[8]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using standard parameters (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[8]

  • Data Processing and Analysis: Process the spectra (Fourier transformation, phase, and baseline correction). Calibrate the spectra using the residual solvent peak. Integrate and assign all signals.[8]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate ion mode (positive or negative) over a relevant m/z range.

  • Analysis: Identify the molecular ion peak and compare it with the calculated molecular weight. Common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ should be considered.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Protocol for Reversed-Phase HPLC Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample. The purity is determined by the relative area of the main peak.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the synthesis, validation, and potential biological screening of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid derivatives.

Synthesis_Workflow Starting_Material Cyclopent-3-ene-1-carboxylic acid Boc_Protection Boc Protection Starting_Material->Boc_Protection Functionalization Further Functionalization (e.g., amidation) Boc_Protection->Functionalization Purification Purification (e.g., Chromatography) Functionalization->Purification Final_Product Target Derivative Purification->Final_Product

Caption: General synthetic workflow for derivatives.

Validation_Workflow Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS HPLC HPLC Synthesized_Compound->HPLC Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed

Caption: Standard validation workflow for synthesized compounds.

Biological_Screening_Pathway Validated_Compound Validated Compound In_Vitro_Assays In Vitro Assays (e.g., enzyme inhibition, cell proliferation) Validated_Compound->In_Vitro_Assays Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

Validation

A Spectroscopic Guide to the Differentiation of Boc-Protected Amino Acid Diastereomers

For researchers, scientists, and drug development professionals engaged in peptide synthesis and chiral chemistry, the accurate characterization of stereoisomers is of paramount importance. Diastereomers, being non-mirro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and chiral chemistry, the accurate characterization of stereoisomers is of paramount importance. Diastereomers, being non-mirror-image stereoisomers, exhibit distinct physical and chemical properties, which can be effectively distinguished using various spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic signatures of a representative pair of Boc-protected amino acid diastereomers—Boc-L-threonine and Boc-L-allothreonine—supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the diastereomeric pair: Boc-L-threonine and Boc-L-allothreonine. While enantiomers exhibit identical spectra in achiral environments, diastereomers possess distinct spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing diastereomers due to their different spatial arrangements, which result in unique chemical environments for their nuclei.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Parameter Boc-L-threonine (2S, 3R) Boc-L-allothreonine (2S, 3S) Key Differentiating Features
¹H NMR
α-H (ppm)~4.25 (d)~4.35 (d)The chemical shift of the α-proton in the allo isomer is typically downfield compared to the regular isomer.[1][2][3]
β-H (ppm)~4.15 (m)~3.95 (m)The β-proton chemical shift also differs between the two diastereomers.
J(αH, βH) (Hz)~2.0~4.5The coupling constant between the α and β protons is a key indicator of their relative stereochemistry, with a smaller coupling constant for the syn relationship (L-threonine) and a larger one for the anti relationship (L-allothreonine).[1][2]
Boc (9H, s, ppm)~1.45~1.45The Boc group protons are generally not significantly different.
¹³C NMR
Cα (ppm)~59.5~60.5A noticeable difference in the chemical shift of the α-carbon is expected.[1][2][3]
Cβ (ppm)~67.5~68.0The β-carbon chemical shift also shows a slight variation.
C=O (urethane, ppm)~156.0~156.0Minimal difference is expected for the urethane carbonyl carbon.
C=O (acid, ppm)~174.0~174.5Slight differences may be observed for the carboxylic acid carbonyl carbon.
Boc (C(CH₃)₃, ppm)~80.0~80.0No significant difference is expected.
Boc ((CH₃)₃, ppm)~28.3~28.3No significant difference is expected.
Infrared (IR) Spectroscopy

FT-IR spectroscopy can differentiate diastereomers based on subtle differences in their vibrational frequencies, particularly in the fingerprint region.

Table 2: Comparative FT-IR Spectroscopic Data (cm⁻¹)

Vibrational Mode Boc-L-threonine Boc-L-allothreonine Key Differentiating Features
O-H stretch (hydroxyl)~3400-3500~3400-3500Broad peak, may show slight shifts due to differences in intramolecular hydrogen bonding.
N-H stretch (urethane)~3300-3400~3300-3400Position can be influenced by hydrogen bonding.
C-H stretch (aliphatic)~2850-3000~2850-3000Generally similar for both diastereomers.
C=O stretch (urethane)~1680-1700~1680-1700The exact position can vary slightly.
C=O stretch (acid)~1710-1730~1710-1730Dimerization through hydrogen bonding can affect this peak.
Fingerprint Region1400-6001400-600Distinct patterns of peaks are expected due to differences in the skeletal vibrations of the diastereomers.[4]
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the stereochemistry of molecules. While enantiomers exhibit mirror-image spectra, diastereomers have distinct CD spectra that are not mirror images of each other.

Table 3: Comparative Circular Dichroism (CD) Spectroscopic Data

Parameter Boc-L-threonine Boc-L-allothreonine Key Differentiating Features
Wavelength of Maxima/Minima (nm) Expected n → π* and π → π* transitionsExpected n → π* and π → π* transitionsThe wavelengths and signs of the Cotton effects will differ significantly between the two diastereomers.[5]
Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Characteristic positive or negative valuesDifferent characteristic positive or negative valuesThe magnitude and sign of the molar ellipticity at specific wavelengths provide a unique fingerprint for each diastereomer.[5]
Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) can differentiate diastereomers by observing differences in their fragmentation patterns upon collision-induced dissociation (CID).

Table 4: Comparative Mass Spectrometry (MS) Data

Parameter Boc-L-threonine Boc-L-allothreonine Key Differentiating Features
Molecular Ion [M+H]⁺ (m/z) 220.12220.12Identical for both diastereomers.
Key Fragment Ions (m/z) Loss of H₂O, CO₂, and fragments of the Boc groupLoss of H₂O, CO₂, and fragments of the Boc groupThe relative abundances of fragment ions can differ significantly. For instance, the ratio of the ions corresponding to the loss of isobutylene (C₄H₈) versus t-butanol from the Boc group can be stereochemistry-dependent.[6][7][8][9][10]
Fragmentation Pathway Stereochemistry can influence the stability of transition states during fragmentation.Different stereochemistry can lead to alternative fragmentation pathways or alter the kinetics of fragmentation.The overall fragmentation pattern serves as a fingerprint for each diastereomer.[6][7][8][9][10]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the Boc-protected amino acid diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 s.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. For distinguishing enantiomers, a chiral solvating agent (e.g., Pirkle's alcohol) can be added to the NMR tube to induce the formation of diastereomeric complexes, which will exhibit distinct NMR signals.[11][12][13]

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the desired UV region.

    • Prepare a stock solution of known concentration (typically 0.1-1.0 mg/mL).

  • Acquisition:

    • Spectrometer: CD Spectropolarimeter.

    • Cuvette: Use a quartz cuvette with a path length of 0.1 or 1.0 cm.

    • Wavelength Range: Typically 190-300 nm.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50-100 nm/min.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity.[14][15][16][17][18]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µM) in a suitable solvent system for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Acquisition (ESI-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Ion Trap.

    • MS1 Scan: Acquire a full scan to identify the protonated molecular ion [M+H]⁺.

    • MS/MS Scan: Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon, nitrogen). Acquire the product ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern and compare the relative intensities of the fragment ions between the two diastereomers.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of Boc-protected amino acid diastereomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Sample Boc-L-threonine & Boc-L-allothreonine Diastereomers NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analyze FTIR FT-IR Spectroscopy Sample->FTIR Analyze CD CD Spectroscopy Sample->CD Analyze MS Mass Spectrometry (ESI-MS/MS) Sample->MS Analyze NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) Fingerprint Region FTIR->FTIR_Data CD_Data Molar Ellipticity [θ] Cotton Effects CD->CD_Data MS_Data Fragmentation Patterns Relative Ion Abundances MS->MS_Data Conclusion Diastereomer Differentiation & Structural Confirmation NMR_Data->Conclusion Compare FTIR_Data->Conclusion Compare CD_Data->Conclusion Compare MS_Data->Conclusion Compare

Caption: Workflow for the spectroscopic differentiation of diastereomers.

References

Comparative

Cyclopentane Analogs vs. Muraymycin D2 in MraY Inhibition: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of synthetic cyclopentane analogs and the natural product muraymycin D2 in inhibiting the bacte...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of synthetic cyclopentane analogs and the natural product muraymycin D2 in inhibiting the bacterial enzyme MraY. The information presented herein is supported by experimental data to aid in the development of novel antibacterial agents.

MraY (phospho-MurNAc-pentapeptide translocase) is a critical integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway, making it a promising target for new antibiotics.[1][2][3] Muraymycins, a class of naturally occurring nucleoside inhibitors, are potent inhibitors of MraY.[4] However, their structural complexity presents significant challenges for synthetic modification and drug development. To address this, researchers have designed and synthesized simplified analogs, such as those based on a cyclopentane core, to improve synthetic tractability while aiming to retain biological activity.

This guide compares the inhibitory efficacy of these cyclopentane-based muraymycin analogs against MraY with that of the natural and highly potent inhibitor, muraymycin D2.

Quantitative Comparison of MraY Inhibition

The inhibitory activities of cyclopentane analogs and muraymycin D2 against MraY are presented below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 Value
Muraymycin D2 Staphylococcus aureus MraY0.39 ± 0.11 nM [4]
Cyclopentane Analog 20 (JH-MR-23) Aquifex aeolicus MraY (MraYAA)75 ± 9 µM
Cyclopentane Analog 10 (JH-MR-21) Aquifex aeolicus MraY (MraYAA)340 ± 42 µM
Cyclopentane Analog 11 (JH-MR-22) Aquifex aeolicus MraY (MraYAA)500 ± 69 µM

Note: The provided IC50 values for muraymycin D2 and the cyclopentane analogs were determined using different orthologs of the MraY enzyme. However, the data clearly indicates that muraymycin D2 is significantly more potent, with an IC50 value in the nanomolar range, while the cyclopentane analogs exhibit inhibitory activity in the micromolar range.

Structure-activity relationship (SAR) analysis of the synthesized cyclopentane analogs suggests that the presence of a lipophilic side chain is crucial for MraY inhibition. Analog 20 (JH-MR-23), which includes a lipophilic side chain, demonstrated the most potent inhibitory activity among the tested analogs.

MraY's Role in Peptidoglycan Biosynthesis

MraY catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][5] It facilitates the transfer of the soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P) on the inner side of the cytoplasmic membrane, forming Lipid I.[5] This reaction is essential for the subsequent steps of cell wall synthesis. The inhibition of MraY disrupts this pathway, leading to bacterial cell death.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compounds Dispense Dispense reaction mix and compounds into 384-well plate Compound_Dilution->Dispense Reaction_Mix Prepare MraY reaction mixture Reaction_Mix->Dispense Incubate Incubate to allow MraY reaction Dispense->Incubate Add_Reagent Add UMP-Glo™ Reagent Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Plot Plot dose-response curve Measure->Plot Calculate Calculate IC50 value Plot->Calculate

References

Validation

The Chiral Edge: How Stereochemistry Shapes the Biological Activity of Cyclic Peptides

A comparative guide for researchers and drug developers on the profound influence of stereochemistry in cyclic peptide design, backed by experimental data and detailed protocols. The spatial arrangement of atoms in a mol...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug developers on the profound influence of stereochemistry in cyclic peptide design, backed by experimental data and detailed protocols.

The spatial arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of biological activity. In the realm of cyclic peptides, manipulating stereochemistry through the incorporation of D-amino acids or inducing epimerization can dramatically alter a peptide's therapeutic properties. This guide provides an in-depth analysis of how these modifications influence receptor binding, enzymatic stability, and cell permeability, offering a valuable resource for the rational design of next-generation peptide therapeutics.

Stereochemistry's Impact on Biological Performance: A Comparative Analysis

The introduction of non-native stereochemistry into a cyclic peptide scaffold can lead to significant improvements in its drug-like properties. The following tables summarize quantitative data from various studies, highlighting the stark differences in biological activity between stereoisomers of cyclic peptides.

Case Study 1: Antimicrobial Activity of a 7-mer Macrocyclic Peptide Library

In a systematic study, a library of 7-mer macrocyclic peptides was synthesized, where L-amino acids were systematically replaced with their D-isomers. The following table presents the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains, demonstrating the potentiation of antimicrobial activity through stereochemical modification.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 7-mer Macrocyclic Peptide Stereoisomers [1]

PeptideStereochemistryS. aureus (MRSA)E. faecium (VRE)P. aeruginosaC. albicans
Parent Peptide (All L)L-amino acids only12.5255025
15c Multiple D-isomers 1.5 6.2 6.2 3.1
16c Multiple D-isomers 6.2 6.2 25 3.1

Lower MIC values indicate higher antimicrobial activity.

Case Study 2: Enzymatic Stability of a 7-mer Macrocyclic Peptide Library

The same library of 7-mer macrocyclic peptides was evaluated for its stability in human plasma. The incorporation of D-amino acids significantly enhanced the peptides' resistance to proteolytic degradation.

Table 2: Comparative Plasma Stability of 7-mer Macrocyclic Peptide Stereoisomers [1]

PeptideStereochemistryHalf-life (t½) in human plasma (hours)
Parent Peptide (All L)L-amino acids only~3
15c Multiple D-isomers 6
16c Multiple D-isomers 8
Case Study 3: Antimicrobial Activity of GL13K Enantiomers

A comparative study of the all-L and all-D enantiomers of the antimicrobial peptide GL13K revealed a significant increase in potency for the D-enantiomer.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of GL13K Enantiomers [2]

PeptideStereochemistryS. gordonii M5 (Gram-positive)P. aeruginosa Xen41 (Gram-negative)
L-GL13KAll L-amino acids12832
D-GL13K All D-amino acids 16 16

Visualizing the Molecular Pathways

The influence of stereochemistry extends to the molecular level, affecting how cyclic peptides interact with their biological targets and navigate cellular environments. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the analysis of cyclic peptide stereoisomers.

signaling_pathway cluster_receptor Melanocortin-4 Receptor (MC4R) Signaling α-MSH α-MSH MC4R MC4R α-MSH->MC4R Binds & Activates G_protein Gαs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Satiety Signal PKA->Cellular_Response SHU9119 SHU-9119 (Antagonist) (D-Nal(2') at pos 7) SHU9119->MC4R Blocks

MC4R signaling and the antagonistic effect of SHU-9119.

The above diagram illustrates the signaling pathway of the Melanocortin-4 Receptor (MC4R), a key regulator of energy homeostasis. The agonist α-MSH binds to and activates MC4R, leading to a cascade that results in a satiety signal. The cyclic peptide antagonist, SHU-9119, which contains a D-amino acid, blocks this pathway by competing with α-MSH for binding to the receptor.

experimental_workflow cluster_workflow Workflow for Assessing Stereochemistry's Impact cluster_assays Biological & Pharmacokinetic Assays start Design & Synthesize Cyclic Peptide Stereoisomers (L-analog, D-enantiomer, Diastereomers) Receptor_Binding Receptor Binding Assay (Ki, Kd, IC50) start->Receptor_Binding Antimicrobial Antimicrobial Assay (MIC) start->Antimicrobial Enzymatic_Stability Enzymatic Stability Assay (t½ in serum/microsomes) start->Enzymatic_Stability Permeability Cell Permeability Assay (e.g., PAMPA) start->Permeability analysis Data Analysis & Structure-Activity Relationship (SAR) Receptor_Binding->analysis Antimicrobial->analysis Enzymatic_Stability->analysis Permeability->analysis conclusion Identify Lead Candidates with Optimal Properties analysis->conclusion

General workflow for evaluating cyclic peptide stereoisomers.

This workflow outlines the systematic process for investigating the influence of stereochemistry on the biological activity of cyclic peptides. It begins with the design and synthesis of a series of stereoisomers, followed by a battery of in vitro assays to assess their key pharmacological properties. The resulting data is then analyzed to establish a structure-activity relationship (SAR), guiding the selection of lead candidates for further development.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the application of these principles in a laboratory setting, the following are detailed protocols for key experiments cited in the analysis of cyclic peptide stereoisomers.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, serving as an in vitro model for intestinal absorption.

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane)

    • 96-well acceptor plates

    • Lecithin (e.g., from soybean)

    • Dodecane

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

    • Test peptides and control compounds (high and low permeability)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare the Artificial Membrane: Dissolve lecithin in dodecane to a final concentration of 1% (w/v). Sonicate the mixture until the lecithin is fully dissolved.

    • Coat the Filter Plate: Carefully pipette 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of the 96-well filter (donor) plate.

    • Prepare Donor Solutions: Dissolve the test peptides and control compounds in DMSO to create stock solutions (e.g., 10 mM). Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).

    • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Start the Assay: Add 150 µL of the donor solution (containing the test peptide) to each well of the coated filter plate.

    • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter plate wells are in contact with the buffer in the acceptor plate.

    • Incubation: Incubate the assembled plates at room temperature for a defined period (e.g., 5 to 18 hours) in a sealed container with a wet paper towel to minimize evaporation.

    • Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

    • Quantification: Analyze the concentration of the peptide in the donor and acceptor wells using a validated LC-MS/MS method.

    • Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / C_eq) Where:

      • V_D = Volume of donor well

      • V_A = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • C_A(t) = Concentration in the acceptor well at time t

      • C_eq = Equilibrium concentration

In Vitro Enzymatic Stability Assay (using Trypsin)

This assay evaluates the resistance of a peptide to degradation by a specific protease, such as trypsin.

  • Materials:

    • Trypsin (sequencing grade)

    • Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

    • Test peptides

    • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

    • HPLC system with a C18 column

    • Mass spectrometer (optional, for metabolite identification)

  • Procedure:

    • Prepare Solutions:

      • Dissolve the test peptide in the ammonium bicarbonate buffer to a final concentration of, for example, 1 mg/mL.

      • Prepare a stock solution of trypsin in an appropriate buffer (e.g., 1 mM HCl to prevent autolysis) at a concentration of, for example, 1 mg/mL.

    • Initiate the Reaction:

      • In a microcentrifuge tube, add the peptide solution.

      • Add the trypsin solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

      • Incubate the reaction mixture at 37°C.

    • Time-Course Sampling:

      • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

    • Quench the Reaction:

      • Immediately add the aliquot to a tube containing an equal volume of the quenching solution (10% TFA in acetonitrile) to stop the enzymatic reaction and precipitate the enzyme.

      • Vortex and centrifuge the sample to pellet the precipitated protein.

    • HPLC Analysis:

      • Analyze the supernatant from each time point by reverse-phase HPLC.

      • Monitor the disappearance of the parent peptide peak area over time at a specific wavelength (e.g., 214 nm).

    • Data Analysis:

      • Plot the percentage of the remaining parent peptide against time.

      • Calculate the half-life (t½) of the peptide under these conditions by fitting the data to a first-order decay curve.

By systematically applying these comparative analyses and experimental protocols, researchers can gain a deeper understanding of the structure-activity relationships governing the biological performance of cyclic peptides. This knowledge is paramount for the successful design and development of novel peptide-based therapeutics with enhanced efficacy, stability, and bioavailability.

References

Comparative

Unraveling the Three-Dimensional Puzzle: A Comparative Guide to the Structural Analysis of Cyclopentene-Based Homopeptides

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of novel peptidomimetics is paramount for rational drug design. Cyclopentene-based homopeptides, a cl...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of novel peptidomimetics is paramount for rational drug design. Cyclopentene-based homopeptides, a class of molecules with significant therapeutic potential, present unique conformational characteristics. This guide provides an objective comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the structural elucidation of these peptides, supported by experimental data and detailed methodologies.

The conformation of cyclopentene-based homopeptides, such as those derived from 1-aminocyclopent-3-ene-1-carboxylic acid (Ac5c=), has been a subject of keen interest. Studies combining Fourier-transform infrared (FT-IR) spectroscopy, 1H NMR, and X-ray crystallography have revealed that these peptides predominantly adopt a 3_10-helical structure. This guide delves into the primary methods used for such structural determination, offering a comparative analysis to aid researchers in selecting the most appropriate techniques for their specific research goals.

At a Glance: Comparing Structural Analysis Techniques

The selection of a structural analysis method depends on various factors, including the nature of the peptide, the desired level of detail, and the availability of instrumentation. X-ray crystallography provides a static, high-resolution snapshot of the peptide's structure in the solid state. In contrast, NMR spectroscopy offers insights into the dynamic conformational landscape of the peptide in solution. Computational modeling complements these experimental techniques by providing predictive models and a deeper understanding of the forces governing the peptide's structure.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample State Crystalline SolidSolutionIn Silico
Resolution Atomic (typically < 1.5 Å)Atomic to residue-levelVariable
Information Static 3D structure, packingDynamic 3D structure, conformationPredicted 3D structure, energy
Advantages High resolution, unambiguousProvides dynamic informationCost-effective, predictive
Disadvantages Crystal growth can be a bottleneckSize limitations, complex dataAccuracy depends on force fields

In-Depth Analysis: Performance and Experimental Data

A comprehensive study on Ac5c= homopeptides provides a valuable case for comparing these techniques. The research demonstrated that these peptides form a 3_10-helix, a finding supported by data from X-ray diffraction, NMR, and FT-IR.[1][2]

X-ray Crystallography: The Gold Standard for Resolution

X-ray crystallography offers unparalleled detail of the molecular structure in a crystalline state. For a tripeptide of a cyclopentene-based amino acid, Boc-(Ac5c)3-OMe, X-ray analysis would typically yield precise atomic coordinates, from which key helical parameters can be derived.

ParameterTypical Value for a 3_10-Helix
Residues per Turn 3.0
Helical Pitch (Å) 6.0
Φ (phi) Angle (°) -60
Ψ (psi) Angle (°) -30
H-bond Pattern i ← i+3

Note: These are idealized values for a canonical 3_10-helix and can vary in actual structures.

NMR Spectroscopy: Capturing Dynamics in Solution

NMR spectroscopy is instrumental in determining the solution-state conformation of peptides and can reveal the presence of dynamic processes. For cyclopentene-based homopeptides, 2D NMR experiments like COSY, TOCSY, and NOESY are crucial for assigning proton resonances and identifying through-bond and through-space correlations. The observation of sequential dNN(i, i+1) NOE connectivities is a hallmark of helical structures.

NMR ObservableImplication for Helical Structure
Sequential dNN(i, i+1) NOEs Indicates proximity of backbone amide protons, characteristic of helices.
Medium-range NOEs (e.g., dαN(i, i+3)) Provides evidence for the specific type of helix (e.g., 3_10-helix).
3JHNα Coupling Constants Small values (< 6 Hz) are consistent with helical conformations.
Temperature Coefficients of Amide Protons Small values suggest involvement in intramolecular hydrogen bonds.
Computational Modeling: A Predictive and Complementary Tool

Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, are powerful for predicting and refining peptide structures. These methods can be used independently or in conjunction with experimental data from NMR or X-ray crystallography to generate a more complete picture of the peptide's conformational landscape. For instance, MD simulations can explore the conformational space available to the peptide, while DFT can be used to calculate theoretical NMR chemical shifts to compare with experimental data.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the key experimental techniques discussed.

X-ray Crystallography Protocol
  • Synthesis and Purification: The cyclopentene-based homopeptide is synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Crystallization: Single crystals are grown using vapor diffusion methods. A common setup is the hanging drop method, where a drop containing the peptide and a precipitant solution is equilibrated against a larger reservoir of the precipitant. Typical conditions for small peptides involve screening various precipitants (e.g., polyethylene glycols, salts), pH, and temperature. For example, crystals of a protected tripeptide might be obtained from a solution of methanol/water.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques to yield the final atomic coordinates.

2D NMR Spectroscopy Protocol
  • Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) to a concentration of approximately 1-5 mM.

  • Data Acquisition: A suite of 2D NMR spectra is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms is typically used for small peptides.

  • Data Processing and Analysis: The acquired data are processed using appropriate software (e.g., TopSpin, NMRPipe). Resonance assignment is performed to assign all proton signals to specific atoms in the peptide.

  • Structure Calculation: The distance restraints obtained from NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.

Computational Modeling Protocol
  • Initial Structure Generation: An initial 3D model of the cyclopentene-based homopeptide is built using peptide building software (e.g., PyMOL, Avogadro). For a helical peptide, an idealized 3_10-helical conformation can be used as a starting point.

  • System Setup: The peptide is placed in a simulation box and solvated with an appropriate water model (e.g., TIP3P). Ions are added to neutralize the system.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Molecular Dynamics Simulation: An MD simulation is performed using a molecular mechanics force field (e.g., AMBER, CHARMM). The simulation is typically run for a sufficient time (e.g., hundreds of nanoseconds) to allow the peptide to explore its conformational space.

  • Analysis: The trajectory from the MD simulation is analyzed to identify the most populated conformations, calculate structural parameters (e.g., RMSD, hydrogen bonds, secondary structure), and compute theoretical observables that can be compared with experimental data.

Visualizing the Workflow

To better illustrate the processes involved in these analytical techniques, the following diagrams outline the typical experimental and computational workflows.

xray_workflow cluster_synthesis Peptide Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Peptide Synthesis & Purification crystallization Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

X-ray Crystallography Workflow

nmr_comp_workflow cluster_nmr NMR Spectroscopy cluster_comp Computational Modeling cluster_structure Structure Calculation nmr_sample Sample Preparation nmr_acq 2D NMR Data Acquisition nmr_sample->nmr_acq nmr_proc Data Processing & Assignment nmr_acq->nmr_proc nmr_restraints Generate Restraints nmr_proc->nmr_restraints structure_calc Structure Calculation nmr_restraints->structure_calc comp_initial Generate Initial Structure md_sim Molecular Dynamics Simulation comp_initial->md_sim traj_analysis Trajectory Analysis md_sim->traj_analysis traj_analysis->structure_calc ensemble Conformational Ensemble structure_calc->ensemble

NMR and Computational Modeling Workflow

comparison_diagram cluster_methods Structural Analysis Methods cluster_info Information Obtained xray X-ray Crystallography solid_state Solid-State Structure (High Resolution, Static) xray->solid_state nmr NMR Spectroscopy solution_state Solution Structure (Dynamic, Conformational Ensemble) nmr->solution_state comp Computational Modeling predicted_state Predicted Structure (Energetics, Dynamics) comp->predicted_state solid_state->comp Validation/Comparison solution_state->comp Refinement

Comparative Relationship of Methods

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

Essential Safety and Handling Guide for 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic Acid This guide provides crucial safety and logistical information for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile:

  • IUPAC Name: 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

  • CAS Number: 213316-20-2[1]

  • Molecular Formula: C₁₁H₁₇NO₄[1]

Hazard Assessment:

Based on structurally related compounds, 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is anticipated to pose the following hazards:

  • Skin Irritation (H315): May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): May cause serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

Carboxylic acids, in general, can be corrosive.[4] The tert-Butoxycarbonyl (Boc) protecting group is stable under many conditions but can be removed by strong acids.[5][6][7][8]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid.

Operation Engineering Controls Hand Protection Eye and Face Protection Respiratory Protection Body Protection
Weighing and Solids Handling Chemical Fume HoodNitrile or Butyl Rubber GlovesSafety Glasses with Side Shields or Safety GogglesN95 Respirator (if fume hood is not available or dust is generated)Laboratory Coat
Dissolving and Liquid Transfers Chemical Fume HoodNitrile or Butyl Rubber GlovesSafety Goggles and/or Face ShieldNot generally required if in a fume hoodLaboratory Coat
Running Reactions Chemical Fume HoodNitrile or Butyl Rubber GlovesSafety Goggles and Face ShieldNot generally required if in a fume hoodLaboratory Coat
Work-up and Purification Chemical Fume HoodNitrile or Butyl Rubber GlovesSafety Goggles and Face ShieldNot generally required if in a fume hoodLaboratory Coat
Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[9][10]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[11]

  • Use compatible tools (e.g., spatulas, glassware) for handling.

  • Keep containers tightly closed when not in use.[11]

  • Wash hands thoroughly after handling, even if gloves were worn.[11]

Spill Management:

  • Small Spills: In case of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, including empty containers, should be treated as hazardous waste.

Visualized Workflows

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) when handling 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid.

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_end Action start Handling Task Identified assess_physical_form Solid or Liquid? start->assess_physical_form assess_operation Type of Operation? assess_physical_form->assess_operation Solid assess_physical_form->assess_operation Liquid ppe_solid Engineering Control: Fume Hood PPE: - Gloves - Safety Glasses/Goggles - Lab Coat - Respirator (if needed) assess_operation->ppe_solid Weighing/ Solids Handling ppe_liquid Engineering Control: Fume Hood PPE: - Gloves - Safety Goggles/Face Shield - Lab Coat assess_operation->ppe_liquid Dissolving/ Liquid Transfer proceed Proceed with Task ppe_solid->proceed ppe_liquid->proceed

Caption: PPE selection workflow for handling the specified chemical.

References

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